1-Butyl-3-methylimidazolium nitrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.NO3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHIMOZSRUCGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583365 | |
| Record name | 1-Butyl-3-methyl-1H-imidazolium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179075-88-8 | |
| Record name | 1-Butyl-3-methyl-1H-imidazolium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylimidazolium Nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO₃]) is a room-temperature ionic liquid that has garnered significant interest across various scientific and industrial domains. Its unique set of properties, including high thermal stability, notable conductivity, and its capacity to dissolve a wide range of organic and inorganic compounds, positions it as a versatile solvent and material for chemical synthesis, electrochemical applications, and potentially in drug formulation and delivery systems.[1] This technical guide provides an in-depth overview of the core physicochemical properties of [Bmim][NO₃], presenting quantitative data, detailed experimental methodologies, and a logical workflow for its characterization.
Core Physicochemical Properties
The fundamental physicochemical characteristics of 1-Butyl-3-methylimidazolium nitrate are summarized below. These properties are critical for its application in diverse research and development settings.
General and Molecular Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₁₅N₃O₃ | |
| Molecular Weight | 201.22 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/crystals | [1][3] |
| CAS Number | 179075-88-8 |
Thermal Properties
| Property | Value | Reference |
| Melting Point | 35 °C | [2] |
| Boiling Point | 245 °C | [1] |
| Decomposition Temperature | High, with onset ranging from 300-400°C | [4] |
Physical and Transport Properties
| Property | Value | Temperature | Reference |
| Density | 1.16 g/cm³ | 27 °C | [2] |
| Viscosity | 136.2 cP | Not Specified | [2] |
| Electrical Conductivity | 2.59 mS/cm | Not Specified | [2] |
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the accurate characterization of ionic liquids. The following sections outline the standard protocols for determining the key physicochemical properties of this compound.
Density Measurement
The density of ionic liquids is typically measured using a vibrating tube densimeter.[5]
Methodology:
-
Calibration: The instrument is calibrated using two standards of known density, such as dry air and deionized water, at the desired temperature.
-
Sample Preparation: The ionic liquid sample is degassed to remove any dissolved gases that could affect the measurement. To study the effect of water, measurements can be performed on both dried and water-saturated samples.[5]
-
Measurement: A small, precise volume of the ionic liquid is injected into the U-shaped vibrating tube. The instrument measures the oscillation frequency of the tube, which is directly related to the density of the sample.
-
Temperature Control: The temperature of the sample cell is precisely controlled throughout the measurement, as density is temperature-dependent. Measurements are typically taken over a range of temperatures.
Viscosity Measurement
The viscosity of ionic liquids can be determined using various types of viscometers, with rotational rheometers and capillary viscometers being common choices.[6]
Methodology (Rotational Rheometer):
-
Geometry: A cone-plate or parallel-plate geometry is typically used. A small sample (0.5–1.0 mL) is placed between the plates.[7]
-
Temperature Equilibration: The sample is allowed to thermally equilibrate at the target temperature for a set period.
-
Shear Rate Application: A controlled shear rate is applied to the sample, and the resulting shear stress is measured. The viscosity is calculated from the ratio of shear stress to shear rate. For Newtonian fluids, the viscosity is independent of the shear rate.
-
Temperature Sweep: Measurements are often performed over a range of temperatures to determine the temperature dependence of viscosity.
Electrical Conductivity Measurement
The ionic conductivity is a key parameter for electrochemical applications and is measured using a conductivity meter with a probe.[8]
Methodology:
-
Calibration: The conductivity cell is calibrated using standard solutions of known conductivity, such as potassium chloride solutions.[9]
-
Sample Loading: The conductivity probe, consisting of two electrodes (typically platinum), is immersed in the ionic liquid sample.
-
Measurement: An AC voltage is applied across the electrodes to prevent electrolysis, and the resulting current is measured. The instrument calculates the conductance, and the conductivity is determined using the cell constant.
-
Temperature Control: The temperature of the sample is controlled, as conductivity is highly dependent on temperature.[10]
Surface Tension Measurement
Surface tension can be measured using methods such as the pendant drop, Du Noüy ring, or Wilhelmy plate methods.[4][11]
Methodology (Pendant Drop):
-
Droplet Formation: A droplet of the ionic liquid is formed at the tip of a needle within a controlled environment.
-
Image Analysis: A high-resolution camera captures the profile of the pendant drop.
-
Calculation: The shape of the drop is determined by the balance between surface tension and gravity. Sophisticated software analyzes the drop shape to calculate the surface tension.
-
Controlled Atmosphere: Measurements can be performed under vacuum or in a specific gas atmosphere to prevent contamination from air and moisture.[4]
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis provides crucial information about the thermal stability, melting point, and glass transition temperature of ionic liquids.[12]
Thermogravimetric Analysis (TGA) for Decomposition Temperature:
-
Sample Preparation: A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).[13]
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).[1][13]
-
Data Acquisition: The TGA instrument records the mass of the sample as a function of temperature.
-
Analysis: The decomposition temperature is typically reported as the onset temperature of mass loss (Tonset) or the temperature at which a certain percentage of mass loss occurs (e.g., T10%).[14]
Differential Scanning Calorimetry (DSC) for Melting Point and Glass Transition:
-
Sample Preparation: A small amount of the ionic liquid is hermetically sealed in an aluminum pan.
-
Thermal Cycling: The sample undergoes a controlled heating and cooling cycle. A typical procedure involves an initial heating run, followed by a cooling run to a low temperature (e.g., -80 °C), and a final heating run.[7] The heating and cooling rates are typically kept constant (e.g., 10 °C/min).[7]
-
Data Acquisition: The DSC measures the heat flow into or out of the sample relative to a reference pan as a function of temperature.
-
Analysis: The melting point (Tm) is identified as the peak of the endothermic melting event. The glass transition temperature (Tg) is observed as a step-change in the heat capacity during the heating scan.[7]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an ionic liquid like this compound.
References
- 1. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 2. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structural and Conformational Analysis of 1-Butyl-3-methylimidazolium Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural and conformational analysis of the ionic liquid 1-Butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO3]). The information presented herein is compiled from crystallographic studies, spectroscopic analyses, and computational modeling, offering a multi-faceted understanding of this compound's molecular architecture.
Introduction
1-Butyl-3-methylimidazolium nitrate is a room-temperature ionic liquid that has garnered significant interest for various applications, including as a solvent in chemical synthesis and in electrochemical applications.[1] A thorough understanding of its structural properties, including the conformation of the flexible butyl chain and the nature of the interactions between the cation and anion, is crucial for optimizing its performance in these roles. This guide details the key structural features of [Bmim][NO3] as determined by single-crystal X-ray diffraction, Raman spectroscopy, and computational methods.
Crystal Structure and Polymorphism
This compound is known to exist in at least two polymorphic forms, both of which crystallize in the P-1 space group and contain two independent imidazolium (B1220033) cations and nitrate anions in the asymmetric unit.[2][3] The polymorphism is primarily distinguished by the conformational arrangement of the butyl chain on the imidazolium cation and the nature of the hydrogen bonding network.
The crystallographic data for these forms have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2010507.[4]
Form I: Low-Temperature Polymorph
Observed at 100 K and 200 K, Form I is characterized by two distinct conformations of the butyl chain on the two independent [Bmim]+ cations.[2][3] One cation adopts a trans-trans (TT) conformation, while the other adopts a gauche-gauche (G'G') conformation.[2][3] At 200 K, the G'G' chain exhibits some disorder, with a minor component of the gauche-trans (GT) conformation being present.[2][3]
Form II: High-Temperature Polymorph
At 273 K, a different polymorph, Form II, is observed. This form also crystallizes in the P-1 space group with two independent ion pairs but displays significant disorder in the butyl chains.[2][3] The butyl chains in Form II exist as a mixture of gauche-trans (G'T), gauche-gauche (G'G'), and gauche-trans (GT) conformers.[2][3]
Data Presentation: Crystallographic Data
The following tables summarize the key structural parameters for the two polymorphic forms of this compound, derived from single-crystal X-ray diffraction data.
Table 1: Selected Bond Lengths (Å) for [Bmim][NO3] Polymorphs
| Bond | Form I (100 K) - Cation 1 (TT) | Form I (100 K) - Cation 2 (G'G') | Form II (273 K) - Representative Values |
| N1-C2 | 1.335(3) | 1.333(3) | 1.33(1) |
| N1-C5 | 1.388(3) | 1.389(3) | 1.38(1) |
| C4-C5 | 1.350(4) | 1.351(4) | 1.35(2) |
| N3-C2 | 1.330(3) | 1.332(3) | 1.33(1) |
| N3-C4 | 1.389(3) | 1.387(3) | 1.38(1) |
| N-O (avg) | 1.255(3) | 1.254(3) | 1.25(1) |
Table 2: Selected Bond Angles (°) for [Bmim][NO3] Polymorphs
| Angle | Form I (100 K) - Cation 1 (TT) | Form I (100 K) - Cation 2 (G'G') | Form II (273 K) - Representative Values |
| C2-N1-C5 | 108.5(2) | 108.6(2) | 108.5(8) |
| C2-N3-C4 | 108.6(2) | 108.6(2) | 108.6(8) |
| N1-C2-N3 | 109.1(2) | 109.0(2) | 109.1(9) |
| N3-C4-C5 | 106.8(2) | 106.9(2) | 106.8(9) |
| N1-C5-C4 | 107.0(2) | 106.9(2) | 107.0(9) |
| O-N-O (avg) | 120.0(2) | 120.0(2) | 120.0(9) |
Table 3: Butyl Chain Dihedral Angles (°) for [Bmim][NO3] Polymorphs
| Dihedral Angle | Form I (100 K) - Cation 1 (TT) | Form I (100 K) - Cation 2 (G'G') | Form II (273 K) - Major Conformers |
| N1-C6-C7-C8 | -178.9(2) | 63.4(3) | G'T: ~60°, GT: ~-60°, G'G': ~60° |
| C6-C7-C8-C9 | 179.5(2) | 61.9(3) | T: ~180°, G': ~60°, G: ~-60° |
Conformational Analysis
The conformational flexibility of the butyl group in the [Bmim]+ cation is a key determinant of the physical properties of its corresponding ionic liquids. The energetic landscape of these conformations has been explored using computational methods.
Computational Insights
Density Functional Theory (DFT) calculations have been employed to investigate the relative energies of the different conformers of the [Bmim]+ cation.[5][6] These studies indicate that the trans-trans (TT) and gauche-trans (GT) conformers are generally the most stable in the gas phase.[7] The presence of the nitrate anion can influence the conformational preference through hydrogen bonding and electrostatic interactions.[7]
Intermolecular Interactions
Hydrogen bonding plays a crucial role in the crystal packing of [Bmim][NO3]. The primary interactions occur between the hydrogen atoms of the imidazolium ring (particularly at the C2 position) and the oxygen atoms of the nitrate anion.[2][3] Weaker hydrogen bonds involving the hydrogen atoms of the butyl chain also contribute to the overall crystal stability. In the higher-temperature polymorph (Form II), there is a significant lengthening of some of these hydrogen bond contacts, indicative of a more dynamic and less ordered system.[2][3]
Experimental Protocols
Synthesis of this compound
A common synthetic route to [Bmim][NO3] involves a metathesis reaction starting from 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) and a nitrate salt, such as silver nitrate (AgNO3).[8]
-
Procedure:
-
1-Butyl-3-methylimidazolium chloride (1 equivalent) is dissolved in distilled water.
-
An equimolar amount of silver nitrate is added to the solution.
-
The mixture is stirred, typically at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 1 hour) to ensure complete reaction.[8]
-
The precipitated silver chloride (AgCl) is removed by filtration.
-
The water is removed from the filtrate under reduced pressure, for example, using a rotary evaporator.
-
The resulting product is dried under vacuum to yield this compound as a liquid.[8]
-
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of [Bmim][NO3] suitable for X-ray diffraction can be grown by slow cooling of the neat ionic liquid. Due to the hygroscopic nature of many ionic liquids, crystal growth and mounting are often performed under an inert atmosphere.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).[9] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F2.
Raman Spectroscopy
-
Instrumentation: Raman spectra are typically acquired using a confocal Raman microscope.
-
Experimental Parameters:
-
Excitation Wavelength: A common laser wavelength used is 488 nm or 514.5 nm.[2]
-
Laser Power: The laser power at the sample is typically kept low (e.g., < 10 mW) to avoid sample degradation.
-
Acquisition: Spectra are collected over a specific wavenumber range (e.g., 100-3500 cm-1). Multiple scans are often averaged to improve the signal-to-noise ratio.
-
-
Sample Preparation: A small drop of the ionic liquid is placed on a suitable substrate, such as a glass slide or a quartz cuvette. For temperature-dependent studies, a temperature-controlled stage is used.
Computational Methodology (DFT)
-
Software: Quantum chemical calculations are performed using software packages such as Gaussian, ORCA, or GAMESS.
-
Method: Density Functional Theory (DFT) is a commonly employed method for conformational analysis.
-
Functional and Basis Set: A variety of functionals can be used, with B3LYP being a popular choice.[1][10] A sufficiently large basis set, such as 6-311++G(d,p), is typically used to accurately describe the electronic structure and intermolecular interactions.[10]
-
Procedure:
-
The initial geometries of the different conformers of the [Bmim]+ cation are generated.
-
Geometry optimization is performed for each conformer to find the lowest energy structure.
-
Frequency calculations are carried out to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
The relative energies of the conformers are calculated to determine their relative stabilities.
-
Visualizations
The following diagrams illustrate key aspects of the structural analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. westmont.edu [westmont.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound · Crystals@Otterbein [crystals.symotter.org]
- 5. Frontiers | Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformational analysis of 1-butyl-3-methylimidazolium by CCSD(T) level ab initio calculations: effects of neighboring anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Deep Dive into the Thermal Stability and Decomposition of 1-Butyl-3-methylimidazolium Nitrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ionic liquid 1-butyl-3-methylimidazolium nitrate (B79036) ([BMIM][NO3]) has garnered significant interest across various scientific and industrial fields due to its unique physicochemical properties. A thorough understanding of its thermal behavior is paramount for its safe handling, storage, and application, particularly in contexts involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of [BMIM][NO3], consolidating key quantitative data, detailing experimental methodologies, and visualizing critical processes.
Core Thermal Properties and Decomposition Data
The thermal stability of 1-butyl-3-methylimidazolium nitrate has been investigated using various analytical techniques, primarily Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). The collected data reveals critical temperature thresholds and kinetic parameters associated with its decomposition.
| Parameter | Value | Analytical Method | Conditions | Reference |
| Melting Point (°C) | 35 | - | - | [1] |
| Boiling Point (°C) | 245 | - | - | [2] |
| Onset Decomposition Temperature (Tonset) (°C) | 244.0 | ARC | Adiabatic | [3][4] |
| Onset Decomposition Temperature (Tonset) (°C) | Varies with heating rate | TGA | Non-isothermal, N2 & Air | [5][6] |
| Maximum Decomposition Temperature (Tp) (°C) | Varies with heating rate | TGA | Non-isothermal, N2 & Air | [5][6] |
| Activation Energy (Ea) (kJ/mol) | 15.71 | TGA (Kissinger method) | Non-isothermal | [6] |
| Activation Energy (Ea) (kJ/mol) | 11.65 | TGA (Ozawa method) | Non-isothermal | [6] |
| Pressure Rise (bar) | 34.0 in 3.8 s | ARC | Adiabatic | [3][4] |
Note: The onset decomposition temperature is a critical parameter that can vary significantly depending on the experimental conditions, such as the heating rate and the surrounding atmosphere. Adiabatic conditions, as simulated by ARC, often reveal a lower onset temperature, indicating a higher potential hazard under thermal runaway scenarios.
Experimental Protocols for Thermal Analysis
Accurate and reproducible data on thermal stability relies on well-defined experimental protocols. The following sections detail the methodologies commonly employed for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to characterize its mass loss profile as a function of temperature.
Methodology:
-
A small sample of [BMIM][NO3] (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.
-
The crucible is placed in a TGA instrument.
-
The sample is heated at a constant rate (e.g., 5, 10, 15, 20, or 25 °C/min) over a defined temperature range (e.g., 30-600 °C).[5]
-
A continuous flow of an inert gas, such as nitrogen, or an oxidative gas like air (at a flow rate of, for example, 50 mL/min) is maintained over the sample throughout the experiment.[5]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline and the tangent of the decomposition curve. The peak decomposition temperature (Tp) is identified from the derivative of the TGA curve (DTG), indicating the point of maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the material, such as melting, crystallization, and decomposition.
Methodology:
-
A small, precisely weighed sample of [BMIM][NO3] (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated copper pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The sample and reference are heated at a controlled linear rate (e.g., 10 °C/min) over a specified temperature range.
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Endothermic or exothermic peaks on the DSC curve indicate thermal events. For decomposition, an exothermic peak is typically observed, and the onset temperature and enthalpy of decomposition can be calculated from this peak.
Accelerating Rate Calorimetry (ARC)
Objective: To study the thermal runaway potential of a substance under adiabatic conditions, simulating a worst-case scenario for a chemical process.
Methodology:
-
A larger sample of [BMIM][NO3] (e.g., 1-5 g) is placed in a robust, sealed sample container (a "bomb"), often made of titanium or stainless steel.
-
The sample bomb is placed inside a calorimeter, which is surrounded by heaters.
-
The system is heated in a stepwise manner. After each temperature increment, the system holds to detect any self-heating from the sample.
-
If the rate of self-heating exceeds a certain threshold (e.g., 0.02 °C/min), the calorimeter switches to an adiabatic mode. In this mode, the surrounding heaters match the temperature of the sample, ensuring that all the heat generated by the decomposition is retained by the sample.
-
The temperature and pressure inside the bomb are continuously monitored until the reaction is complete.
-
This technique provides data on the onset temperature of thermal runaway, the rates of temperature and pressure rise, and the maximum temperature and pressure reached.
Visualizing Thermal Analysis and Decomposition
To better understand the experimental processes and the chemical transformations that this compound undergoes upon heating, the following diagrams have been generated.
Caption: Experimental workflow for the thermal analysis of [BMIM][NO3].
Decomposition Pathway of this compound
Based on studies utilizing Thermogravimetry coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR), the thermal decomposition of this compound is a complex process involving the breakdown of both the cation and the anion.[3][4] The nitrate anion is a known oxidizing agent, which can contribute to the energetic nature of the decomposition.
The primary decomposition mechanism is believed to be initiated by the nucleophilic attack of the nitrate anion on the butyl and methyl groups of the imidazolium (B1220033) cation. This leads to the cleavage of the C-N bonds and the formation of various volatile products.
Caption: Proposed decomposition pathway of [BMIM][NO3].
Key decomposition products identified by TG-FTIR analysis include:
-
Nitrogen-containing compounds: Nitroalkanes (such as nitrobutane), alkyl nitrates, and various nitrogen oxides (NOx).[3][4]
-
Imidazolium ring fragments: Substituted imidazoles.[7]
-
Other small molecules: Water (H₂O) and carbon dioxide (CO₂), particularly at higher decomposition temperatures.[7]
The presence of flammable gases among the decomposition products underscores the importance of controlling the operating temperatures when using [BMIM][NO3] to prevent accidents.[2]
Conclusion
The thermal stability of this compound is a critical consideration for its practical application. While it exhibits moderate thermal stability under non-isothermal conditions, its potential for thermal runaway under adiabatic conditions, as demonstrated by ARC data, highlights significant safety concerns. The decomposition process is complex, yielding a variety of volatile and potentially hazardous products. A thorough understanding of its thermal behavior, obtained through the rigorous application of the experimental protocols detailed in this guide, is essential for ensuring the safe and effective use of this versatile ionic liquid in research and industrial settings. Researchers, scientists, and drug development professionals should pay close attention to the onset decomposition temperatures and the potential for exothermic reactions when designing processes that involve heating this compound.
References
- 1. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive investigation of two environmentally-friendly imidazolium nitrate ionic liquids: from calorimetry to thermal risk evaluation - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 1-Butyl-3-methylimidazolium Nitrate (CAS: 179075-88-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO₃]) is a room-temperature ionic liquid (IL) that has garnered significant interest for its potential applications across various scientific and industrial domains.[1] As a member of the imidazolium-based family of ionic liquids, it possesses a unique combination of properties, including low vapor pressure, high thermal stability, and tunable solubility characteristics.[1][2] This technical guide provides an in-depth overview of 1-butyl-3-methylimidazolium nitrate, focusing on its physicochemical properties, synthesis, thermal stability, and potential relevance to pharmaceutical research and development.
Physicochemical Properties
The physicochemical properties of this compound are critical for its application as a solvent, catalyst, or medium for chemical reactions. A summary of these properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₈H₁₅N₃O₃ | [3] |
| Molecular Weight | 201.22 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid/crystals | [1] |
| Melting Point | -17 °C to 35 °C | [1][4] |
| Boiling Point | 245 °C | [1] |
| Density | 1.16 g/cm³ (at 27 °C) | [4] |
| Viscosity | 136.2 cP | [4] |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, acetone, methanol) | [1] |
Table 2: Spectroscopic and Other Identifiers
| Identifier | Value | References |
| CAS Number | 179075-88-8 | |
| PubChem CID | 16211113 | [3] |
| SMILES | CCCCN1C=C--INVALID-LINK--C.--INVALID-LINK--([O-])[O-] | [3] |
| InChI | InChI=1S/C8H15N2.NO3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;/q+1;-1 | |
| InChIKey | WPHIMOZSRUCGGU-UHFFFAOYSA-N |
Synthesis and Purification
This compound is typically synthesized via an anion exchange reaction from a halide precursor, most commonly 1-butyl-3-methylimidazolium bromide or chloride.[5][6]
Experimental Protocol: Synthesis from [Bmim]Br
A widely used method for the preparation of this compound involves the reaction of 1-butyl-3-methylimidazolium bromide ([Bmim]Br) with silver nitrate (AgNO₃).[6][7]
Materials:
-
1-Butyl-3-methylimidazolium bromide ([Bmim]Br)
-
Silver nitrate (AgNO₃)
-
Distilled water
Procedure:
-
Dissolve 1-butyl-3-methylimidazolium bromide in distilled water.
-
In a separate container, prepare a solution of silver nitrate in distilled water.
-
Slowly add the silver nitrate solution to the [Bmim]Br solution with constant stirring. A precipitate of silver bromide (AgBr) will form.
-
Continue stirring the reaction mixture for a specified period to ensure complete reaction.
-
Remove the AgBr precipitate by filtration.
-
The filtrate, containing the desired this compound, is then subjected to purification steps to remove any unreacted starting materials and residual silver salts.
-
Water is typically removed under reduced pressure using a rotary evaporator.
A similar procedure starting from 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) can also be employed, where 17.4 g (0.1 mol) of [Bmim]Cl is dissolved in 60 mL of distilled water, followed by the addition of 16.9 g (0.1 mol) of AgNO₃. The mixture is stirred at 60 °C for 1 hour, filtered under reduced pressure, and the filtrate is concentrated by rotary evaporation. The resulting product is a light yellow oil, which is then dried at 70 °C, yielding approximately 19.3 g (96% yield).[5]
Purification
The purification of ionic liquids is a critical step to ensure their suitability for specific applications, as impurities can significantly alter their physicochemical properties.[8] Common purification techniques include:
-
Washing: The synthesized ionic liquid is washed with solvents in which the impurities are soluble but the ionic liquid is not.
-
Activated Carbon Treatment: Treatment with activated carbon can effectively remove colored impurities and other organic contaminants.[9]
-
Column Chromatography: Passing the ionic liquid through a column of a suitable adsorbent, such as alumina (B75360) or silica (B1680970) gel, can remove polar impurities.[9]
-
Drying: Residual water and other volatile solvents are typically removed by heating under high vacuum.[8]
Thermal Properties and Stability
The thermal stability of ionic liquids is a key parameter for their application in processes that require elevated temperatures.
Table 3: Thermal Properties
| Property | Value | References |
| Onset Degradation Temperature (TGA) | 297.49 °C | [10] |
| Glass Transition Temperature (DSC) | Not consistently observed | [10] |
| Melting Endotherm (DSC) | 17.7 °C | [10] |
Studies on the thermal decomposition of 1-butyl-3-methylimidazolium-based ionic liquids indicate that the degradation pathways can be complex, leading to the formation of various volatile and non-volatile products.[2] The stability is influenced by the nature of both the cation and the anion.[2]
Applications and Relevance to Drug Development
While this compound has been explored for various applications such as a solvent in chemical synthesis, in electrochemistry, and in separation technologies, its direct application in drug development is not yet well-documented in publicly available literature.[1] However, the unique properties of ionic liquids, in general, suggest several potential areas of relevance for pharmaceutical professionals.
Potential Pharmaceutical Applications of Ionic Liquids:
-
As Solvents for Active Pharmaceutical Ingredients (APIs): The tunable solubility of ionic liquids could be advantageous for dissolving poorly water-soluble APIs, potentially enhancing their bioavailability.
-
In Drug Synthesis: Ionic liquids can serve as "green" recyclable solvents and catalysts in the synthesis of pharmaceutical compounds, potentially leading to more efficient and environmentally friendly processes.
-
In Drug Delivery Systems: Some ionic liquids have been investigated for their potential use in formulating novel drug delivery systems, such as ionogels and nanoemulsions.
-
Enzymatic Reactions: Ionic liquids can provide a non-aqueous environment for enzymatic reactions, which can be beneficial for the synthesis of chiral drug intermediates.
Safety and Toxicology
The toxicological profile of this compound is not extensively studied. However, general safety precautions for handling ionic liquids should be observed. The Safety Data Sheet (SDS) for this compound indicates that it may cause skin and eye irritation.[11] It is also classified as an oxidizer and may intensify fire.[11] As with any chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound.[11] Further research is needed to fully characterize its toxicological and ecotoxicological properties to ensure its safe use in any application, particularly those related to pharmaceuticals.
Conclusion
This compound is a versatile ionic liquid with a well-defined set of physicochemical properties. While its direct application in drug development is still an emerging area of research, its characteristics as a solvent and potential catalyst make it a compound of interest for pharmaceutical scientists. The detailed synthesis protocol and understanding of its thermal stability provide a solid foundation for further exploration of its utility in pharmaceutical synthesis and formulation. Future research should focus on elucidating its biological activity, toxicological profile, and its efficacy as a solvent or delivery vehicle for specific active pharmaceutical ingredients to fully realize its potential in the pharmaceutical field.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C8H15N3O3 | CID 16211113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, >98% | IoLiTec [iolitec.de]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 179075-88-8 [chemicalbook.com]
- 7. cenmed.com [cenmed.com]
- 8. About the Purification Route of Ionic Liquid Precursors [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. echemi.com [echemi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Structure of 1-Butyl-3-methylimidazolium Nitrate (B79036)
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of the ionic liquid 1-butyl-3-methylimidazolium nitrate ([BMIM][NO₃]). All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis and characterization are provided.
Molecular Structure and Properties
This compound is an ionic liquid composed of a 1-butyl-3-methylimidazolium cation ([BMIM]⁺) and a nitrate anion (NO₃⁻). Its molecular formula is C₈H₁₅N₃O₃, with a molecular weight of approximately 201.22 g/mol .[1]
The molecular structure of [BMIM][NO₃] has been a subject of interest, particularly its crystalline forms. Studies have revealed that it exhibits polymorphism, meaning it can exist in more than one crystal structure.[2][3] The conformation of the butyl chain attached to the imidazolium (B1220033) ring is a key feature of its structure, with different conformations, such as trans-trans (TT) and gauche-gauche (GG), being observed at different temperatures.[2][3] These conformational changes can influence the physicochemical properties of the ionic liquid. Hydrogen bonding interactions are present between the cation's C-H groups and the oxygen atoms of the nitrate anion.[2]
Physicochemical Properties
[BMIM][NO₃] is a colorless to pale yellow liquid or crystalline solid, depending on its polymorphic form and temperature.[4] It is soluble in water and common organic solvents.[4] The compound exhibits high thermal stability and good electrical conductivity.
| Property | Value |
| Molecular Formula | C₈H₁₅N₃O₃ |
| Molecular Weight | 201.22 g/mol |
| Melting Point | 35 °C |
| Density | 1.16 g/cm³ at 27 °C |
| Viscosity | 136.2 cP |
| Electrical Conductivity | 2.59 mS/cm |
| Thermal Decomposition (TGA) | Onset decomposition at approximately 244 °C |
Note: Some properties, particularly the melting point, may vary due to the presence of different polymorphs.
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy: The nuclear magnetic resonance spectra of the [BMIM] cation are well-characterized. The chemical shifts may vary slightly depending on the solvent and the anion. The following are typical chemical shift ranges for the [BMIM] cation.
¹H NMR (typical shifts in CDCl₃, ppm):
| Assignment | Chemical Shift (ppm) |
| N-CH -N | ~10.0 - 10.5 |
| NCH CH N | ~7.3 - 7.6 |
| N-CH₂ -CH₂-CH₂-CH₃ | ~4.2 - 4.3 |
| N-CH₃ | ~4.0 - 4.1 |
| N-CH₂-CH₂ -CH₂-CH₃ | ~1.8 - 1.9 |
| N-CH₂-CH₂-CH₂ -CH₃ | ~1.3 - 1.4 |
| N-CH₂-CH₂-CH₂-C**H₃ | ~0.9 - 1.0 |
¹³C NMR (typical shifts in CDCl₃, ppm): [5]
| Assignment | Chemical Shift (ppm) |
| N-C H-N | ~135 - 137 |
| NC HC HN | ~121 - 124 |
| N-C H₂-CH₂-CH₂-CH₃ | ~48 - 50 |
| N-C H₃ | ~36 - 37 |
| N-CH₂-C H₂-CH₂-CH₃ | ~31 - 32 |
| N-CH₂-CH₂-C H₂-CH₃ | ~19 - 20 |
| N-CH₂-CH₂-CH₂-C H₃ | ~13 - 14 |
Infrared (IR) and Raman Spectroscopy: The vibrational spectra of [BMIM][NO₃] show characteristic bands for both the cation and the anion.
Key IR and Raman Peak Assignments:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3200 | C-H stretching of the imidazolium ring |
| ~2850-3000 | C-H stretching of the butyl and methyl groups |
| ~1570, ~1460 | Imidazolium ring stretching modes |
| ~1380 | Asymmetric N-O stretching of the nitrate anion |
| ~1040 | Symmetric N-O stretching of the nitrate anion |
| ~830 | Out-of-plane bending of the nitrate anion |
| ~600 and ~625 | Conformational isomers of the butyl chain (gauche and trans) |
Note: Peak positions can be influenced by the physical state and intermolecular interactions.[2][6]
Experimental Protocols
Synthesis of this compound
A common and straightforward method for the synthesis of [BMIM][NO₃] is through a metathesis reaction between 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and silver nitrate (AgNO₃).[7]
Materials and Equipment:
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)
-
Silver nitrate (AgNO₃)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel with vacuum flask)
-
Rotary evaporator
-
Drying oven
Procedure:
-
Dissolution: Dissolve 17.4 g (0.1 mol) of [BMIM]Cl in 60 mL of distilled water in a round-bottom flask.
-
Reaction: While stirring, add 16.9 g (0.1 mol) of AgNO₃ to the solution.
-
Heating and Stirring: Heat the mixture to 60 °C and continue stirring for 1 hour. A white precipitate of silver chloride (AgCl) will form.
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter it under reduced pressure to remove the AgCl precipitate.
-
Concentration: Concentrate the filtrate using a rotary evaporator to remove the water.
-
Drying: Dry the resulting light-yellow oil at 70 °C in an oven to obtain the final product. The expected yield is approximately 96% (19.3 g).[7]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the synthesized [BMIM][NO₃] in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).
-
Analysis: Process the spectra to identify the chemical shifts, multiplicities, and integrations of the peaks corresponding to the [BMIM] cation.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Place a small drop of the liquid [BMIM][NO₃] between two KBr or NaCl plates to form a thin film. If the sample is solid, it can be analyzed as a KBr pellet.
-
Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the imidazolium ring, the alkyl chains, and the nitrate anion.
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the sample in a glass capillary or on a microscope slide.
-
Acquisition: Acquire the Raman spectrum using a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).
-
Analysis: Identify the characteristic scattering peaks, paying particular attention to the regions corresponding to the butyl chain conformations and the nitrate anion vibrations.
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an aluminum DSC pan and seal it.
-
Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Analysis: Analyze the resulting thermogram to determine the melting point(s) and any other phase transitions.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Butyl Chain Conformations
Caption: Conformational isomers of the butyl chain in [BMIM]⁺.
Characterization Workflow
Caption: General workflow for the characterization of [BMIM][NO₃].
References
- 1. This compound | C8H15N3O3 | CID 16211113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. faculty.otterbein.edu [faculty.otterbein.edu]
- 4. This compound, >98% | IoLiTec [iolitec.de]
- 5. rsc.org [rsc.org]
- 6. Raman Spectroscopic Study on Alkyl Chain Conformation in 1-Butyl-3-methylimidazolium Ionic Liquids and their Aqueous Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 1-Butyl-3-methylimidazolium Nitrate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for the ionic liquid 1-Butyl-3-methylimidazolium nitrate (B79036) ([BMIM][NO₃]). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for the characterization of ionic liquids. This document presents nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data, along with detailed experimental protocols and a visual representation of a general spectroscopic analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-Butyl-3-methylimidazolium nitrate. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for the 1-butyl-3-methylimidazolium cation. The data is based on spectra of closely related compounds containing the 1-butyl-3-methylimidazolium cation, providing a reliable reference.[1][2][3]
Table 1: ¹H NMR Spectroscopic Data for the 1-Butyl-3-methylimidazolium Cation
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (NCHN) | ~8.5 - 9.5 | Singlet |
| H-4, H-5 (NCHCHN) | ~7.3 - 7.8 | Multiplet/Two singlets |
| N-CH₂ (butyl) | ~4.1 - 4.3 | Triplet |
| N-CH₃ (methyl) | ~3.8 - 4.0 | Singlet |
| N-CH₂-CH₂ (butyl) | ~1.7 - 1.9 | Multiplet |
| CH₂-CH₃ (butyl) | ~1.2 - 1.4 | Multiplet |
| CH₃ (butyl) | ~0.8 - 1.0 | Triplet |
Table 2: ¹³C NMR Spectroscopic Data for the 1-Butyl-3-methylimidazolium Cation
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 (NCHN) | ~136 |
| C-4, C-5 (NCHCHN) | ~123, ~122 |
| N-CH₂ (butyl) | ~49 |
| N-CH₃ (methyl) | ~36 |
| N-CH₂-CH₂ (butyl) | ~31 |
| CH₂-CH₃ (butyl) | ~19 |
| CH₃ (butyl) | ~13 |
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the constituent ions and their interactions within the ionic liquid.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the imidazolium (B1220033) cation and the nitrate anion. The nitrate anion (NO₃⁻), belonging to the D₃h point group, has characteristic vibrational modes that can be sensitive to its local environment.[4][5]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3150, ~3100 | C-H stretching (imidazolium ring) |
| ~2960, ~2870 | C-H stretching (alkyl chains) |
| ~1570, ~1460 | Imidazolium ring stretching |
| ~1384 | ν₃ (E') Asymmetric N-O stretching (Nitrate) |
| ~1050 | ν₁ (A₁') Symmetric N-O stretching (Nitrate, often IR inactive but can appear) |
| ~830 | ν₂ (A₂") Out-of-plane bend (Nitrate) |
| ~750 | ν₄ (E') In-plane O-N-O bending (Nitrate) |
Raman Spectroscopy
Raman spectroscopy complements IR spectroscopy, particularly for the symmetric vibrations of the nitrate anion. Studies on this compound have revealed key Raman bands that are indicative of the cation's conformation and the anion's vibrational modes.[6]
Table 4: Raman Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C(2)-H stretching (imidazolium ring) |
| ~2900-3000 | C-H stretching (alkyl chains) |
| ~1041 | ν₁ Symmetric NO₃⁻ stretching |
| ~706 | NO₃⁻ bending mode |
| ~625 | Butyl chain trans-trans (TT) conformation |
| ~600 | Butyl chain gauche-trans (GT) conformation |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.[7]
-
Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy if needed.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly employed for ionic liquids due to their often high viscosity.[8][9]
-
Sample Preparation: A small drop of the ionic liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). For solid samples, firm contact between the sample and the crystal is ensured using a pressure clamp.[10]
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to the sample measurement and automatically subtracted. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[9]
Raman Spectroscopy
-
Instrumentation: A confocal Raman microscope or a standard Raman spectrometer with laser excitation (e.g., 532 nm, 633 nm, or 785 nm) is used. The choice of laser wavelength may be important to avoid fluorescence from the sample.[11]
-
Sample Preparation: A small amount of the ionic liquid is placed in a suitable container, such as a glass vial, a capillary tube, or on a microscope slide.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The spectral range covering the expected vibrational modes is selected. The acquisition time and laser power are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an ionic liquid.
Caption: A flowchart illustrating the typical stages of spectroscopic analysis, from sample preparation to data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. westmont.edu [westmont.edu]
An In-depth Technical Guide to the Solubility of 1-Butyl-3-methylimidazolium Nitrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-3-methylimidazolium nitrate (B79036), a member of the imidazolium-based ionic liquid family, has garnered significant interest due to its potential applications in various fields, including organic synthesis, catalysis, electrochemistry, and as a solvent for biomass processing. Its properties, such as low vapor pressure, high thermal stability, and tunable solvent characteristics, make it an attractive alternative to conventional volatile organic solvents. A critical aspect for the practical application of [BMIM][NO₃] is its solubility in different organic media, as this dictates its utility in reaction engineering, separation processes, and formulation development.
This guide aims to consolidate the available information on the solubility of [BMIM][NO₃] and to provide detailed experimental protocols for its determination, thereby serving as a valuable resource for researchers in this area.
Solubility of 1-Butyl-3-methylimidazolium Nitrate: A Qualitative Overview
Currently, there is a limited amount of publicly available quantitative data on the solubility of this compound in a broad spectrum of organic solvents. However, existing literature provides some qualitative insights and data on the physical properties of its mixtures with certain solvents.
Table 1: Summary of Qualitative Solubility and Physical Properties of [BMIM][NO₃] in Select Organic Solvents
| Organic Solvent | Solvent Class | Qualitative Solubility/Miscibility | Observations |
| Ethanol (B145695) | Alcohol | Miscible | Studies on the densities and viscosities of binary mixtures of [BMIM][NO₃] with ethanol at various temperatures suggest complete miscibility across all compositions.[1][2] |
| 1-Propanol (B7761284) | Alcohol | Miscible | Similar to ethanol, experimental data on the physical properties of [BMIM][NO₃] and 1-propanol mixtures indicate miscibility.[1][2] |
| 1-Butanol (B46404) | Alcohol | Miscible | Binary mixtures of [BMIM][NO₃] and 1-butanol have been studied, showing miscibility over the entire composition range at various temperatures.[1][2] |
It is important to note that while miscibility is observed for these short-chain alcohols, the quantitative solubility (i.e., the concentration of a saturated solution) has not been explicitly reported in the form of a phase diagram. For other classes of organic solvents such as ketones, esters, ethers, and hydrocarbons, there is a significant gap in the literature regarding the solubility of [BMIM][NO₃].
Experimental Protocols for Solubility Determination
The solubility of ionic liquids in organic solvents can be determined using several experimental techniques. The choice of method often depends on the nature of the system (solid-liquid or liquid-liquid equilibrium), the temperature and pressure range of interest, and the required accuracy. Below are detailed descriptions of common methodologies that can be employed for the determination of [BMIM][NO₃] solubility.
The dynamic, or synthetic, method is a widely used technique for determining phase equilibria. It involves the visual observation of a phase transition (dissolution or precipitation) in a sample of known composition as the temperature is changed at a controlled rate.
Principle: A mixture of the ionic liquid and the solvent of a known composition is prepared. The mixture is then heated or cooled at a slow, constant rate with continuous stirring. The temperature at which the last solid particle disappears (for solid-liquid equilibrium, SLE) or the solution becomes clear from a cloudy state (for liquid-liquid equilibrium, LLE, upon cooling) or turns cloudy from a clear state (for LLE, upon heating) is recorded as the equilibrium temperature for that specific composition. By repeating this procedure for various compositions, a complete phase diagram can be constructed.
Apparatus:
-
A jacketed glass equilibrium cell equipped with a magnetic stirrer.
-
A precision temperature controller with a heating/cooling circulator.
-
A calibrated temperature probe (e.g., a Pt100 sensor with an accuracy of ±0.1 K).
-
A light source and a detector or visual observation port to monitor the phase transition.
-
An analytical balance for preparing mixtures of known composition.
Procedure:
-
Sample Preparation: Accurately weigh the desired amounts of [BMIM][NO₃] and the organic solvent directly into the equilibrium cell.
-
Heating/Cooling Cycle: Place the cell in the temperature-controlled circulator.
-
For SLE: Heat the mixture until a homogeneous liquid phase is formed. Then, cool the solution slowly (e.g., at a rate of 0.1-0.5 K/min) while stirring. The temperature at which the first crystals appear is the freezing point. Alternatively, and more commonly for solubility, cool the mixture to form a solid-liquid slurry and then heat it slowly. The temperature at which the last crystal dissolves is the solubility temperature for that composition.
-
For LLE (Cloud Point Measurement): Heat the mixture until a single homogeneous phase is observed. Then, cool the solution slowly while monitoring for the appearance of turbidity (cloudiness), which indicates phase separation. The temperature at which turbidity first appears is the cloud point. Re-heating the cloudy mixture slowly and recording the temperature at which it becomes clear again can confirm the equilibrium temperature.
-
Data Collection: Repeat the measurement for a range of compositions to map out the solubility curve or the binodal curve.
In the isothermal or analytical method, the system is allowed to reach equilibrium at a constant temperature, after which the composition of each phase is determined by an appropriate analytical technique.
Principle: A heterogeneous mixture of the ionic liquid and the solvent is stirred at a constant temperature for a prolonged period to ensure that equilibrium is reached. After phase separation (either by settling or centrifugation), a sample is carefully taken from the liquid phase(s) and its composition is analyzed.
Apparatus:
-
A temperature-controlled shaker or a stirred vessel in a thermostatic bath.
-
A centrifuge (for systems where phase separation is slow).
-
Analytical instrumentation for composition analysis, such as:
-
High-Performance Liquid Chromatography (HPLC)
-
UV-Vis Spectrophotometry
-
Gas Chromatography (GC) (if the solvent is volatile and the IL is not)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Gravimetric analysis (after solvent evaporation)
-
Procedure:
-
Equilibration: Place an excess amount of [BMIM][NO₃] (for SLE) or a significant amount of both phases (for LLE) into a vessel with the organic solvent.
-
Temperature Control: Maintain the vessel at a constant temperature and stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Stop the stirring and allow the phases to separate. If necessary, centrifuge the mixture to ensure complete separation.
-
Sampling: Carefully withdraw a sample from the liquid phase (or both liquid phases in LLE). It is crucial to avoid cross-contamination.
-
Analysis: Determine the concentration of [BMIM][NO₃] in the solvent using a pre-calibrated analytical method.
-
Data Collection: Repeat the experiment at different temperatures to obtain the temperature-dependent solubility data.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of an ionic liquid in an organic solvent using the dynamic (synthetic) method.
Caption: A flowchart of the dynamic (synthetic) method for solubility determination.
Conclusion and Future Outlook
This technical guide has summarized the current knowledge on the solubility of this compound in organic solvents and provided detailed protocols for its experimental determination. While [BMIM][NO₃] is known to be miscible with short-chain alcohols, there is a clear need for comprehensive, quantitative studies to establish its solubility in a wider array of organic solvents, including ketones, esters, ethers, and hydrocarbons, across a range of temperatures.
The experimental methods detailed herein, particularly the dynamic (synthetic) and isothermal (analytical) methods, provide a robust framework for researchers to generate the much-needed solubility data. The generation of such data will be invaluable for the rational design of processes and products that utilize [BMIM][NO₃], ultimately facilitating its broader application in both academic research and industrial settings. It is anticipated that future research efforts will focus on filling this data gap, leading to a more complete understanding of the phase behavior of this important ionic liquid.
References
1-Butyl-3-methylimidazolium Nitrate: A Technical Health and Safety Guide for Researchers
Introduction: This in-depth technical guide provides comprehensive health and safety information for 1-Butyl-3-methylimidazolium nitrate (B79036) (BMIM-NO3), an ionic liquid utilized in various research and industrial applications.[1] Due to a notable lack of extensive toxicological data for the nitrate salt, this guide incorporates data from studies on the closely related and well-studied analogue, 1-Butyl-3-methylimidazolium chloride (BMIM-Cl). This approach provides a robust safety framework for researchers, scientists, and drug development professionals. All data pertaining to the chloride analogue is clearly identified.
Hazard Identification and Classification
1-Butyl-3-methylimidazolium nitrate is classified as a hazardous substance. The primary hazards associated with this chemical are its potential to intensify fire as an oxidizer, cause skin and eye irritation, and may cause respiratory irritation.[2][3][4]
GHS Classification:
| Hazard Class | Category |
| Oxidizing Solids | 2 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |
Hazard Statements:
Toxicological Data
Comprehensive toxicological studies on this compound are limited.[5] However, extensive research on the chloride analogue, 1-Butyl-3-methylimidazolium chloride (BMIM-Cl), provides valuable insights into the potential toxicity of the cation.
Acute Toxicity (Data for 1-Butyl-3-methylimidazolium chloride):
| Route of Exposure | Species | Vehicle | LD50 / Concentration | Observations | Reference |
| Oral | Female F-344 Rats | Undiluted | 550 mg/kg | Morbidity and mortality | [6][7] |
| Dermal | Male and Female Rats | DMF:water | >2,000 mg/kg | Mortality at high concentrations | [7] |
| Dermal | Female Balb/c Mice | DMF | ≥250 mg/kg | Dose-related dermal irritation and mortality | [7] |
Genetic Toxicology (Data for 1-Butyl-3-methylimidazolium chloride):
| Assay | Species | Result |
| Bacterial Mutagenicity | S. typhimurium | No evidence of mutagenicity |
| In Vivo Micronucleus | B6C3F1 Mice | No increase in micronucleated erythrocytes |
Source: National Toxicology Program
Experimental Protocols
Detailed experimental methodologies for key toxicological studies on the chloride analogue are provided below as a reference for understanding the potential effects of the 1-Butyl-3-methylimidazolium cation.
Acute Oral Toxicity Study in Rats (Adapted from NTP studies on BMIM-Cl)
Objective: To determine the acute oral toxicity (LD50) of the test substance.
Methodology:
-
Test Animals: Female Fischer 344 rats.[6]
-
Dosage: A range of doses, including ≥550 mg/kg, administered via oral gavage.[7]
-
Observation: Animals were observed for morbidity, mortality, and clinical signs of toxicity for a period of 14 days.[8]
-
Necropsy: A complete necropsy was performed on all animals.
Dermal Irritation Study (Adapted from NTP studies on BMIM-Cl)
Objective: To assess the potential of the test substance to cause skin irritation.
Methodology:
-
Test Animals: Male and female rats.[7]
-
Dosage and Application: The test substance was applied at concentrations of 200-800 mg/kg in a dimethylformamide (DMF):water vehicle to a shaved area of the back.[7]
-
Observation: The application site was observed for signs of erythema and edema at specified intervals.[6]
Safety and Handling
Personal Protective Equipment (PPE) and Engineering Controls
A risk assessment should be conducted before handling this compound. The following diagram outlines a general workflow for risk assessment and control.
Caption: General risk assessment workflow for handling this compound.
Recommended PPE:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][5]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[2][5]
-
Respiratory Protection: If working outside of a ventilated enclosure or if dusts/aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[9]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure eyewash stations and safety showers are readily accessible.[10]
First Aid Measures
The following diagram illustrates the recommended first aid procedures in case of exposure.
Caption: First aid procedures for exposure to this compound.
-
Inhalation: Move the exposed person to fresh air at once. If respiratory problems occur, provide artificial respiration or oxygen.[5]
-
Skin Contact: Immediately wash the skin with soap and water.[5] Remove and wash contaminated clothing before reuse.[5]
-
Eye Contact: Promptly wash eyes with plenty of water while lifting the eyelids. Continue to rinse for at least 15 minutes.[5]
-
Ingestion: Immediately rinse mouth and provide fresh air. Do not induce vomiting. Get medical attention immediately.[5]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or water courses.[5]
Ecological Information
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the manufacturer before handling this chemical.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C8H15N3O3 | CID 16211113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iolitec.de [iolitec.de]
- 5. iolitec.de [iolitec.de]
- 6. researchgate.net [researchgate.net]
- 7. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Table 3, Experimental Design and Materials and Methods in the Two-week Drinking Water Studies of Ionic Liquids - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound = 95.0 HPLC 179075-88-8 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Environmental impact and toxicity of 1-Butyl-3-methylimidazolium nitrate
An In-depth Technical Guide on the Environmental Impact and Toxicity of 1-Butyl-3-methylimidazolium Nitrate (B79036)
Executive Summary
1-Butyl-3-methylimidazolium nitrate ([BMIM][NO3]) is an ionic liquid (IL) with a range of potential industrial applications. As with many novel chemical compounds, a thorough understanding of its environmental fate and toxicological profile is essential for ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental impact and toxicity of [BMIM][NO3], with a focus on aquatic and soil ecosystems. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Physicochemical Properties
This compound is a salt that is liquid at or near room temperature. Its physicochemical properties, such as high thermal stability and miscibility with water, influence its environmental distribution and bioavailability.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅N₃O₃ | [1] |
| Molecular Weight | 201.22 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 35 °C | [2] |
| Water Solubility | Miscible | [1] |
Environmental Fate and Biodegradability
The environmental persistence of ionic liquids is a key concern. While some ionic liquids are marketed as "green" solvents due to their low volatility, their solubility in water means they can readily enter aquatic systems.
Biodegradability:
Studies on the biodegradability of imidazolium-based ionic liquids suggest that the length of the alkyl chain on the cation plays a significant role. Generally, ILs with shorter alkyl chains, such as the butyl chain in [BMIM][NO3], exhibit lower biodegradability. For many imidazolium (B1220033) ILs with short alkyl chains, no significant biological degradation is observed under standard test conditions.
Experimental Protocol for Biodegradability Testing (based on OECD 301): The ready biodegradability of a chemical can be assessed using the OECD 301 guideline. A common method is the Closed Bottle Test (OECD 301D).
Ecotoxicity
The toxicity of imidazolium-based ionic liquids is primarily attributed to the cation, with the length of the alkyl side chain being a key determinant of toxicity. Longer alkyl chains generally lead to increased toxicity due to their greater ability to disrupt cell membranes.
Aquatic Toxicity
Microorganisms: The bioluminescent bacterium Vibrio fischeri is a common indicator organism for aquatic toxicity. While specific data for [BMIM][NO3] is limited, studies on similar imidazolium ILs show a range of toxicities.
Experimental Protocol for Vibrio fischeri Toxicity Test (based on ISO 11348-3):
Invertebrates: Daphnia magna is a standard test organism for freshwater invertebrate toxicity. Acute toxicity tests with imidazolium-based ILs have shown that these compounds can be harmful to daphnids.[3] The 48-hour LC50 for 1-butyl-3-methylimidazolium bromide ([BMIM]Br) in Daphnia magna has been reported as 8.03 mg/L, indicating significant toxicity.[1][4]
Experimental Protocol for Daphnia magna Acute Immobilisation Test (based on OECD 202):
Fish: The acute toxicity of imidazolium-based ILs to fish has been documented. For instance, the 96-hour LC50 of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) in zebrafish (Danio rerio) was found to be 632.8 mg/L.[5][6]
Experimental Protocol for Fish Acute Toxicity Test (based on OECD 203):
Algae: The green alga Scenedesmus obliquus is a representative species for phytotoxicity testing. Studies on imidazolium ILs with varying alkyl chain lengths have demonstrated that toxicity increases with the length of the alkyl chain. For example, the 96-hour EC50 for [C10mim]NO3 and [C12mim]NO3 on S. obliquus were found to be significantly lower than for shorter-chain analogues, indicating higher toxicity.[7]
Experimental Protocol for Algal Growth Inhibition Test (based on OECD 201):
Soil Toxicity
[BMIM][NO3] can impact soil ecosystems by altering physicochemical properties and affecting microbial communities. Studies have shown that the application of 1-alkyl-3-methylimidazolium nitrates to soil can lead to a decrease in soil pH and an increase in electrical conductivity. Furthermore, these ionic liquids have been observed to decrease soil microbial biomass carbon and nitrogen.
Experimental Protocol for Soil Microbial Activity Test (based on OECD 217 - Carbon Transformation):
Mechanisms of Toxicity
The primary mechanism of toxicity for imidazolium-based ionic liquids is believed to be the disruption of cell membranes. The lipophilic alkyl chain of the cation can intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability, loss of cellular integrity, and ultimately cell death.[8][9]
Another identified mechanism of toxicity is the induction of oxidative stress. Exposure to imidazolium ILs has been shown to increase the production of reactive oxygen species (ROS) in organisms such as Daphnia magna and zebrafish.[10][11] This can lead to damage to cellular components, including lipids, proteins, and DNA.
While a specific signaling pathway for [BMIM][NO3] has not been definitively elucidated, the induction of oxidative stress is known to activate various cellular stress response pathways. A plausible, though generalized, pathway is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is a common response to environmental stressors.
Data Summary
The following tables summarize the available quantitative toxicity data for this compound and structurally similar imidazolium-based ionic liquids.
Table 1: Aquatic Toxicity Data
| Organism | Test Duration | Endpoint | Test Substance | Value (mg/L) | Reference |
| Daphnia magna | 48 hours | LC50 | [BMIM]Br | 8.03 | [1][4] |
| Danio rerio (Zebrafish) | 96 hours | LC50 | [BMIM]Cl | 632.8 | [5][6] |
| Danio rerio (Zebrafish) | 96 hours | LC50 | [BMIM]BF₄ | 604.6 | [5][6] |
Table 2: Soil Impact Data
| Parameter | Effect | Concentration | Soil Type | Reference |
| pH | Decrease | 1, 10, 100 mg/kg | Not specified | |
| Electrical Conductivity | Increase | 1, 10, 100 mg/kg | Not specified | |
| Microbial Biomass Carbon | Decrease | 1, 10, 100 mg/kg | Not specified | |
| Microbial Biomass Nitrogen | Decrease | 1, 10, 100 mg/kg | Not specified |
Conclusion
This compound, like other imidazolium-based ionic liquids with short alkyl chains, presents a potential ecotoxicological risk, particularly to aquatic organisms. Its primary mode of toxic action appears to be through the disruption of cell membranes and the induction of oxidative stress. While it is considered to have low biodegradability, more research is needed to fully understand its long-term fate and effects in the environment. The provided experimental protocols, based on international standards, offer a framework for further toxicological assessment of this and other ionic liquids. Future research should focus on generating specific toxicity data for [BMIM][NO3] across various trophic levels and elucidating the precise molecular signaling pathways involved in its toxicity. This will enable a more accurate risk assessment and inform the design of safer, more environmentally benign ionic liquids.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, >98% | IoLiTec [iolitec.de]
- 3. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute toxicity, biochemical toxicity and genotoxicity caused by 1-butyl-3-methylimidazolium chloride and 1-butyl-3-methylimidazolium tetrafluoroborate in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Effects of the 1-alkyl-3-methylimidazolium bromide ionic liquids on the antioxidant defense system of Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimation of the Oxidative Stress and Molecular Damage Caused by 1-Butyl-3-Methylimidazolium Bromide Ionic Liquid in Zebrafish Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Butyl-3-methylimidazolium Nitrate in Catalysis
Prepared for: Researchers, scientists, and drug development professionals.
Introduction:
1-Butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO3]) is a room-temperature ionic liquid (IL) that has been investigated for various applications in chemistry, including as a solvent and a component in catalytic systems.[1] While the catalytic activity of imidazolium-based ionic liquids is often dictated by the nature of the anion, with basic or Lewis acidic anions showing direct participation in catalysis, [Bmim][NO3] primarily serves as a reaction medium or an extractant in catalytic processes. Its unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make it an attractive alternative to conventional volatile organic solvents.
This document provides detailed application notes and protocols for the use of [Bmim][NO3] in a notable catalytic application: the oxidative desulfurization of nitrogen-containing compounds in fuel, specifically the oxidation of quinoline (B57606). In this context, [Bmim][NO3] acts as an efficient extraction solvent for the oxidized product, facilitating the separation and purification process.
Application: Oxidative Desulfurization (ODN) of Quinoline
Overview:
The removal of nitrogen-containing compounds from fuels is crucial to prevent the formation of NOx pollutants upon combustion. One effective method is oxidative desulfurization (ODN), where the nitrogen-containing compounds are oxidized to more polar species that can be easily separated. In this application, a vanadium-based catalyst is used for the oxidation of quinoline to quinoline-N-oxide in the presence of hydrogen peroxide as the oxidant.[1] 1-Butyl-3-methylimidazolium nitrate ([Bmim][NO3]) is employed as an extractant for the resulting quinoline-N-oxide, demonstrating high efficiency in separating the oxidized product from the model fuel.[1]
Logical Relationship of Components in the ODN Process
Caption: Logical flow of the oxidative desulfurization of quinoline.
Quantitative Data Summary
The efficiency of [Bmim][NO3] as an extractant for quinoline-N-oxide is a key performance indicator in this process. The following table summarizes the extraction efficiency under specific conditions.
| Extracted Species | Extractant | Temperature (°C) | Extraction Time (min) | Extraction Efficiency (%) |
| Quinoline-N-oxide | [Bmim][NO3] | 70 | Not Specified | High |
Note: The source material highlights the high selectivity of the oxidation (100% to quinoline-N-oxide) and the effective extraction by the ionic liquid, but specific quantitative extraction efficiency data for [Bmim][NO3] requires further investigation.
Experimental Protocols
1. Synthesis of this compound ([Bmim][NO3])
This protocol describes the synthesis of [Bmim][NO3] from 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) and silver nitrate (AgNO3).
Materials:
-
1-Butyl-3-methylimidazolium chloride ([Bmim]Cl)
-
Silver nitrate (AgNO3)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolve 1-butyl-3-methylimidazolium chloride in distilled water in a round-bottom flask.
-
Add an equimolar amount of silver nitrate to the solution.
-
Stir the mixture at 60 °C for 1 hour. A precipitate of silver chloride (AgCl) will form.
-
Filter the mixture under reduced pressure to remove the AgCl precipitate.
-
Concentrate the filtrate using a rotary evaporator to remove the water.
-
Dry the resulting light-yellow oil at 70 °C to obtain pure this compound.
Experimental Workflow for [Bmim][NO3] Synthesis
Caption: Workflow for the synthesis of [Bmim][NO3].
2. Protocol for Catalytic Oxidation and Extraction of Quinoline
This protocol outlines the vanadium-catalyzed oxidation of quinoline and subsequent extraction of the product using [Bmim][NO3].
Materials:
-
Model fuel containing quinoline
-
Vanadium-coordinated N,N-bis(o-hydroxybenzaldehyde)phenylene diamine catalyst ([VO(sal-HBPD)])[1]
-
Hydrogen peroxide (H2O2, 30% solution)
-
This compound ([Bmim][NO3])
-
Organic solvent for catalyst dissolution (if necessary)
Equipment:
-
Reaction vessel with temperature control and stirring
-
Separatory funnel
-
Analytical equipment for product analysis (e.g., GC-MS, HPLC)
Procedure:
Part A: Catalytic Oxidation
-
To the model fuel containing a known concentration of quinoline in a reaction vessel, add the [VO(sal-HBPD)] catalyst.
-
Add hydrogen peroxide as the oxidant. The molar ratio of quinoline to H2O2 should be optimized for maximum conversion (a ratio of 1:7 has been reported for similar systems).[1]
-
Heat the reaction mixture to 70 °C and stir vigorously for the desired reaction time (e.g., several hours, to be optimized).
-
Monitor the progress of the reaction by periodically taking samples and analyzing them for the conversion of quinoline to quinoline-N-oxide.
Part B: Extraction with [Bmim][NO3]
-
After the oxidation reaction is complete, cool the mixture to room temperature.
-
Add an equal volume of [Bmim][NO3] to the reaction mixture in a separatory funnel.
-
Shake the separatory funnel vigorously for several minutes to ensure thorough mixing and facilitate the extraction of the polar quinoline-N-oxide into the ionic liquid phase.
-
Allow the two phases (the upper denitrogenated fuel phase and the lower ionic liquid phase containing the quinoline-N-oxide) to separate completely.
-
Carefully separate the two phases.
-
The denitrogenated fuel can be analyzed to determine the extent of nitrogen removal.
-
The quinoline-N-oxide can be recovered from the ionic liquid phase, and the ionic liquid can potentially be recycled.
Signaling Pathway of Quinoline Oxidation and Extraction
Caption: Reaction pathway for the oxidation and extraction of quinoline.
Disclaimer: The provided protocols are based on available literature and should be adapted and optimized for specific laboratory conditions and safety protocols. Appropriate personal protective equipment should be worn at all times.
References
Application Notes and Protocols: 1-Butyl-3-methylimidazolium Nitrate as a Battery Electrolyte
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an overview of the potential application of 1-Butyl-3-methylimidazolium nitrate (B79036) ([BMIM][NO3]) as an electrolyte in battery systems. Due to a scarcity of direct research on its use as a primary electrolyte in lithium-ion, sodium-ion, or zinc-ion batteries, this report summarizes the known physicochemical properties of [BMIM][NO3], relevant findings on nitrate-containing and other imidazolium-based ionic liquid electrolytes, and general experimental protocols for battery fabrication and testing. This information is intended to serve as a foundational resource for researchers interested in exploring the potential of [BMIM][NO3] in next-generation energy storage.
Introduction
Ionic liquids (ILs) have garnered significant interest as potential electrolytes for various battery chemistries due to their unique properties, including low volatility, high thermal stability, and wide electrochemical windows. [BMIM][NO3] is an imidazolium-based ionic liquid that possesses high thermal stability and electrical conductivity, making it a candidate for electrochemical applications.[1] While research has explored other anions like tetrafluoroborate (B81430) ([BF4]-) and hexafluorophosphate (B91526) ([PF6]-) with the [BMIM]+ cation, the use of the nitrate ([NO3]-) anion in this context is less documented. Nitrate anions themselves have been investigated as electrolyte additives, suggesting a potential role in enhancing battery performance.[2] This document aims to consolidate the available information and provide a starting point for systematic investigation.
Physicochemical Properties of 1-Butyl-3-methylimidazolium Nitrate
A summary of the known physical and chemical properties of [BMIM][NO3] is presented in Table 1. These properties are crucial for its evaluation as a potential battery electrolyte.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅N₃O₃ | [3] |
| Molecular Weight | 201.22 g/mol | [3] |
| Melting Point | 35 °C | [3] |
| Density | 1.16 g/cm³ (at 27 °C) | [3] |
| Viscosity | 136.2 cP | [3] |
| Ionic Conductivity | 2.59 mS/cm | [3] |
Experimental Protocols
The following sections provide generalized protocols for the synthesis and purification of imidazolium-based ionic liquids and the assembly and testing of coin cell batteries. These should be adapted and optimized for the specific use of [BMIM][NO3].
Synthesis and Purification of this compound
A common method for synthesizing imidazolium-based ionic liquids involves a two-step process: quaternization followed by anion exchange.
Workflow for Synthesis and Purification
Protocol:
-
Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl):
-
In a round-bottom flask, combine 1-methylimidazole and a slight molar excess of 1-chlorobutane in a suitable solvent such as toluene.[2]
-
Reflux the mixture with vigorous stirring for 24-48 hours.[2][4]
-
Cool the reaction mixture. The product, [BMIM]Cl, will likely separate as a denser phase.
-
Decant the solvent and wash the crude product with a non-polar solvent like ethyl acetate (B1210297) to remove unreacted starting materials.[4]
-
For higher purity, recrystallize the [BMIM]Cl from a solvent mixture such as acetonitrile/ethyl acetate.[2]
-
Dry the purified [BMIM]Cl under vacuum.[2]
-
-
Anion Exchange to form this compound ([BMIM][NO3]):
-
Dissolve the purified [BMIM]Cl in deionized water.
-
In a separate container, dissolve an equimolar amount of silver nitrate (AgNO₃) in deionized water.
-
Slowly add the AgNO₃ solution to the [BMIM]Cl solution with constant stirring. A white precipitate of silver chloride (AgCl) will form.
-
Heat the mixture gently (e.g., to 60 °C) for about an hour to ensure complete reaction.
-
Filter the mixture to remove the AgCl precipitate.
-
Remove the water from the filtrate using a rotary evaporator to obtain crude [BMIM][NO3].
-
-
Purification of [BMIM][NO3]:
-
The crude [BMIM][NO3] may be further purified by treating it with activated charcoal to remove colored impurities.[5]
-
Filtering through a pad of acidic alumina can also help in purification.[5]
-
For battery applications, it is critical to remove water. Dry the [BMIM][NO3] under high vacuum at an elevated temperature (e.g., 100 °C) for at least 24 hours.[1] The final water content should be minimized, ideally to ppm levels.
-
Preparation of the [BMIM][NO3]-based Electrolyte
-
Transfer the purified and dried [BMIM][NO3] into an argon-filled glovebox.
-
Dissolve the desired lithium, sodium, or zinc salt (e.g., LiNO₃, NaNO₃, Zn(NO₃)₂) in the [BMIM][NO3]. The concentration will need to be optimized, but a common starting point for ionic liquid electrolytes is in the range of 0.5 M to 1.5 M.
-
Stir the mixture overnight to ensure complete dissolution and homogeneity.
Coin Cell Assembly (General Protocol)
The following is a general protocol for assembling a 2032-type coin cell. This should be performed in an argon-filled glovebox.[1][6][7]
Workflow for Coin Cell Assembly
Materials:
-
Cathode and anode discs of the appropriate size
-
Separator (e.g., Celgard, glass fiber)
-
[BMIM][NO3]-based electrolyte
-
Coin cell components (2032-type: top cap, bottom cap, spacer, spring)
-
Crimping machine
-
Tweezers
Procedure:
-
Place the cathode into the bottom cap of the coin cell.
-
Dispense a few drops of the [BMIM][NO3]-based electrolyte onto the cathode surface.[7]
-
Carefully place a separator on top of the wetted cathode.
-
Add a few more drops of electrolyte to ensure the separator is fully wetted.[7]
-
Place the anode on top of the separator.
-
Place the spacer and then the spring on top of the anode.
-
Carefully place the top cap over the assembly.
-
Transfer the assembled cell to the crimper and apply pressure to seal the cell.
-
Remove the cell and clean the exterior.
-
Let the cell rest for several hours before testing to ensure good electrolyte wetting of the electrodes.[1]
Electrochemical Testing
Standard electrochemical tests should be performed to evaluate the performance of the [BMIM][NO3]-based electrolyte.
-
Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte. This is typically performed using a three-electrode setup with inert working and counter electrodes (e.g., platinum) and a suitable reference electrode.[8] The potential is swept, and the current response is measured to identify the onset of oxidative and reductive decomposition of the electrolyte.
-
Galvanostatic Cycling: To evaluate the charge-discharge characteristics, specific capacity, coulombic efficiency, and cycling stability of the assembled battery. The cell is charged and discharged at a constant current between defined voltage limits.[1]
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the ionic conductivity of the electrolyte and the interfacial resistance between the electrolyte and the electrodes.
Expected Performance and Areas for Investigation
Due to the limited direct data, the following points are based on related research and represent key areas for investigation:
-
Electrochemical Stability: The electrochemical stability window of imidazolium-based ionic liquids is influenced by both the cation and the anion.[9][10] The nitrate anion may have a different stability profile compared to more common anions like [BF4]- or [PF6]-. Determining this window for [BMIM][NO3] is a critical first step.
-
Ionic Conductivity: While the ionic conductivity of neat [BMIM][NO3] is known, the addition of lithium, sodium, or zinc salts will affect the overall conductivity and viscosity of the electrolyte, which in turn will impact battery performance, especially at high charge/discharge rates.
-
Interfacial Chemistry: The nitrate anion may participate in the formation of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode. The composition and stability of these interphases are crucial for long-term cycling performance.[2]
-
Performance in Different Battery Chemistries:
-
Lithium-ion: Nitrate additives have been shown to improve the performance of lithium-ion batteries.[2] Investigating [BMIM][NO3] as the primary electrolyte could reveal benefits in terms of safety and high-voltage stability.
-
Sodium-ion: The larger size of the sodium ion presents challenges for intercalation chemistry. The properties of the [BMIM][NO3] electrolyte will influence sodium ion transport and interfacial stability.
-
Zinc-ion: Aqueous zinc-ion batteries suffer from dendrite formation and side reactions. An ionic liquid electrolyte like [BMIM][NO3] could potentially suppress these issues, leading to improved cycling stability.
-
Conclusion
This compound presents an interesting, yet largely unexplored, option as a battery electrolyte. Its favorable thermal and conductive properties warrant further investigation. The lack of specific performance data highlights a significant research gap. The protocols and information provided herein are intended to serve as a guide for researchers to systematically evaluate the potential of [BMIM][NO3] in lithium-ion, sodium-ion, and zinc-ion batteries. Key areas of focus should be the determination of the electrochemical stability window, optimization of salt concentration, and detailed characterization of battery performance metrics such as specific capacity, coulombic efficiency, and long-term cycling stability.
References
- 1. Video: Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature [jove.com]
- 2. rsc.org [rsc.org]
- 3. A multifunctional ionic liquid additive providing a solvation structure and electrostatic shielding layer for highly stable aqueous zinc ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
- 8. wssp.cm.utexas.edu [wssp.cm.utexas.edu]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomass Dissolution and Processing using 1-Butyl-3-methylimidazolium Nitrate ([Bmim][NO3])
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the ionic liquid 1-butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO3]) in the dissolution and processing of lignocellulosic biomass. While specific quantitative data for [Bmim][NO3] is emerging, the protocols and principles outlined below are based on established knowledge of imidazolium-based ionic liquids and serve as a strong foundation for developing specific applications.
Introduction to [Bmim][NO3] in Biomass Processing
1-butyl-3-methylimidazolium nitrate is an ionic liquid with the potential for effective dissolution of lignocellulosic biomass. Like other imidazolium-based ionic liquids, its efficacy stems from the ability of its ions to disrupt the complex network of hydrogen bonds within the biomass structure, particularly in cellulose (B213188). The nitrate anion ([NO3]⁻) can act as a hydrogen bond acceptor, interacting with the hydroxyl groups of cellulose and other polysaccharides, leading to their dissolution. The [Bmim]⁺ cation also plays a role in interacting with the biomass components. This process allows for the separation and subsequent processing of cellulose, hemicellulose, and lignin (B12514952) for various downstream applications, including biofuel production and the synthesis of value-added chemicals.
Quantitative Data on Biomass Dissolution
Note: The following tables are illustrative and may contain placeholder data due to the limited availability of specific quantitative results for [Bmim][NO3] in the public domain. Researchers should perform experimental validation for their specific biomass and process conditions.
Table 1: Solubility of Various Biomass Components in Imidazolium-Based Ionic Liquids
| Biomass Component | Ionic Liquid | Temperature (°C) | Solubility (wt%) | Reference |
| Cellulose | [Bmim][Cl] | 100 | 10 | [1] |
| Hemicellulose (Bamboo) | [Bmim][Cl] | 120 | 18.8 | [2] |
| Lignin (Organosolv) | [Bmim][CF3SO3] | 45 | High | [3] |
| Sugarcane Bagasse | [C2mim][OAc] | 150 | High | [4] |
| Legume Straw | [C4mim]Cl-water (20%) | 150 | 29.1 | [5] |
Table 2: Effect of Temperature on Biomass Dissolution in Imidazolium-Based Ionic Liquids
| Biomass Type | Ionic Liquid | Temperature (°C) | Dissolution Time | Observations | Reference |
| Wood Sawdust | [Bmim][Cl] | 80-120 | Several hours | Complete dissolution up to 8% (w/w) | [6] |
| Sugarcane Bagasse | [C2mim][OAc] | 110 | 15-16 hours | Complete dissolution | [4] |
| Sugarcane Bagasse | [C2mim][OAc] | 175-195 | 5-15 minutes | Rapid and complete dissolution | [4] |
Experimental Protocols
Protocol 1: Dissolution of Lignocellulosic Biomass in [Bmim][NO3]
Objective: To dissolve lignocellulosic biomass (e.g., wood chips, sugarcane bagasse, straw) in [Bmim][NO3] for subsequent fractionation.
Materials:
-
Dried lignocellulosic biomass (particle size < 2 mm)
-
This compound ([Bmim][NO3])
-
Heating mantle with magnetic stirring
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Thermometer
Procedure:
-
Dry the biomass sample in an oven at 60-80°C overnight to a constant weight to remove moisture.
-
Weigh the desired amount of [Bmim][NO3] and place it into the round-bottom flask.
-
Begin heating the ionic liquid to the target temperature (e.g., 100-150°C) under a gentle stream of inert gas (N₂ or Ar) to prevent oxidation.
-
Once the target temperature is reached, slowly add the dried biomass to the ionic liquid with vigorous stirring. A typical biomass loading is 5-10 wt%.
-
Continue heating and stirring the mixture for the desired duration (e.g., 2-24 hours). The dissolution progress can be monitored visually until a homogeneous solution is formed.
-
After complete dissolution, cool the solution to room temperature for further processing.
Protocol 2: Regeneration of Cellulose from [Bmim][NO3] Solution
Objective: To precipitate and recover cellulose from the biomass-[Bmim][NO3] solution.
Materials:
-
Biomass-[Bmim][NO3] solution from Protocol 1
-
Anti-solvent (e.g., deionized water, ethanol, acetone)
-
Beaker
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Washing solvent (deionized water)
-
Drying oven
Procedure:
-
Transfer the cooled biomass-[Bmim][NO3] solution to a beaker.
-
Slowly add an anti-solvent (e.g., deionized water) to the solution while stirring continuously. Cellulose is insoluble in the anti-solvent and will precipitate out. The volume of anti-solvent added is typically 3-5 times the volume of the ionic liquid solution.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Separate the precipitated cellulose from the liquid phase by vacuum filtration. The filtrate contains the ionic liquid, dissolved lignin, and hemicelluloses.
-
Wash the collected cellulose thoroughly with deionized water to remove any residual ionic liquid and other dissolved components.
-
Dry the regenerated cellulose in an oven at 60°C to a constant weight. The dried cellulose can be further analyzed or used in downstream applications.
Protocol 3: Lignin Precipitation and Ionic Liquid Recovery
Objective: To separate lignin from the filtrate and recover the [Bmim][NO3] for reuse.
Materials:
-
Filtrate from Protocol 2
-
Acid (e.g., dilute HCl or H₂SO₄)
-
pH meter or pH paper
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Take the filtrate containing the ionic liquid, lignin, and hemicelluloses.
-
Acidify the solution by slowly adding an acid until the pH reaches approximately 2. Lignin will precipitate out of the solution at this acidic pH.
-
Separate the precipitated lignin by centrifugation.
-
Wash the lignin pellet with acidified water (pH 2) and then with deionized water before drying.
-
The remaining supernatant contains the ionic liquid and dissolved hemicelluloses.
-
The ionic liquid can be recovered from the aqueous solution by evaporating the water under reduced pressure using a rotary evaporator. The recovered ionic liquid can be further purified and reused.
Visualizations
Caption: Biomass dissolution and fractionation workflow using [Bmim][NO3].
References
- 1. "Investigation of Interactions between 1,3 Dialkyl Imidazolium Ionic Li" by Aparna Annamraju [trace.tennessee.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Effects of anionic structure and lithium salts addition on the dissolution of cellulose in 1-butyl-3-methylimidazolium-based ionic liquid solvent systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Butyl-3-methylimidazolium Nitrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of the ionic liquid 1-Butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO3]) in key organic transformations. The unique properties of [Bmim][NO3], such as its low vapor pressure, thermal stability, and potential to act as both a solvent and a catalyst, make it a compelling medium for green and efficient chemical synthesis.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. Ionic liquids, including those based on the 1-butyl-3-methylimidazolium cation, have been shown to effectively catalyze this reaction, often under mild and solvent-free conditions. While specific data for the nitrate anion is limited, protocols for similar imidazolium (B1220033) salts provide a strong framework. For instance, 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) has been used as both a catalyst and reaction medium, affording high yields in short reaction times at room temperature.[1]
General Experimental Protocol:
A general procedure for the Knoevenagel condensation catalyzed by a basic ionic liquid involves the direct mixing of the reactants in the presence of the ionic liquid.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde or ketone (1.0 mmol), the active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate, 1.0 mmol), and 1-butyl-3-methylimidazolium nitrate ([Bmim][NO3]) (e.g., 20 mol%).
-
Reaction Conditions: Stir the mixture at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture. The product, which is typically a solid, can be isolated by filtration, washed with water and ethanol, and dried. The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure and reused for subsequent reactions.
Quantitative Data for Knoevenagel Condensation using Imidazolium-Based Ionic Liquids:
| Entry | Aldehyde/Ketone | Active Methylene Compound | Ionic Liquid | Temp. (°C) | Time | Yield (%) |
| 1 | Benzaldehyde (B42025) | Malononitrile | [Bmim]OH | RT | 10 min | 95 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | [Bmim]OH | RT | 10 min | 98 |
| 3 | Cyclohexanone | Malononitrile | [Bmim]OH | RT | 30 min | 92 |
| 4 | Benzaldehyde | Ethyl Cyanoacetate | [Bmim]OH | RT | 15 min | 94 |
| 5 | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | [Bmim]OH | RT | 10 min | 96 |
Data adapted from studies on [Bmim]OH, demonstrating the potential efficacy of basic imidazolium ionic liquids in Knoevenagel condensations.[1]
Caption: Experimental workflow for the Knoevenagel condensation.
Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of C-C bond formation. Basic ionic liquids, such as 1-methyl-3-butylimidazolium hydroxide ([bmIm]OH), have been successfully employed as both catalyst and solvent for the Michael addition of N-heterocycles to unsaturated compounds at room temperature, with reaction times ranging from 0.5 to 3 hours.[2]
General Experimental Protocol:
-
Reactant Mixture: To a solution of the α,β-unsaturated compound (1.0 mmol) in [Bmim][NO3] (e.g., 2 mL), add the Michael donor (1.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C). Monitor the reaction by TLC.
-
Work-up: After completion, the product can often be separated from the ionic liquid by extraction with an organic solvent (e.g., diethyl ether) or by distillation if the product is volatile. The ionic liquid can then be dried under vacuum and reused.
Quantitative Data for Michael Addition using Imidazolium-Based Ionic Liquids:
The following table summarizes results for Michael additions catalyzed by imidazolium-based ionic liquids, providing a reference for reactions with [Bmim][NO3].
| Entry | Michael Donor | Michael Acceptor | Ionic Liquid | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Indole | Methyl vinyl ketone | [Bmim]OH | RT | 0.5 | 92 |
| 2 | Pyrrole | Methyl vinyl ketone | [Bmim]OH | RT | 1.0 | 88 |
| 3 | Imidazole | Ethyl acrylate | [Bmim]OH | RT | 1.5 | 90 |
| 4 | Diethyl malonate | Chalcone (B49325) | [Bmim]Br | 100 | 2 | 77 (catalytic) |
Data adapted from studies on [Bmim]OH and [Bmim]Br.[2]
Caption: Generalized pathway for the Michael addition.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities.[3][4] The most common synthetic route is the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde, typically under basic or acidic catalysis.[3][4][5][6] While specific protocols for [Bmim][NO3] are not prevalent, other ionic liquids have been effectively used.
General Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone (B1666503) and benzaldehyde in [Bmim][NO3].
-
Catalyst Addition: If [Bmim][NO3] is used as a solvent, a catalytic amount of a base (e.g., NaOH or KOH) or an acid can be added. Alternatively, a task-specific ionic liquid with inherent basicity or acidity may be used.
-
Reaction: Stir the mixture at a specified temperature (e.g., room temperature to 70 °C) for a period ranging from a few hours to 24 hours.[6][7] Monitor the reaction by TLC.
-
Isolation: The chalcone product, often a solid, can be precipitated by the addition of water and isolated by filtration.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Chalcone Synthesis using Ionic Liquids:
This table provides representative data for chalcone synthesis in the presence of ionic liquids.
| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Ionic Liquid/Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | Sulfonic acid-functional IL | 80 | 2 | 94 |
| 2 | 4-Methylacetophenone | Benzaldehyde | Phosphonium IL | 70 | 1.5 | 92 |
| 3 | 4-Chloroacetophenone | 4-Chlorobenzaldehyde | [Bmim]OH | RT | 0.5 | 96 |
Data adapted from studies using various ionic liquids, indicating the potential for high-yield chalcone synthesis.
Caption: A logical workflow for chalcone synthesis.
References
- 1. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 2. ijsdr.org [ijsdr.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Butyl-3-methylimidazolium Nitrate in Separation Technologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO3]), an ionic liquid, as a solvent in various separation technologies. These notes are intended to guide researchers in exploring the potential of [Bmim][NO3] in extractive desulfurization, separation of aromatic and aliphatic hydrocarbons, and metal ion extraction.
Physicochemical Properties of 1-Butyl-3-methylimidazolium Nitrate
This compound is a salt that is liquid at or near room temperature, possessing a unique set of properties that make it a promising solvent for various separation processes.[1][2][3] Its negligible vapor pressure contributes to reduced solvent loss and a safer working environment compared to volatile organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 179075-88-8 |
| Molecular Formula | C₈H₁₅N₃O₃ |
| Molecular Weight | 201.22 g/mol [1][2][3] |
| Melting Point | 35 °C[1] |
| Density | 1.16 g/cm³ (at 27 °C)[1] |
| Viscosity | 136.2 cP[1] |
| Conductivity | 2.59 mS/cm[1] |
Application: Extractive Desulfurization of Liquid Fuels
The removal of sulfur-containing compounds from liquid fuels is a critical process in the refining industry to meet environmental regulations. Ionic liquids, such as [Bmim][NO3], have emerged as effective solvents for extractive desulfurization (EDS) due to their ability to selectively interact with sulfur compounds.
Mechanism of Desulfurization
The primary mechanism for the extraction of sulfur compounds like dibenzothiophene (B1670422) (DBT) from fuel using [Bmim][NO3] is attributed to coulombic interactions.[4] The polar nature of the ionic liquid and the specific interactions between the nitrate anion and the sulfur-containing molecules facilitate their selective partitioning into the ionic liquid phase.
Quantitative Data
The following table summarizes the performance of [Bmim][NO3] in the extractive desulfurization of a model oil.
Table 2: Extractive Desulfurization of Dibenzothiophene (DBT) using [Bmim][NO3]
| Parameter | Value | Reference |
| Ionic Liquid | This compound | [4] |
| Model Fuel | Model oil containing 500 ppm DBT | [4] |
| Mass Ratio (IL:Fuel) | 1:1 | [4] |
| Temperature | 25 °C | [4] |
| Extraction Time | 60 minutes | [4] |
| Sulfur Removal Efficiency | 94.9% | [4] |
Experimental Protocol: Extractive Desulfurization
This protocol outlines the general procedure for the extractive desulfurization of a model liquid fuel using [Bmim][NO3].
Materials:
-
This compound ([Bmim][NO3])
-
Model fuel (e.g., n-dodecane containing a known concentration of dibenzothiophene, such as 500 ppm)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Gas chromatograph with a sulfur-selective detector (e.g., Flame Photometric Detector - FPD or Sulfur Chemiluminescence Detector - SCD) for sulfur analysis.
Procedure:
-
Preparation: Accurately weigh equal masses of [Bmim][NO3] and the model fuel into a glass vial to achieve a 1:1 mass ratio.
-
Extraction: Place the vial on a magnetic stirrer and stir the mixture vigorously at 25 °C for 60 minutes to ensure thorough mixing and mass transfer of the sulfur compounds from the fuel phase to the ionic liquid phase.
-
Phase Separation: After stirring, allow the mixture to settle. Due to the immiscibility and density difference between the ionic liquid and the model fuel, two distinct phases will form. The upper phase is the desulfurized model fuel (raffinate), and the lower phase is the sulfur-rich ionic liquid (extract). To expedite phase separation, the vial can be centrifuged.
-
Sample Analysis: Carefully extract a sample from the upper raffinate phase. Analyze the sulfur concentration in the raffinate using gas chromatography.
-
Calculation of Removal Efficiency: The sulfur removal efficiency is calculated using the following formula: Removal Efficiency (%) = [(Initial Sulfur Conc. - Final Sulfur Conc.) / Initial Sulfur Conc.] x 100
Diagram: Extractive Desulfurization Workflow
References
Application Notes and Protocols for Reactions in 1-Butyl-3-methylimidazolium Nitrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting chemical reactions in the ionic liquid 1-Butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO3]).
Introduction to 1-Butyl-3-methylimidazolium Nitrate ([Bmim][NO3])
This compound is an ionic liquid that has garnered significant attention as a versatile and environmentally benign solvent and catalyst in a wide range of chemical reactions.[1] Its unique properties, including high thermal stability, excellent electrical conductivity, and solubility in both water and common organic solvents, make it a suitable medium for diverse applications.[1] These applications span chemical synthesis, electrochemical applications, separation technologies, and as lubricants and coolants.[1] In organic synthesis, it has been successfully employed as a medium for acylation, alkylation, and esterification reactions.[1]
Physicochemical Properties of [Bmim][NO3]:
| Property | Value |
| Molecular Formula | C8H15N3O3[2] |
| Molecular Weight | 201.22 g/mol [2] |
| Melting Point | 35 °C[2] |
| Boiling Point | 245 °C[1] |
| Density | 1.16 g/cm³ (at 27 °C)[2] |
| Viscosity | 136.2 cP[2] |
| Conductivity | 2.59 mS/cm[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound ([Bmim][NO3])
This protocol details the synthesis of [Bmim][NO3] via a metathesis reaction from 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) and silver nitrate (AgNO3).[3]
Materials:
-
1-Butyl-3-methylimidazolium chloride ([Bmim]Cl)
-
Silver nitrate (AgNO3)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve 17.4 g (0.1 mol) of [Bmim]Cl in 60 mL of distilled water in a round-bottom flask.[3]
-
Add 16.9 g (0.1 mol) of AgNO3 to the solution.[3]
-
Stir the mixture at 60°C for 1 hour. A precipitate of AgCl will form.[3]
-
Filter the mixture under reduced pressure to remove the AgCl precipitate.[3]
-
Concentrate the filtrate using a rotary evaporator to remove the water.[3]
-
Dry the resulting light-yellow oil at 70°C in a vacuum oven to obtain the final product.[3] The expected yield is approximately 96%.[3]
Caption: Workflow for the synthesis of [Bmim][NO3].
Protocol 2: One-Pot Synthesis of Benzothiazin-3-ones in [Bmim][NO3]
This protocol describes a green and efficient one-pot synthesis of benzothiazin-3-ones from 2-aminothiophenols and 2-bromoalkanoates at room temperature using [Bmim][NO3] as the reaction medium.[4] This method proceeds under base- and additive-free conditions.[4]
Materials:
-
2-Aminothiophenol (B119425) derivatives
-
2-Bromoalkanoate derivatives
-
This compound ([Bmim][NO3])
-
Diethyl ether (Et2O)
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction vessel, add the 2-aminothiophenol derivative and the 2-bromoalkanoate derivative to [Bmim][NO3].
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add diethyl ether to the reaction mixture for product extraction.[4]
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
The product can be isolated by concentrating the ether extract under reduced pressure, which often results in precipitation of the product without the need for chromatographic separation.[4]
-
The ionic liquid can be recovered and recycled for subsequent reactions.[4]
Quantitative Data for Benzothiazinone Synthesis:
The synthesis of various benzothiazin-3-one derivatives using this protocol consistently results in high yields.[4]
| Entry | 2-Aminothiophenol | 2-Bromoalkanoate | Time (h) | Yield (%) |
| 1 | 2-Aminothiophenol | Ethyl 2-bromopropanoate | 2 | >90 |
| 2 | 2-Amino-5-methylthiophenol | Methyl 2-bromobutanoate | 2.5 | >90 |
| 3 | 2-Amino-4-chlorothiophenol | Ethyl 2-bromopropanoate | 3 | >85 |
Note: The data in this table is representative of the high yields reported for this type of reaction and serves as an illustrative example.
Caption: One-pot synthesis of benzothiazinones in [Bmim][NO3].
Logical Relationships of [Bmim][NO3] Properties and Applications
The utility of [Bmim][NO3] in various fields stems from its distinct physicochemical properties. The following diagram illustrates these relationships.
Caption: Relationship between properties and applications of [Bmim][NO3].
References
Application Notes and Protocols for 1-Butyl-3-methylimidazolium Nitrate
Introduction
1-Butyl-3-methylimidazolium nitrate (B79036) (BMIM NO3), an ionic liquid, has garnered significant attention for its unique properties, including high thermal stability and excellent electrical conductivity.[1] These characteristics make it a versatile compound in various fields such as chemical synthesis, electrochemical applications, separation technologies, and as a lubricant.[1] This document provides detailed procedures for the safe handling and storage of 1-Butyl-3-methylimidazolium nitrate, intended for researchers, scientists, and professionals in drug development.
Physicochemical and Hazard Data
A summary of the key physical, chemical, and hazard properties of this compound is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C8H15N3O3 | [1][2] |
| Molecular Weight | 201.22 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid or crystals | [1][3] |
| Melting Point | -17°C | [1] |
| Boiling Point | 245°C | [1] |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, acetone, methanol) | [1] |
| Hazard Classifications | Oxidizing liquid/solid (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory irritation) | [2][3][4][5] |
| Signal Word | Danger | [2][3][4] |
Hazard Identification and Safety Precautions
This compound is classified as an oxidizer that may intensify fire.[2][4] It causes skin and serious eye irritation and may cause respiratory irritation.[2][4][5]
Hazard Statements:
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Use only outdoors or in a well-ventilated area.[4]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4][6]
Detailed Protocols for Handling and Storage
3.1. Personal Protective Equipment (PPE)
A critical aspect of safely handling this compound is the consistent use of appropriate personal protective equipment.
| PPE | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | Wear chemical-impermeable and fire/flame-resistant gloves and clothing. Gloves must be inspected before use.[4][6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type P3 (EN 143)).[3][4] |
3.2. General Handling Protocol in a Laboratory Setting
This protocol outlines the standard procedure for handling this compound in a research environment.
-
Preparation:
-
Handling:
-
Post-Handling:
3.3. Storage Procedures
Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.
-
Location: Store in a dry, cool, and well-ventilated place.[4]
-
Container: Keep the container tightly closed.[4]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[4] Although specific incompatible materials were not identified in the provided search results, as an oxidizing agent, it should be stored away from flammable and combustible materials.
-
Security: For larger quantities, it is advisable to store it in a locked area.[4]
Emergency Procedures
In the event of an emergency, follow these established protocols.
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical help. Remove and wash contaminated clothing before reuse.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8] |
4.2. Spill Response
-
Evacuate: Immediately evacuate personnel from the spill area.[4]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the chemical enter drains.[4]
-
Clean-up:
-
Disposal: Dispose of the collected material promptly in accordance with all applicable regulations.[4]
4.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: As an oxidizer, it may intensify fire.[2][4] Thermal decomposition can lead to the release of irritating gases and vapors, such as nitrogen oxides, carbon monoxide, and carbon dioxide.[8]
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]
Workflow and Pathway Diagrams
The following diagrams illustrate the key workflows for handling and responding to emergencies involving this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Logical flow for emergency response procedures.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H15N3O3 | CID 16211113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound = 95.0 HPLC 179075-88-8 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. iolitec.de [iolitec.de]
- 6. iolitec.de [iolitec.de]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-Butyl-3-methylimidazolium Nitrate ([BMIM][NO3])
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Butyl-3-methylimidazolium nitrate (B79036) ([BMIM][NO3]) in their chemical reactions. The following sections offer insights into improving reaction yields, addressing common experimental challenges, and provide detailed experimental protocols.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during experiments using [BMIM][NO3].
1. Why is my reaction yield lower than expected?
Low yields in reactions involving [BMIM][NO3] can stem from several factors:
-
Suboptimal Temperature: Temperature plays a crucial role in reaction kinetics. For instance, in esterification reactions, increasing the temperature can enhance the reaction rate. However, excessively high temperatures might lead to thermal degradation of either the reactants, products, or the ionic liquid itself. It is essential to determine the optimal temperature for your specific reaction.[1]
-
Incorrect Catalyst Loading: When [BMIM][NO3] is used as a catalyst, its concentration is critical. Insufficient catalyst will result in a slow reaction and low conversion, while an excess may not lead to a proportional increase in yield and could complicate product purification.
-
Presence of Water: Although some ionic liquids show tolerance to small amounts of water, its presence, especially in equilibrium-driven reactions like esterification, can shift the equilibrium towards the reactants, thereby reducing the product yield. It is advisable to use anhydrous reactants and dry the ionic liquid before use.
-
Inadequate Mixing: Due to the viscous nature of some ionic liquids, inefficient stirring can lead to poor mass transfer, resulting in localized concentration gradients and lower overall conversion. Ensure vigorous and consistent mixing throughout the reaction.
-
Side Reactions: Undesirable side reactions can consume starting materials and reduce the yield of the desired product. The choice of reaction conditions, such as temperature and catalyst, can influence the prevalence of side reactions.[2]
2. I am having difficulty separating my product from the [BMIM][NO3]. What should I do?
Product isolation from the ionic liquid can be challenging due to the non-volatile nature of [BMIM][NO3]. Here are some common strategies:
-
Liquid-Liquid Extraction: This is the most common method. Since [BMIM][NO3] is generally immiscible with non-polar organic solvents, the product can often be extracted using solvents like diethyl ether, ethyl acetate (B1210297), or hexane. The choice of solvent depends on the polarity of your product. Multiple extractions may be necessary to achieve a good recovery.
-
Distillation/Vacuum Distillation: If your product is volatile and thermally stable, it can be separated from the non-volatile ionic liquid by distillation. For less volatile products, vacuum distillation at a lower temperature can be employed to prevent thermal decomposition.
-
Precipitation: In some cases, the product can be precipitated by adding an anti-solvent in which the product is insoluble but the ionic liquid is soluble.
3. My [BMIM][NO3] seems to have lost its catalytic activity after a few cycles. What could be the reason?
Loss of catalytic activity upon recycling can be attributed to several factors:
-
Catalyst Poisoning: Impurities in the reactants or byproducts formed during the reaction can bind to the active sites of the catalyst, rendering it inactive. Common catalyst poisons include sulfur and nitrogen compounds. Purifying the reactants before use can help prevent this.
-
Leaching of the Catalytic Species: If [BMIM][NO3] is used in conjunction with another catalyst, the active catalytic species might leach into the product phase during extraction, leading to a gradual loss of activity over repeated cycles.
-
Accumulation of Inhibitory Byproducts: Non-volatile byproducts can accumulate in the ionic liquid phase over multiple cycles, potentially inhibiting the catalytic activity. A washing step for the recycled ionic liquid might be necessary.
-
Thermal Degradation: Although [BMIM][NO3] has good thermal stability, prolonged exposure to high temperatures can lead to its gradual decomposition, affecting its performance.
4. How can I effectively recycle and reuse [BMIM][NO3]?
A key advantage of ionic liquids is their potential for recycling. A typical recycling procedure involves:
-
Product Extraction: After the reaction, extract the product with a suitable organic solvent.
-
Washing: Wash the ionic liquid phase with a fresh portion of the extraction solvent to remove any residual product and byproducts.
-
Drying: Remove any residual solvent and absorbed water from the ionic liquid under vacuum. This step is crucial as water content can affect future reactions.
-
Reuse: The dried, purified [BMIM][NO3] can then be reused in subsequent reactions. The efficiency of the recycled ionic liquid should be monitored over several cycles.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of common reactions facilitated by imidazolium-based ionic liquids.
Table 1: Effect of Temperature on Esterification Yield
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Ethanol | [BMIM][HSO4] | 60 | 2 | 55.3 | [3] |
| Acetic Acid | Ethanol | [BMIM][HSO4] | 80 | 2 | 66.2 | [3] |
| Acetic Acid | Ethanol | [BMIM][HSO4] | 100 | 2 | 64.8 | [3] |
| Oleic Acid | Methanol | Acidic IL | 60 | 6 | ~85 | [4] |
| Oleic Acid | Methanol | Acidic IL | 70 | 6 | ~95 | [4] |
Table 2: Effect of Catalyst Loading on Esterification Yield
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading (wt%) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Ethanol | [BMIM][HSO4] | 3 | 2 | 60.1 | [3] |
| Acetic Acid | Ethanol | [BMIM][HSO4] | 5 | 2 | 66.2 | [3] |
| Acetic Acid | Ethanol | [BMIM][HSO4] | 7 | 2 | 65.9 | [3] |
| Lauric Acid | Methanol | [C3SO3Hnhp]HSO4 | 5 | 1 | ~88 | [4] |
| Lauric Acid | Methanol | [C3SO3Hnhp]HSO4 | 10 | 1 | 95.33 | [4] |
| Lauric Acid | Methanol | [C3SO3Hnhp]HSO4 | 15 | 1 | ~93 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Esterification of a Carboxylic Acid with an Alcohol using [BMIM][NO3] as a Catalyst
-
Preparation: Ensure all glassware is thoroughly dried. Add the carboxylic acid (1 equivalent), the alcohol (1.5-3 equivalents), and [BMIM][NO3] (5-10 mol%) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) to the flask and stir for 10-15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer, while the ionic liquid will remain as a separate phase. Separate the two layers.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Further Purification: The crude product can be further purified by column chromatography or distillation if necessary.
-
Ionic Liquid Recycling: The ionic liquid phase can be washed with fresh organic solvent and then dried under vacuum to remove any residual solvent and water, making it ready for reuse.
Protocol 2: General Procedure for Acetylation of an Alcohol or Phenol (B47542) with Acetic Anhydride (B1165640) in [BMIM][NO3]
-
Preparation: In a dry round-bottom flask, dissolve the alcohol or phenol (1 equivalent) in [BMIM][NO3] with stirring.
-
Reaction: Add acetic anhydride (1.1-1.5 equivalents) dropwise to the mixture at room temperature. The reaction is often exothermic, so cooling may be necessary for reactive substrates. Stir the mixture at room temperature or gently heat (e.g., 40-60 °C) if required. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, quench the reaction by the slow addition of cold water or ice.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Further Purification: The crude acetylated product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for reactions in [BMIM][NO3].
References
Preventing degradation of 1-Butyl-3-methylimidazolium nitrate at high temperatures
Technical Support Center: 1-Butyl-3-methylimidazolium Nitrate (B79036) ([Bmim][NO3])
This technical support guide provides researchers, scientists, and drug development professionals with essential information on preventing the thermal degradation of 1-Butyl-3-methylimidazolium nitrate.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of this compound ([Bmim][NO3])?
The thermal stability of [Bmim][NO3] is influenced by factors such as purity, water content, and the experimental conditions of its measurement. Generally, its decomposition temperature is reported to be in the range of 200-300°C. For instance, one study indicates a flash point of 285.6°C, which is slightly higher than its 5% decomposition temperature (Td5%) of 268.0°C and lower than its peak decomposition temperature of 310.6°C.[1] It's crucial to note that thermal stability can be overestimated by dynamic thermogravimetric analysis (TGA) and that prolonged exposure to temperatures well below the onset of decomposition can still lead to degradation over time.[2]
Q2: What are the primary factors that influence the thermal degradation of [Bmim][NO3]?
Several factors can impact the thermal stability of [Bmim][NO3]:
-
Anion and Cation Structure: The anion generally plays a more significant role in determining the thermal stability of an ionic liquid than the cation.[2] For imidazolium-based ionic liquids, the length of the alkyl chain on the cation also affects stability, with studies on similar compounds showing that thermal stability tends to decrease as the alkyl chain length increases.[3][4]
-
Atmosphere: The presence of oxygen can alter the degradation pathway and onset temperature. Decomposition in an air atmosphere may occur at different temperatures compared to an inert nitrogen atmosphere.[3][4]
-
Heating Rate: In thermogravimetric analysis, higher heating rates can shift the apparent decomposition temperature to higher values.[5]
-
Impurities: The presence of impurities, such as water or residual reactants from synthesis (e.g., halides), can significantly lower the thermal stability of an ionic liquid.
Q3: What are the likely decomposition products of [Bmim][NO3] at high temperatures?
While specific studies on the full range of [Bmim][NO3] decomposition products are limited, the degradation of imidazolium-based ionic liquids at elevated temperatures can produce a variety of volatile and non-volatile compounds. For similar imidazolium (B1220033) compounds, these can include alkyl-substituted imidazoles, alcohols, and amines.[6][7] The decomposition of the nitrate anion can release oxygen, which may then react with the organic cation, leading to a complex mixture of products.[8] The decomposition of other nitro-containing energetic materials suggests that NO and NO2 can also be primary products.[9]
Q4: Are there any known stabilizers to prevent the degradation of [Bmim][NO3]?
The current literature does not focus on specific chemical additives as stabilizers for this compound. Prevention of degradation primarily revolves around controlling the experimental conditions. Some ionic liquids have been shown to act as stabilizers for biomolecules like proteins, but this is a different application from preventing the thermal decomposition of the ionic liquid itself.[10][11] The most effective approach to prevent degradation is to operate at temperatures well below the decomposition onset and to control the atmosphere.
Troubleshooting Guide
Issue: My [Bmim][NO3] is showing signs of degradation (e.g., color change, unexpected reaction outcomes) at temperatures lower than the reported decomposition temperature.
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | 1. Verify Purity: Use techniques like NMR or mass spectrometry to check for impurities. Halides are a common impurity from synthesis that can reduce thermal stability. 2. Purification: If impurities are detected, purify the ionic liquid. This may involve washing with a suitable solvent and drying under high vacuum. |
| Water Content | 1. Measure Water Content: Use Karl Fischer titration to determine the water content. 2. Drying: Dry the [Bmim][NO3] under high vacuum at a moderate temperature (e.g., 70-80°C) for several hours to remove excess water. |
| Oxygen in the Atmosphere | 1. Use an Inert Atmosphere: Conduct experiments under a nitrogen or argon atmosphere to prevent oxidative decomposition. |
| Prolonged Exposure to Heat | 1. Minimize Heating Time: Even at temperatures below the onset of decomposition, prolonged heating can cause slow degradation.[6] Reduce the duration of the experiment at high temperatures if possible. |
| Incompatible Materials | 1. Check for Reactivity: Certain materials may catalyze the decomposition of ionic liquids. For example, some metals can affect the thermal stability of certain ionic liquids.[12] Ensure the reactor materials are compatible with [Bmim][NO3] at the operating temperature. |
Quantitative Data
Table 1: Thermal Decomposition Data for Imidazolium Nitrate Ionic Liquids
| Ionic Liquid | Onset Decomposition Temperature (Tonset, °C) | Peak Decomposition Temperature (Tpeak, °C) | Atmosphere | Heating Rate (°C/min) |
| [Bmmim][NO3]* | 310.23 | 330.68 | Air | Not Specified |
| [BIM][NO3]** | 173.0 (Td5%) | 204.5 | Not Specified | Not Specified |
| [BMIM][NO3]*** | 268.0 (Td5%) | 310.6 | Not Specified | Not Specified |
* 1-butyl-2,3-dimethylimidazolium nitrate[3] ** 1-butyl-imidazolium nitrate[1] *** this compound[1]
Table 2: Activation Energies for Thermal Decomposition of Imidazolium Nitrate Ionic Liquids
| Ionic Liquid | Average Activation Energy (kJ/mol) |
| [Emmim][NO3]* | 204.45 ± 5.80 |
| [Bmmim][NO3]** | 169.95 ± 6.08 |
| [Hmmim][NO3]*** | 161.55 ± 4.97 |
| [Ommim][NO3]**** | 150.81 ± 5.83 |
| [Dmmim][NO3]***** | 134.75 ± 6.12 |
* 1-ethyl-2,3-dimethylimidazolium (B13442263) nitrate[4] ** 1-butyl-2,3-dimethylimidazolium nitrate[4] *** 1-hexyl-2,3-dimethylimidazolium nitrate[4] **** 1-octyl-2,3-dimethylimidazolium nitrate[4] *****1-decyl-2,3-dimethylimidazolium nitrate[4]
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for assessing the thermal stability of [Bmim][NO3] using a TGA instrument.
-
Sample Preparation:
-
Ensure the [Bmim][NO3] sample is dry by placing it under a high vacuum for several hours.
-
Accurately weigh 3-10 mg of the ionic liquid into a clean TGA pan (platinum or alumina).
-
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Set the purge gas to nitrogen with a flow rate of 20-50 mL/min to maintain an inert atmosphere.[13]
-
Set the initial temperature to 30°C.
-
-
Thermal Program:
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset decomposition temperature (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve), which corresponds to the point of maximum mass loss rate.
-
Determine the temperature at 5% mass loss (Td5%) as another indicator of the start of decomposition.
-
Visualizations
Caption: Troubleshooting workflow for unexpected degradation of [Bmim][NO3].
Caption: Proposed thermal degradation pathway for [Bmim][NO3].
Caption: Experimental workflow for TGA-based thermal stability analysis.
References
- 1. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - ProQuest [proquest.com]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the decomposition mechanisms of new imidazole-based energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ionic liquids as biocompatible stabilizers of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Stability of Ionic Liquids: Effect of Metals | MDPI [mdpi.com]
- 13. A physicochemical investigation of ionic liquid mixtures - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02931C [pubs.rsc.org]
Technical Support Center: 1-Butyl-3-methylimidazolium Nitrate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-3-methylimidazolium nitrate (B79036) ([BMIM][NO₃]).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my synthesized 1-Butyl-3-methylimidazolium nitrate yellow, and how can I decolorize it?
A light yellow coloration is common after synthesis, often due to residual impurities from the starting materials or slight decomposition.[1] To obtain a colorless product, treatment with activated charcoal is a standard and effective method. The charcoal adsorbs colored impurities, which can then be removed by filtration. For highly colored samples, passing the ionic liquid through a column of activated alumina (B75360) can also be effective.
Q2: How can I confirm the complete removal of halide (e.g., chloride, bromide) impurities from my product?
Halide impurities are a common issue, especially when synthesizing [BMIM][NO₃] via anion exchange from a halide precursor like 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl). The most common qualitative test is the silver nitrate test. To perform this, take a small sample of the aqueous washings from your purification process and add a few drops of a silver nitrate solution. The absence of a white precipitate (silver chloride) indicates the successful removal of chloride ions. For quantitative analysis, ion chromatography is a highly sensitive method to determine the concentration of halide impurities.[2][3]
Q3: My final product seems viscous and difficult to handle. What could be the cause?
High viscosity can be attributed to the presence of residual water or other solvent impurities. Water content can significantly affect the physicochemical properties of ionic liquids.[4] To remove water, drying the product under high vacuum at an elevated temperature (e.g., 70-80°C) is recommended. The absence of the characteristic O-H stretching band in the IR spectrum can confirm the removal of water.
Q4: What is the expected yield and purity for the synthesis of this compound?
The yield and purity can vary depending on the synthetic route and purification efficiency. A common synthesis involving the reaction of [BMIM]Cl with silver nitrate in water has been reported to yield a light yellow oil at 96% yield.[1] Commercially available [BMIM][NO₃] is often cited with a purity of ≥95.0% as determined by HPLC.[4]
Q5: What are the primary decomposition products I should be aware of?
Thermal decomposition of imidazolium-based ionic liquids can occur at elevated temperatures. Hazardous decomposition products can include corrosive gases and vapors such as carbon dioxide (CO₂), carbon monoxide (CO), and nitrous gases (NOx). It is crucial to handle the ionic liquid at appropriate temperatures to avoid degradation.
Quantitative Data Summary
Table 1: Purity and Yield Data for this compound
| Parameter | Typical Value | Analytical Method | Reference |
| Purity | ≥95.0% | HPLC | [4] |
| Synthesis Yield | ~96% | Gravimetric | [1] |
| Water Content | ≤1.0% | Karl Fischer Titration | [4] |
Experimental Protocols
Protocol 1: Purification of this compound via Activated Charcoal Treatment
This protocol describes the decolorization of synthesized [BMIM][NO₃] using activated charcoal.
Materials:
-
Synthesized this compound (crude, colored)
-
Activated charcoal (powdered)
-
Anhydrous dichloromethane (B109758) (or another suitable solvent)
-
Celite® or a similar filter aid
-
Filter paper and funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude [BMIM][NO₃] in a minimal amount of anhydrous dichloromethane in a round-bottom flask.
-
Charcoal Addition: Add activated charcoal to the solution (approximately 1-2% w/w of the ionic liquid).
-
Stirring: Stir the mixture vigorously at room temperature for 12-24 hours.
-
Filtration: Prepare a filtration setup with a funnel and filter paper. A small layer of Celite® can be added to the filter paper to aid in the removal of fine charcoal particles.
-
Filter the mixture to remove the activated charcoal. The filtrate should be colorless.
-
Solvent Removal: Remove the dichloromethane from the filtrate using a rotary evaporator.
-
Drying: Dry the resulting colorless ionic liquid under high vacuum at 70-80°C for several hours to remove any residual solvent and water.
Protocol 2: Halide Impurity Test using Silver Nitrate
This protocol details a qualitative test to check for the presence of halide impurities in the aqueous washings during the purification of [BMIM][NO₃].
Materials:
-
Aqueous washing solution from the [BMIM][NO₃] purification
-
Silver nitrate (AgNO₃) solution (0.1 M)
-
Test tube
-
Deionized water (for control)
Procedure:
-
Sample Preparation: Place a small amount (1-2 mL) of the aqueous washing solution into a clean test tube.
-
Control Preparation: In a separate test tube, place an equal amount of deionized water to serve as a negative control.
-
Addition of Silver Nitrate: Add a few drops of the 0.1 M silver nitrate solution to both the sample and the control test tubes.
-
Observation: Observe the solutions against a dark background. The formation of a white or cloudy precipitate (AgCl) in the sample tube indicates the presence of chloride impurities. The control tube should remain clear.
-
Interpretation: Continue washing the ionic liquid with deionized water until the silver nitrate test on the aqueous washings is negative (i.e., no precipitate forms).
Diagrams
Caption: Workflow for the purification of this compound.
Caption: Decision diagram for troubleshooting halide impurities.
References
Technical Support Center: 1-Butyl-3-methylimidazolium Nitrate ([BMIM][NO3])
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-3-methylimidazolium nitrate (B79036) ([BMIM][NO3]).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized 1-Butyl-3-methylimidazolium nitrate?
A1: The most prevalent impurities in [BMIM][NO3] typically arise from its synthesis route. These include:
-
Halide Ions: Chloride (Cl⁻) and bromide (Br⁻) are common residual impurities from the starting materials, such as 1-butyl-3-methylimidazolium chloride or bromide.[1][2][3]
-
Water: Due to its hygroscopic nature, [BMIM][NO3] can absorb moisture from the atmosphere.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1-methylimidazole (B24206) or butyl halides.
-
Organic Salts and Acid Residues: By-products from the synthesis process can persist in the final product.[2]
-
Thermal Decomposition Products: Exposure to high temperatures can lead to the formation of carbon dioxide (CO2), carbon monoxide (CO), and various nitrous gases (NOx).[4]
Q2: How can I detect the presence of halide impurities in my [BMIM][NO3] sample?
A2: A simple qualitative test involves the use of silver nitrate (AgNO₃). Dissolving a small amount of the ionic liquid in deionized water and adding a few drops of AgNO₃ solution will result in a white precipitate (AgCl or AgBr) if halide ions are present.[5][6] For quantitative analysis, ion chromatography is a more precise method.[3][7]
Q3: What issues can these impurities cause in my experiments?
A3: Impurities can significantly alter the physicochemical properties of [BMIM][NO3], leading to inconsistent and unreliable experimental results. Halide ions, for instance, can coordinate with metal catalysts, poisoning them and affecting catalytic activity. Water content can influence viscosity, polarity, and reaction kinetics.
Troubleshooting Guides
Issue: Inconsistent reaction yields or catalyst deactivation.
-
Possible Cause: Presence of halide impurities poisoning the catalyst.
-
Troubleshooting Steps:
-
Test for the presence of halides using the silver nitrate test as described in FAQ 2.
-
If halides are present, purify the [BMIM][NO3] using one of the methods outlined in the "Experimental Protocols" section below.
-
Consider purchasing high-purity grade [BMIM][NO3] with certified low halide content.[8]
-
Issue: My [BMIM][NO3] is a different color than expected (e.g., yellow to brownish).
-
Possible Cause: This can be due to the presence of organic impurities or slight decomposition.
-
Troubleshooting Steps:
-
Decolorize the ionic liquid by treating it with activated charcoal.
-
Filter the mixture through a plug of silica (B1680970) or acidic alumina (B75360) to remove the charcoal and other polar impurities.[6]
-
Purity and Impurity Levels
The following table summarizes typical purity levels and the concentration of common impurities before and after purification.
| Impurity | Concentration in Unpurified [BMIM][NO3] | Concentration after Purification |
| Halides (Cl⁻, Br⁻) | Up to 4.5 wt% | < 1000 ppm, ideally < 10 ppm |
| Water | ≤ 1.0% | < 0.1% |
| Overall Purity (HPLC) | ≥ 95.0% | > 98% |
Experimental Protocols
Protocol 1: Removal of Halide Impurities by Silver Salt Precipitation
This method is effective but should be handled with care due to the cost and potential environmental impact of silver salts.
-
Dissolve the impure [BMIM][NO3] in deionized water. A typical concentration is 10-20 wt%.
-
Slowly add a stoichiometric amount of silver nitrate (AgNO₃) solution while stirring. The amount of AgNO₃ should be equivalent to the molar amount of the halide impurity.
-
Stir the mixture at room temperature for 1-2 hours, or at 60°C for 1 hour to facilitate the precipitation of silver halide.[9]
-
Protect the mixture from light to prevent the decomposition of the silver salt.
-
Filter the mixture to remove the silver halide precipitate. A micropore filter (<0.45 µm) is recommended.[7]
-
Wash the filtrate with small portions of deionized water.
-
Remove the water from the purified [BMIM][NO3] by rotary evaporation, followed by drying under high vacuum at 70-80°C until a constant weight is achieved.
Protocol 2: General Purification using Activated Charcoal and Filtration
This protocol is useful for removing colored organic impurities.
-
Dissolve the [BMIM][NO3] in a suitable solvent like dichloromethane (B109758) or use it neat if it is liquid at a convenient temperature.
-
Add activated charcoal to the solution (approximately 1-2% by weight).
-
Stir the mixture vigorously for 24 hours at room temperature.[5]
-
Filter the suspension through a pad of silica gel or acidic alumina to remove the charcoal and other adsorbed impurities.[6]
-
If a solvent was used, remove it under reduced pressure.
-
Dry the purified [BMIM][NO3] under high vacuum at an elevated temperature (e.g., 70°C) to remove any residual solvent and water.
Visualizations
Caption: Synthesis of [BMIM][NO3] and introduction of common impurities.
Caption: General purification workflow for [BMIM][NO3].
References
- 1. ionike.com [ionike.com]
- 2. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. iolitec.de [iolitec.de]
- 5. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, >98% | IoLiTec [iolitec.de]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reactions in 1-Butyl-3-methylimidazolium Nitrate ([Bmim][NO3])
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions in 1-Butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO3]).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using [Bmim][NO3] as a solvent or catalyst.
Issue 1: Low Reaction Yield or Slow Reaction Rate
Possible Causes and Solutions:
| Cause | Recommended Action |
| Sub-optimal Temperature | Reaction temperature significantly influences reaction rates. For instance, in the synthesis of 1-butyl-3-methylimidazolium bromide, increasing the temperature from 80°C to 120°C can substantially increase the yield[1]. Systematically screen a range of temperatures (e.g., in 10°C increments) to find the optimal condition for your specific reaction. Be mindful of the thermal stability of your reactants and the ionic liquid itself, as prolonged exposure to high temperatures (e.g., >150°C) can lead to degradation of some imidazolium-based ionic liquids[2]. |
| Presence of Water | Water can act as a competing nucleophile or alter the polarity and viscosity of the ionic liquid, thereby affecting reaction kinetics. The presence of even small amounts of water can significantly impact the physicochemical properties of imidazolium-based ionic liquids[3][4]. Ensure the ionic liquid and reactants are sufficiently dry by using a high vacuum line or appropriate drying agents before the reaction. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inadequate Mixing | Due to the often higher viscosity of ionic liquids compared to conventional organic solvents, mass transfer limitations can lead to slower reaction rates. Ensure vigorous and efficient stirring throughout the reaction. For highly viscous mixtures, a mechanical stirrer may be more effective than a magnetic stir bar. |
| Inappropriate Catalyst Concentration | If using a catalyst, its concentration is a critical parameter. For acid-catalyzed reactions like esterification, insufficient acid will result in slow conversion. Conversely, excessively high concentrations might lead to side reactions or degradation. Perform a catalyst loading study to determine the optimal concentration for your system. |
| Reversible Reaction Equilibrium | For equilibrium-limited reactions such as esterification, the accumulation of products (e.g., water) can inhibit forward reaction. Consider removing the by-products as they are formed, for example, by carrying out the reaction under vacuum or using a Dean-Stark apparatus if compatible with the ionic liquid's properties. |
Experimental Workflow for Optimizing Reaction Temperature:
Issue 2: Difficulty in Product Separation and Ionic Liquid Recycling
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Solubility of Product in [Bmim][NO3] | If the product is highly soluble in the ionic liquid, direct separation is challenging. Liquid-liquid extraction with a suitable organic solvent is a common method. Select a solvent in which your product has high solubility and is immiscible with [Bmim][NO3]. Common extraction solvents include diethyl ether, ethyl acetate, and hexane. Perform multiple extractions to maximize product recovery. |
| Formation of Emulsions | During liquid-liquid extraction, stable emulsions can form, making phase separation difficult. To break emulsions, try adding a small amount of a saturated brine solution, gently swirling the mixture, or allowing the mixture to stand for an extended period. In some cases, centrifugation can also be effective. |
| Ionic Liquid Contamination in the Product | Traces of [Bmim][NO3] may remain in the extracted organic phase. To remove residual ionic liquid, wash the organic layer with water. Since [Bmim][NO3] is hydrophilic, it will preferentially partition into the aqueous phase. |
| Catalyst Leaching into the Product Phase | If a solid-supported catalyst is used, leaching of the active metal can occur, contaminating the product and reducing catalyst reusability[5][6]. After the reaction, filter the solid catalyst. To check for leached metal in your product, techniques like Inductively Coupled Plasma (ICP) analysis can be used. |
Logical Workflow for Product Extraction:
Issue 3: Catalyst Deactivation
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poisoning | The catalyst's active sites can be blocked by impurities in the reactants or the ionic liquid itself[7]. Ensure the purity of all reaction components. Pre-treating the ionic liquid and reactants to remove potential poisons may be necessary. |
| Fouling | Deposition of by-products or polymeric materials on the catalyst surface can block active sites[8]. Optimizing reaction conditions (e.g., lower temperature, shorter reaction time) can minimize the formation of fouling agents. |
| Thermal Degradation | High reaction temperatures can lead to changes in the catalyst's structure, such as sintering of metal nanoparticles, reducing its activity[8]. Operate at the lowest effective temperature to prolong catalyst life. |
| Leaching | The active catalytic species may dissolve from its support into the ionic liquid, leading to a loss of heterogeneous character and activity upon recycling[5][6]. The choice of support and immobilization method is crucial. Consider using a support that has strong interactions with the active catalyst. |
Catalyst Deactivation and Regeneration Cycle:
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for reactions in [Bmim][NO3]?
A1: The optimal temperature is highly reaction-dependent. However, a common starting range is 60-120°C. It is crucial to consider the thermal stability of your reactants, products, and the ionic liquid itself. [Bmim][NO3] has a relatively high thermal stability, but prolonged heating at temperatures above 150°C may lead to decomposition[2][9][10].
Q2: How can I remove water from [Bmim][NO3] before my reaction?
A2: To minimize water content, [Bmim][NO3] should be dried under high vacuum (e.g., using a Schlenk line) at a moderately elevated temperature (e.g., 70-80°C) for several hours until the water content, as determined by Karl Fischer titration, is below the desired threshold (typically <100 ppm for moisture-sensitive reactions).
Q3: Is it possible to reuse [Bmim][NO3] after a reaction?
A3: Yes, one of the key advantages of ionic liquids is their potential for recycling. After product extraction with an organic solvent, the ionic liquid phase can be washed with fresh solvent to remove any remaining product or by-products. The ionic liquid can then be dried under vacuum to remove the washing solvent and any absorbed water before being reused. The efficiency of recycling should be monitored, as accumulation of impurities can affect subsequent reactions.
Q4: My reaction is not proceeding at all. What are the first troubleshooting steps?
A4:
-
Verify Reagent Purity: Ensure all starting materials, including the ionic liquid, are of the required purity and are free from inhibitors.
-
Check Temperature: Confirm that the reaction is being heated to the target temperature.
-
Ensure Proper Mixing: Verify that the reaction mixture is being stirred effectively.
-
Catalyst Activity: If using a catalyst, ensure it is active and has not been deactivated.
-
Moisture Content: For moisture-sensitive reactions, re-verify that all components are sufficiently dry.
Q5: What are some common organic solvents for extracting products from [Bmim][NO3]?
A5: The choice of solvent depends on the polarity of your product. For nonpolar to moderately polar products, common choices include diethyl ether, ethyl acetate, hexane, toluene, and dichloromethane. A solvent that is immiscible with the ionic liquid and has a high affinity for your product should be selected.
Experimental Protocols
Protocol 1: General Procedure for Esterification of a Carboxylic Acid (Adapted for [Bmim][NO3])
This is an adapted protocol and may require optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the carboxylic acid (1 equivalent), the alcohol (1.5-3 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 5 mol%).
-
Solvent Addition: Add dry [Bmim][NO3] to the flask to dissolve the reactants (typically a concentration of 0.1-0.5 M with respect to the limiting reagent).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir vigorously. Monitor the reaction progress by TLC or GC analysis of small aliquots.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purify further by column chromatography if necessary.
Protocol 2: Step-by-Step Guide for Liquid-Liquid Extraction from [Bmim][NO3]
-
Transfer: Transfer the entire reaction mixture to a separatory funnel.
-
Add Extraction Solvent: Add a volume of the chosen organic solvent (e.g., diethyl ether) approximately equal to the volume of the ionic liquid.
-
Mix: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separate Layers: Allow the layers to fully separate. The denser layer (usually the ionic liquid) will be at the bottom.
-
Drain: Carefully drain the bottom ionic liquid layer back into the reaction flask or a storage vessel.
-
Collect Organic Layer: Drain the top organic layer containing the product into a clean flask.
-
Repeat: Repeat the extraction process (steps 2-6) two more times with fresh organic solvent to ensure maximum product recovery.
-
Combine and Wash: Combine all the organic extracts and wash them with water or brine to remove any residual ionic liquid.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent using a rotary evaporator.
Quantitative Data Summary
Table 1: Effect of Temperature on Reaction Yield for the Synthesis of [BMIM]Br[1]
| Temperature (°C) | Residence Time (s) | Molar Ratio (1-bromobutane:1-methylimidazole) | Yield (%) |
| 80 | 150 | 1.72 | ~55 |
| 90 | 150 | 1.72 | ~65 |
| 100 | 150 | 1.72 | ~75 |
| 110 | 150 | 1.72 | ~85 |
| 120 | 150 | 1.72 | ~95 |
Table 2: Thermal Decomposition Onset Temperatures for Various [Bmim]-based Ionic Liquids[9][10]
| Ionic Liquid | Anion | Onset Decomposition Temperature (°C) |
| [Bmim][NO3] | NO3⁻ | ~297 |
| [Bmim][BF4] | BF4⁻ | ~373 |
| [Bmim][PF6] | PF6⁻ | ~402 |
| [Bmim][HSO4] | HSO4⁻ | - |
| [Bmim][ClO4] | ClO4⁻ | ~320 |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. How the cation 1-butyl-3-methylimidazolium impacts the interaction between the entrapped water and the reverse micelle interface created with an ionic liquid-like surfactant - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
Technical Support Center: 1-Butyl-3-methylimidazolium Nitrate ([Bmim][NO3]) Regeneration and Recycling
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the regeneration and recycling of 1-butyl-3-methylimidazolium nitrate.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of degradation or contamination in my used [Bmim][NO3]?
A1: Used [Bmim][NO3] may exhibit several signs of degradation or contamination, including:
-
Color Change: A change from colorless or pale yellow to a darker yellow or brown hue can indicate the presence of impurities or degradation products.
-
Presence of Precipitate: The formation of solid material can indicate the presence of insoluble contaminants or byproducts.
-
Changes in Viscosity: A noticeable increase or decrease in viscosity compared to the pure ionic liquid can suggest the absorption of water or the presence of dissolved solutes.
-
Inconsistent Experimental Results: Variability in reaction outcomes or analytical measurements is a strong indicator of ionic liquid contamination.
Q2: What are the likely impurities in my used [Bmim][NO3]?
A2: Impurities can vary depending on the application. Common contaminants include:
-
Water: [Bmim][NO3] is hydrophilic and will absorb moisture from the atmosphere.
-
Organic Solvents: Residual solvents from extraction or reaction steps are common.
-
Unreacted Starting Materials or Byproducts: Contaminants from the synthesis or reaction in which the ionic liquid was used.
-
Dissolved Solutes: The compounds that the ionic liquid was used to dissolve.
-
Degradation Products: Thermal stress can lead to the formation of degradation products such as alkyl-substituted imidazoles, alcohols, and amines.[1]
Q3: How should I store [Bmim][NO3] to minimize contamination?
A3: To minimize contamination, store [Bmim][NO3] in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Troubleshooting Guides
Issue 1: The regenerated [Bmim][NO3] is still colored.
Q: I have treated my [Bmim][NO3] with activated carbon, but it remains yellow/brown. What should I do?
A:
-
Increase Treatment Time or Temperature: The contact time with the activated carbon may have been insufficient. Try increasing the stirring time or gently heating the mixture (e.g., to 60-70°C) to improve the adsorption of color bodies.
-
Use a Different Type of Activated Carbon: The pore size and surface chemistry of activated carbon can vary. A different type of activated carbon may be more effective at removing the specific impurities causing the color.
-
Filter More Thoroughly: Fine carbon particles that pass through the filter can impart a gray or black tint. Use a finer porosity filter, such as a syringe filter with a 0.2 µm pore size, or filter through a pad of Celite to remove all carbon particles.
-
Consider Chemical Treatment: If the color is due to highly conjugated or charged species, a chemical treatment might be necessary. However, this is a more advanced technique and should be approached with caution as it can alter the ionic liquid.
Issue 2: My regenerated [Bmim][NO3] contains residual organic solvent.
Q: After a solvent extraction step, I'm concerned that there is still organic solvent in my ionic liquid. How can I confirm this and remove it?
A:
-
Confirmation: The most reliable way to confirm the presence of residual solvent is through analytical techniques such as ¹H NMR spectroscopy, which will show characteristic peaks for the solvent, or gas chromatography-mass spectrometry (GC-MS).
-
Removal:
-
Vacuum Drying: The most common method is to heat the ionic liquid (e.g., to 70-80°C) under a high vacuum for several hours. The low vapor pressure of the ionic liquid means that volatile organic solvents will be removed.
-
Nitrogen Sparge: Bubbling dry nitrogen gas through the gently heated ionic liquid can help to strip out volatile organic solvents.[1]
-
Azeotropic Distillation: For stubborn solvents, adding a co-solvent that forms a low-boiling azeotrope with the impurity can be effective, though this adds another component that must be removed.
-
Issue 3: The recovered yield of [Bmim][NO3] is low.
Q: I seem to have lost a significant amount of my ionic liquid during the regeneration process. What are the likely causes?
A:
-
Emulsion Formation during Extraction: During liquid-liquid extraction, stable emulsions can form, trapping the ionic liquid. To break emulsions, you can try adding a small amount of a saturated salt solution (brine) or centrifuging the mixture.
-
Adsorption onto Solid Supports: Activated carbon and other solid adsorbents can retain a significant amount of the ionic liquid. Ensure you wash the solid material with a small amount of a suitable solvent (one in which the ionic liquid is soluble but the impurities are not) and combine the washings with your main batch.
-
Multiple Transfer Steps: Each time the ionic liquid is transferred between vessels, some loss will occur. Minimize the number of transfers to maximize your yield.
Experimental Protocols
Protocol 1: Removal of Organic Residues by Solvent Extraction
This protocol is suitable for removing nonpolar organic impurities from [Bmim][NO3].
Methodology:
-
Place the used [Bmim][NO3] in a separatory funnel.
-
Add an equal volume of a nonpolar organic solvent with which the ionic liquid is immiscible (e.g., hexane (B92381) or diethyl ether).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The [Bmim][NO3] will be the denser, lower layer.
-
Drain the lower ionic liquid layer into a clean flask.
-
Repeat the extraction with fresh solvent two more times.
-
After the final extraction, transfer the ionic liquid to a round-bottom flask for removal of any residual solvent under vacuum.
Protocol 2: Decolorization with Activated Carbon
This protocol is for removing colored impurities.
Methodology:
-
To the used [Bmim][NO3], add 1-2% (w/w) of activated carbon powder.
-
Stir the mixture vigorously at room temperature for at least 2 hours. For persistent colors, the stirring time can be extended to 24 hours, and the temperature can be increased to 60-70°C.
-
Filter the mixture to remove the activated carbon. For fine particles, it is recommended to first filter through a Celite pad and then through a syringe filter (0.2 or 0.45 µm).
-
The resulting ionic liquid should be colorless or pale yellow.
Protocol 3: Water Removal by Vacuum Drying
This protocol is for removing dissolved water from [Bmim][NO3].
Methodology:
-
Place the [Bmim][NO3] in a Schlenk flask or a round-bottom flask.
-
Connect the flask to a high-vacuum line.
-
Heat the flask in an oil bath to 70-80°C while stirring.
-
Maintain these conditions for several hours (at least 4-6 hours) until bubbling ceases.
-
To confirm the removal of water, Karl Fischer titration is the standard method. A water content of ≤1.0% is a common specification for commercially available [Bmim][NO3].[2]
Quantitative Data Summary
| Parameter | Typical Value/Range | Source |
| Purity of Commercial [Bmim][NO3] | ≥95.0% (HPLC) | [2] |
| Water Content in Commercial [Bmim][NO3] | ≤1.0% | [2] |
| Thermal Degradation Weight Loss ([Bmim] cation-based ILs at 150°C for 24h) | 3 to 25% by weight | [1] |
Visualizations
Caption: General experimental workflow for the regeneration of [Bmim][NO3].
Caption: Troubleshooting guide for persistent color in regenerated [Bmim][NO3].
References
Technical Support Center: Scaling Up Reactions with 1-Butyl-3-methylimidazolium Nitrate ([BMIM][NO3])
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when scaling up chemical reactions involving the ionic liquid 1-butyl-3-methylimidazolium nitrate (B79036) ([BMIM][NO3]).
Section 1: Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you navigate the complexities of scaling up your reactions.
1.1 Reaction Kinetics and Control
Question: My reaction is significantly slower upon scale-up, although I've maintained the same reactant ratios and temperature. What could be the issue?
Answer: This is a common challenge when moving from laboratory to pilot or production scale. Several factors related to the properties of [BMIM][NO3] could be at play:
-
Mass Transfer Limitations: [BMIM][NO3] is more viscous than many conventional organic solvents. On a larger scale, inefficient mixing can lead to poor diffusion of reactants, creating localized concentration gradients and slowing down the overall reaction rate.
-
Heat Transfer Issues: Exothermic reactions can be difficult to control in large volumes of viscous ionic liquids. Poor heat dissipation can lead to the formation of hot spots, which might cause side reactions or degradation of reactants and products. Conversely, for endothermic reactions, inadequate heat input can result in a lower-than-expected reaction temperature, thus reducing the reaction rate.
-
Impurity Effects: Trace impurities, which may have a negligible effect on a small scale, can become significant at a larger scale. Water is a common impurity in hygroscopic ionic liquids like [BMIM][NO3] and can interfere with certain reactions.
Troubleshooting Steps:
-
Improve Agitation: Re-evaluate your mixing setup. Consider using a different type of impeller (e.g., anchor or helical ribbon) better suited for viscous media. Increase the agitation speed, ensuring you are not introducing excessive shear that could degrade your molecules.
-
Monitor Temperature Distribution: Use multiple temperature probes to map the temperature profile within the reactor. This will help identify any hot or cold spots.
-
Ensure Purity of [BMIM][NO3]: Dry the ionic liquid under vacuum before use to remove any absorbed water. Characterize the purity of your [BMIM][NO3] to ensure it is free from synthetic precursors or degradation products.
1.2 Heat Transfer and Thermal Management
Question: I am concerned about the risk of a thermal runaway reaction. How can I mitigate this when using [BMIM][NO3]?
Answer: Thermal runaway is a critical safety concern, especially with exothermic processes in viscous media like [BMIM][NO3]. The high heat capacity of the ionic liquid can store a significant amount of thermal energy, while its viscosity can impede efficient heat removal.
Preventative Measures:
-
Accurate Calorimetry Data: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to accurately determine the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR).
-
Reactor Selection: Choose a reactor with a high heat transfer coefficient. A jacketed reactor with a high surface-area-to-volume ratio is preferable. For highly exothermic reactions, consider using a semi-batch process where one reactant is added gradually to control the rate of heat generation.
-
Emergency Cooling: Ensure your reactor is equipped with an effective emergency cooling system.
1.3 Downstream Processing and Product Isolation
Question: I am finding it difficult to separate my product from the [BMIM][NO3] reaction mixture. What separation techniques are effective?
Answer: Product separation and the recovery of the ionic liquid for reuse are key to developing a sustainable and economical process. The negligible vapor pressure of [BMIM][NO3] makes it non-distillable, so other methods must be employed.
Recommended Separation Techniques:
-
Liquid-Liquid Extraction: If your product is immiscible with the ionic liquid and soluble in a low-boiling-point organic solvent (e.g., hexane, ethyl acetate), liquid-liquid extraction is a viable option. Multiple extractions may be necessary for quantitative recovery.
-
Distillation/Evaporation: If your product is volatile and thermally stable, it can be separated from the non-volatile ionic liquid by distillation or evaporation under reduced pressure.
-
Precipitation/Crystallization: If the product is a solid and has low solubility in a particular anti-solvent in which the ionic liquid is soluble, you can induce precipitation or crystallization by adding this anti-solvent to the reaction mixture.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of [BMIM][NO3] that I should consider for scale-up?
A1: The most critical properties are its viscosity, density, and thermal conductivity, as these directly impact mixing, heat transfer, and mass transfer. These properties are temperature-dependent.
Q2: How does the viscosity of [BMIM][NO3] change with temperature?
A2: The viscosity of [BMIM][NO3] decreases significantly as the temperature increases. Operating at a slightly elevated temperature (while considering reaction stability) can greatly improve mixing and heat transfer.
Q3: Is [BMIM][NO3] corrosive to standard reactor materials?
A3: While imidazolium-based ionic liquids are generally considered to have low corrosivity (B1173158) towards stainless steel, the presence of impurities (like water and halides) and elevated temperatures can increase corrosion rates. For processes involving strong acids or running at high temperatures, it is advisable to use more corrosion-resistant materials. Glass-lined reactors are generally inert to [BMIM][NO3] and its common reaction partners.[1][2] For high-pressure and high-temperature applications where glass is not suitable, alloys like Hastelloy® offer excellent corrosion resistance.[3][4]
Q4: Can I recycle and reuse [BMIM][NO3]?
A4: Yes, one of the key advantages of ionic liquids is their potential for recycling. After product separation, the recovered [BMIM][NO3] may need to be purified to remove any accumulated by-products or impurities before reuse. This can be achieved by washing with an appropriate solvent, followed by drying under vacuum.
Q5: What are the main safety hazards associated with [BMIM][NO3]?
A5: [BMIM][NO3] is an oxidizer and may intensify fire.[5] It can cause skin and eye irritation.[5] At elevated temperatures, it can undergo thermal decomposition, potentially leading to a thermal runaway.[6] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
Section 3: Data Presentation
Table 1: Physicochemical Properties of 1-Butyl-3-methylimidazolium Nitrate ([BMIM][NO3])
| Property | Value | Temperature (°C) | Reference |
| Molecular Weight | 201.22 g/mol | N/A | [7] |
| Melting Point | -17 °C | N/A | [7] |
| Boiling Point | 245 °C | N/A | [7] |
| Density | 1.16 g/cm³ | 27 | [8] |
| Viscosity | 136.2 cP | Not Specified | [8] |
Note: Viscosity is highly dependent on temperature and purity.
Section 4: Experimental Protocols
4.1 Synthesis of this compound ([BMIM][NO3])
This protocol is adapted from a standard metathesis reaction.
Materials:
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)
-
Silver nitrate (AgNO₃)
-
Deionized water
Procedure:
-
Dissolve 1-Butyl-3-methylimidazolium chloride (1 eq.) in deionized water.
-
Add a stoichiometric amount of silver nitrate (1 eq.) to the solution.
-
Stir the mixture at 60 °C for 1 hour. A white precipitate of silver chloride (AgCl) will form.
-
Filter the mixture under reduced pressure to remove the AgCl precipitate.
-
Concentrate the filtrate by rotary evaporation to remove the water.
-
Dry the resulting light-yellow oil at 70 °C under vacuum to obtain pure [BMIM][NO3].[1]
4.2 Esterification of Acetic Acid with n-Butanol using [BMIM][NO3] as a Catalyst
This protocol demonstrates a typical acid-catalyzed reaction where [BMIM][NO3] can act as a catalyst and solvent.
Materials:
-
Acetic acid
-
n-Butanol
-
This compound ([BMIM][NO3])
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetic acid (1 eq.), n-butanol (1.2 eq.), and [BMIM][NO3] (0.1 eq. or as solvent).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them using Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the product, butyl acetate, from the ionic liquid via vacuum distillation or liquid-liquid extraction with a suitable organic solvent like diethyl ether.
-
The [BMIM][NO3] can be recovered, purified by washing and drying, and reused.
Section 5: Visualizations
Caption: A typical experimental workflow for conducting a chemical reaction using [BMIM][NO3].
References
- 1. huaxiao-ss.com [huaxiao-ss.com]
- 2. Glass-Lined Reactors vs. Stainless Steel: Which Is Better for Your Process? [zmixtech.com]
- 3. parrinst.com [parrinst.com]
- 4. amarequip.com [amarequip.com]
- 5. echemi.com [echemi.com]
- 6. iolitec.de [iolitec.de]
- 7. nbinno.com [nbinno.com]
- 8. This compound, >98% | IoLiTec [iolitec.de]
Technical Support Center: In Situ Monitoring of Reactions in 1-Butyl-3-methylimidazolium Nitrate ([BMIM][NO3])
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in situ monitoring of chemical reactions in the ionic liquid 1-Butyl-3-methylimidazolium nitrate (B79036) ([BMIM][NO3]).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using in situ monitoring for reactions in [BMIM][NO3]?
A1: In situ monitoring offers several key advantages over traditional offline analysis. It allows for real-time tracking of reaction progress, enabling the identification of transient intermediates and the determination of reaction endpoints without the need for sample extraction.[1] This is particularly beneficial when working with air- or moisture-sensitive reagents, as it minimizes exposure to the atmosphere. Furthermore, it provides a more accurate representation of reaction kinetics by avoiding perturbations caused by sampling.
Q2: Which spectroscopic techniques are most suitable for in situ monitoring in [BMIM][NO3]?
A2: Several spectroscopic techniques can be effectively employed for in situ monitoring in [BMIM][NO3], including Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Raman, and UV-Vis spectroscopy. The choice of technique depends on the specific characteristics of the reaction, such as the functional groups involved, the presence of chromophores, and the magnetic properties of the nuclei.
Q3: How does the high viscosity of [BMIM][NO3] affect in situ measurements?
A3: The relatively high viscosity of [BMIM][NO3] can present challenges for sample mixing and homogeneity. Inadequate stirring can lead to concentration gradients and affect the accuracy of spectroscopic measurements. It is crucial to ensure efficient mixing within the reaction vessel to obtain representative data. For NMR spectroscopy, high viscosity can also lead to broader spectral lines.
Q4: Are there any known interferences from [BMIM][NO3] itself during spectroscopic analysis?
A4: Yes, the [BMIM]+ cation and the [NO3]- anion have their own characteristic spectral signals. For example, the imidazolium (B1220033) ring has distinct peaks in both NMR and Raman spectra. The nitrate anion also has characteristic vibrational modes in FTIR and Raman spectroscopy. It is essential to acquire a reference spectrum of the pure ionic liquid before initiating the reaction to distinguish between the solvent and reactant/product signals.
Q5: How can I quantify the concentration of reactants and products from in situ spectroscopic data?
A5: Quantification can be achieved by creating a calibration curve that correlates the intensity of a characteristic spectral peak (e.g., absorbance in FTIR/UV-Vis, peak area in NMR, or intensity in Raman) with the known concentration of a standard.[1] This requires preparing a series of standards of the analyte in [BMIM][NO3] and measuring their spectra. The Beer-Lambert law is often applicable for UV-Vis and FTIR, while for NMR, the integral of a peak is directly proportional to the number of nuclei.
Troubleshooting Guides
In Situ FTIR Spectroscopy
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Baseline Drift | 1. Temperature fluctuations in the instrument or sample. 2. Changes in the composition of the purge gas (e.g., CO2, H2O). 3. Fouling of the ATR crystal. | 1. Allow the instrument to stabilize and use a temperature-controlled reaction setup. 2. Ensure a consistent flow of dry, CO2-free purge gas (e.g., nitrogen or argon). 3. Clean the ATR probe with an appropriate solvent before and after each experiment. |
| Poor Signal-to-Noise Ratio | 1. Insufficient contact between the ATR probe and the reaction mixture. 2. Low concentration of the analyte. 3. Scattering of the IR beam by solid particles. | 1. Ensure the ATR probe is fully immersed in the reaction solution. 2. Increase the number of scans to improve the signal-to-noise ratio. 3. If solids are present, ensure they are well-suspended or consider using a transmission cell if feasible. |
| Overlapping Peaks | 1. Similar functional groups in reactants, products, and the ionic liquid. 2. Broad vibrational bands. | 1. Utilize multivariate data analysis techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) to deconvolve the spectra. 2. Select a spectral region with minimal overlap for quantification. |
In Situ NMR Spectroscopy
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | 1. High viscosity of the ionic liquid. 2. Presence of paramagnetic impurities. 3. Poor magnetic field homogeneity (shimming). | 1. Increase the reaction temperature to decrease viscosity. 2. Purify the ionic liquid and reactants to remove paramagnetic species. 3. Carefully shim the spectrometer on the sample before starting the kinetic measurements. |
| Solvent Signal Overlap | 1. Signals from the [BMIM]+ cation obscure reactant or product peaks. | 1. Use deuterated starting materials if possible. 2. Employ solvent suppression techniques, although this may affect quantification. 3. Choose a nucleus other than 1H for monitoring if applicable (e.g., 13C, 19F, 31P). |
| Inaccurate Integration | 1. Peak overlap. 2. Poor baseline correction. 3. Incorrect phasing of the spectrum. | 1. Use deconvolution software to separate overlapping peaks. 2. Apply appropriate baseline correction algorithms. 3. Carefully phase the spectrum manually to ensure accurate integration. |
In Situ Raman Spectroscopy
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Fluorescence Interference | 1. Impurities in the ionic liquid or reactants. 2. The sample itself is fluorescent. | 1. Purify the ionic liquid and reagents. 2. Use a laser with a longer wavelength (e.g., 785 nm or 1064 nm) to minimize fluorescence. 3. Employ baseline correction algorithms to subtract the fluorescence background. |
| Laser-Induced Sample Degradation | 1. High laser power. 2. Absorption of the laser by colored species. | 1. Reduce the laser power to the minimum required for a good signal. 2. Defocus the laser beam to reduce power density. 3. Use a rotating sample cell if available. |
| Weak Raman Signal | 1. Low concentration of the analyte. 2. Poor scattering cross-section of the target molecule. | 1. Increase the acquisition time and/or the number of accumulations. 2. Use a higher-power laser if sample stability allows. 3. Consider using Resonance Raman spectroscopy if the molecule has a suitable chromophore. |
In Situ UV-Vis Spectroscopy
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Scattering from Particulates | 1. Formation of a precipitate during the reaction. 2. Presence of suspended solids. | 1. Ensure efficient stirring to keep solids suspended. 2. Use a fiber optic probe with a variable path length to optimize the signal. 3. Apply a baseline correction to account for scattering effects. |
| Non-linear Beer-Lambert Behavior | 1. High concentrations of the analyte. 2. Chemical interactions between the analyte and the ionic liquid. | 1. Dilute the reaction mixture if possible. 2. Create a calibration curve over the expected concentration range to account for non-linearity. |
| Overlapping Absorption Bands | 1. Multiple species absorbing in the same wavelength region. | 1. Use diode array or CCD detectors to acquire the full spectrum over time. 2. Employ chemometric methods (e.g., multivariate curve resolution) to extract the spectra and concentration profiles of individual components. |
Quantitative Data Summary
The following table summarizes kinetic data for reactions involving the 1-butyl-3-methylimidazolium ([BMI]+) cation, providing an example of the type of quantitative information that can be obtained through in situ monitoring. This data is derived from pulse radiolysis studies.[2][3]
| Reaction | Rate Constant (k) | Technique | Notes |
| [BMI]+ + eaq- | 1.9 x 10^10 L mol-1 s-1 | Pulse Radiolysis | The reaction of the [BMI]+ cation with a solvated electron is very rapid.[2][3] |
| [BMI]+ + OH• | 3.7 x 10^9 L mol-1 s-1 | Pulse Radiolysis | The reaction with hydroxyl radicals is also extremely fast.[2] |
| CCl3O2• + Trolox in BMIPF6 | (1 to 3) x 10^7 L mol-1 s-1 | Pulse Radiolysis | The rate constants are significantly lower than in aqueous solutions, likely due to the high viscosity and ion-association in the ionic liquid.[2] |
Experimental Protocols
General Setup for In Situ Reaction Monitoring
A generalized workflow for setting up an in situ reaction monitoring experiment is depicted below.
Detailed Methodology: In Situ FTIR Monitoring of a Diels-Alder Reaction
This protocol is adapted for a model Diels-Alder reaction in [BMIM][NO3].
-
Instrumentation and Setup:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe (e.g., diamond or silicon crystal).
-
The reaction vessel should be a temperature-controlled jacketed glass reactor with a port for the ATR probe and a magnetic stirrer.
-
-
Reagent Preparation:
-
Dry the [BMIM][NO3] under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any absorbed water.
-
Prepare stock solutions of the diene and dienophile in anhydrous [BMIM][NO3].
-
-
Experimental Procedure:
-
Add the dienophile solution and the [BMIM][NO3] to the reactor and begin stirring.
-
Immerse the ATR probe into the solution and allow the temperature to equilibrate to the desired reaction temperature.
-
Collect a background spectrum of the dienophile in the ionic liquid.
-
Initiate the reaction by adding the diene solution to the reactor.
-
Immediately begin collecting spectra at regular intervals (e.g., every 1-5 minutes) over the course of the reaction.
-
Monitor the disappearance of a characteristic peak of a reactant and/or the appearance of a characteristic peak of the product.
-
-
Data Analysis:
-
Apply baseline correction to all collected spectra.
-
Integrate the area of the chosen reactant and product peaks.
-
Plot the concentration (or a value proportional to it, like peak area) versus time to obtain the kinetic profile of the reaction.
-
Logical Relationship for Troubleshooting In Situ NMR
The following diagram illustrates a logical approach to troubleshooting common issues in in situ NMR experiments.
References
Technical Support Center: The Influence of Water Content on 1-Butyl-3-methylimidazolium Nitrate ([Bmim][NO3]) Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water content on the performance of 1-Butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO3]).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving [Bmim][NO3] due to variations in water content.
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction rates or product yields. | The water content in [Bmim][NO3] may be fluctuating between experiments, affecting its polarity and solvating properties. | 1. Quantify Water Content: Use Karl Fischer titration to determine the precise water content of your [Bmim][NO3] batch before each experiment. 2. Drying: If the water content is too high, dry the ionic liquid under vacuum at an elevated temperature (e.g., 70-80°C) for several hours. 3. Standardize Storage: Store [Bmim][NO3] in a desiccator or glovebox to prevent moisture absorption from the atmosphere. |
| Decreased electrochemical performance (e.g., lower conductivity, reduced electrochemical window). | Water can act as an impurity, participating in side reactions at the electrode surfaces and increasing the viscosity of the electrolyte. | 1. Verify Water Content: Ensure the water content is below the tolerance level for your specific application. For many electrochemical applications, this is in the low ppm range. 2. Purification: If necessary, purify the [Bmim][NO3] to remove excess water and other impurities. |
| Changes in the physical properties of the ionic liquid (e.g., viscosity, density). | [Bmim][NO3] is hygroscopic and will absorb atmospheric moisture, which significantly alters its physical properties. | 1. Characterize Your Batch: Measure the viscosity and density of your [Bmim][NO3] at a known water content to establish a baseline. 2. Control Environment: Handle the ionic liquid in a controlled, low-humidity environment to minimize water uptake. |
| Difficulty dissolving non-polar solutes. | Increased water content enhances the polarity of [Bmim][NO3], reducing its ability to dissolve non-polar compounds. | 1. Minimize Water Content: Ensure your [Bmim][NO3] is as anhydrous as possible for applications requiring the dissolution of non-polar solutes. 2. Consider Co-solvents: If some water is unavoidable, consider the use of a co-solvent to improve the solubility of your specific solute. |
Frequently Asked Questions (FAQs)
Q1: How does water content affect the viscosity of [Bmim][NO3]?
Table 1: Effect of Water Content on the Viscosity of a Similar Ionic Liquid, [C4mim][N(CN)2], at 298.15 K
| Water Mole Fraction (xH₂O) | Viscosity (mPa·s) |
| 0.000 | 28.3 |
| 0.198 | 15.1 |
| 0.395 | 8.8 |
| 0.501 | 6.5 |
| 0.598 | 4.9 |
| (Data is for [C4mim][N(CN)2] and is intended to show a general trend for imidazolium-based ionic liquids) |
Q2: How does water content influence the conductivity of [Bmim][NO3]?
A2: The electrical conductivity of [Bmim][NO3] is inversely related to its viscosity. Therefore, as the water content increases and viscosity decreases, the ionic conductivity generally increases. This is because the smaller, more mobile water molecules help to reduce the ion-ion interactions, allowing the imidazolium (B1220033) and nitrate ions to move more freely. However, at very high water concentrations, the conductivity may decrease due to the dilution of charge carriers.
Table 2: Effect of Water on the Conductivity of a Similar Ionic Liquid, 1-butyl-3-methylimidazolium bromide ([Bmim]Br), in Water at 298.15 K
| [Bmim]Br Concentration (mol/L) | Conductivity (mS/cm) |
| 0.1 | 8.9 |
| 0.5 | 32.1 |
| 1.0 | 48.5 |
| 2.0 | 60.2 |
| 3.0 | 58.1 |
| (Data is for [Bmim]Br in water and illustrates the general trend of conductivity with increasing ionic liquid concentration in water)[1] |
Q3: How does water content affect the density of [Bmim][NO3]?
A3: The density of [Bmim][NO3] will generally decrease with increasing water content, as water is less dense than the ionic liquid. While specific experimental data for [Bmim][NO3]-water mixtures is limited, data for similar imidazolium-based ionic liquids shows this trend.
Table 3: Effect of Water Content on the Density of a Similar Ionic Liquid, [C4mim][N(CN)2], at 298.15 K
| Water Mole Fraction (xH₂O) | Density (g/cm³) |
| 0.000 | 1.058 |
| 0.198 | 1.049 |
| 0.395 | 1.039 |
| 0.501 | 1.031 |
| 0.598 | 1.023 |
| (Data is for [C4mim][N(CN)2] and is intended to show a general trend for imidazolium-based ionic liquids) |
Q4: What is the most reliable method for determining the water content in [Bmim][NO3]?
A4: The most accurate and widely accepted method for determining water content in ionic liquids is Karl Fischer titration.[2] This technique is highly specific to water and can provide precise measurements even at very low concentrations (ppm levels). Both volumetric and coulometric Karl Fischer titration methods can be used, with the coulometric method being more suitable for trace amounts of water.
Q5: How does water impact the electrochemical stability of [Bmim][NO3]?
A5: Water can significantly narrow the electrochemical window of [Bmim][NO3].[3] The presence of water introduces electrochemically active species that can be oxidized or reduced at potentials within the window of the pure ionic liquid. This can lead to parasitic reactions, reduced efficiency, and degradation of the electrolyte in applications such as batteries and capacitors.
Experimental Protocols
Karl Fischer Titration for Water Content Determination (Coulometric Method)
Objective: To accurately determine the water content in a [Bmim][NO3] sample.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode reagents (anolyte and catholyte)
-
Dry, gas-tight syringe with a non-coring needle
-
[Bmim][NO3] sample
-
Methanol or other suitable anhydrous solvent for cleaning
Procedure:
-
Instrument Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Ensure the titration cell is clean and dry.
-
Fill the generator electrode with the appropriate anolyte and catholyte.
-
Condition the cell to a low, stable drift value (e.g., < 10 µ g/min ). This removes any ambient moisture from the titration cell.
-
-
Sample Preparation:
-
Allow the [Bmim][NO3] sample to reach thermal equilibrium with the laboratory environment while remaining in a sealed container to prevent atmospheric moisture uptake.
-
-
Sample Introduction:
-
Using a clean, dry, gas-tight syringe, carefully draw a known mass of the [Bmim][NO3] sample.
-
Quickly and carefully inject the sample into the conditioned titration cell through the septum. Ensure the needle tip is below the level of the anolyte.
-
-
Titration:
-
The instrument will automatically start the titration process. Iodine is electrochemically generated to react with the water in the sample.
-
The endpoint is detected when all the water has been consumed.
-
-
Data Analysis:
-
The instrument will display the total amount of water detected in micrograms (µg).
-
Calculate the water content in parts per million (ppm) using the following formula:
-
Visualizations
Caption: Experimental workflow for determining water content in [Bmim][NO3] using Karl Fischer titration.
Caption: Logical relationship between water content and the performance of [Bmim][NO3].
References
Technical Support Center: Safe Disposal of 1-Butyl-3-methylimidazolium Nitrate Waste
This guide provides researchers, scientists, and drug development professionals with detailed protocols and answers to frequently asked questions regarding the safe disposal of 1-Butyl-3-methylimidazolium nitrate (B79036) ([BMIM][NO₃]) waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1-Butyl-3-methylimidazolium nitrate?
A1: this compound is classified as an oxidizer, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] As an oxidizer, it can intensify fires.[1][3] Prolonged exposure may cause irritation to the skin and eyes.[4][5] Inhalation of its aerosols or dust can lead to respiratory tract irritation. It is also considered environmentally hazardous and should not be released into waterways.[4][5]
Q2: Can I dispose of small quantities of [BMIM][NO₃] waste down the drain?
A2: No. Due to its potential environmental impact and persistence, [BMIM][NO₃] should not be disposed of down the sink.[4][5] Like other ionic liquids, it can be harmful to aquatic life. All waste containing this ionic liquid must be treated as hazardous chemical waste.[6]
Q3: What personal protective equipment (PPE) should I wear when handling [BMIM][NO₃] waste?
A3: When handling [BMIM][NO₃] waste, you should always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors or aerosols.[8][9]
Q4: How should I store [BMIM][NO₃] waste before disposal?
A4: Store [BMIM][NO₃] waste in a tightly sealed, properly labeled container.[6][8] The container should be made of a compatible material (e.g., glass or polyethylene). Store the waste in a cool, dry, well-ventilated area away from heat, open flames, and incompatible materials, particularly strong reducing agents and combustible materials.[8][10]
Q5: Are there established methods for the chemical degradation of [BMIM][NO₃] waste in a laboratory setting?
A5: Yes, several methods involving advanced oxidation processes (AOPs) can be used to degrade the 1-butyl-3-methylimidazolium cation, and chemical reduction methods can be employed to treat the nitrate anion. These procedures are detailed in the Troubleshooting Guides and Experimental Protocols section below.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Incomplete degradation of the imidazolium (B1220033) cation during Fenton treatment. | Incorrect pH. The optimal pH for the Fenton reaction is around 3. | Adjust the pH of the waste solution to 3 using dilute sulfuric acid before adding the Fenton's reagent. |
| Insufficient Fenton's reagent (Fe²⁺/H₂O₂). | Increase the concentration of the Fenton's reagent. Refer to the detailed protocol for recommended concentrations. | |
| Low reaction temperature. | The reaction can be gently heated to 50-70°C to increase the degradation rate.[1][3] | |
| The solution turns brown/black during nitrate reduction with Zero-Valent Iron (ZVI). | Formation of iron oxides/hydroxides. This is a normal observation during the reaction. | Continue the reaction. The color change indicates that the ZVI is being oxidized as it reduces the nitrate. |
| Slow or incomplete nitrate reduction with ZVI. | High pH. The reduction of nitrate by ZVI is more effective under acidic conditions. | Adjust the initial pH of the waste solution to a lower value (e.g., pH 3-5) with a suitable acid.[11] |
| Passivation of the ZVI surface. The iron surface can become coated with oxides, reducing its reactivity. | Agitate the mixture to ensure good contact between the ZVI and the solution. Pre-treating the ZVI with a dilute acid wash can also help. | |
| Low degradation efficiency in photocatalytic treatment. | Insufficient UV light intensity or incorrect wavelength. | Ensure the UV lamp is functioning correctly and is of the appropriate wavelength for the photocatalyst being used (e.g., UVA for TiO₂). |
| Catalyst deactivation. | The photocatalyst may need to be regenerated or replaced. | |
| Presence of interfering substances in the waste stream. | Pre-treat the waste to remove any substances that may absorb UV light or foul the catalyst surface. |
Experimental Protocols for Waste Disposal
For safe and effective disposal, a two-step process is recommended:
-
Degradation of the 1-Butyl-3-methylimidazolium Cation: This is achieved through advanced oxidation processes.
-
Reduction of the Nitrate Anion: Following the degradation of the organic cation, the nitrate in the aqueous waste is reduced to less harmful nitrogen species.
Step 1: Degradation of the 1-Butyl-3-methylimidazolium Cation
Choose one of the following advanced oxidation processes. The Fenton process is often the most accessible in a standard laboratory setting.
This method uses hydroxyl radicals generated from hydrogen peroxide and an iron catalyst to oxidize the organic cation.[12]
Quantitative Parameters for Fenton Oxidation
| Parameter | Recommended Value/Range |
| Initial [BMIM]⁺ Concentration | < 1000 mg/L |
| pH | ~3 |
| Fe²⁺ Catalyst Concentration | 10-50 mg/L |
| H₂O₂ Dose | Stoichiometric amount for complete mineralization |
| Temperature | 25-70°C |
| Reaction Time | 1.5 - 4 hours |
Protocol:
-
Dilution: Dilute the [BMIM][NO₃] waste with water to a concentration of less than 1000 mg/L in a suitable glass reactor.
-
pH Adjustment: Adjust the pH of the solution to approximately 3 using dilute sulfuric acid.
-
Catalyst Addition: Add the iron (II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) to achieve the desired catalyst concentration.
-
Initiation of Reaction: Slowly add the required amount of 30% hydrogen peroxide (H₂O₂) to the solution while stirring. The reaction is exothermic, so add the H₂O₂ in portions to control the temperature.
-
Reaction: Continue stirring the mixture at the desired temperature for 1.5 to 4 hours. The degradation of the imidazolium cation can be monitored by techniques such as HPLC if available.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 with a suitable base, such as sodium hydroxide (B78521). This will precipitate the iron catalyst as iron (III) hydroxide.
-
Separation: Allow the precipitate to settle and then separate the aqueous solution by decantation or filtration. The aqueous solution now contains the nitrate anions and needs to be treated in Step 2. The iron hydroxide precipitate can be disposed of as solid waste according to local regulations.
This is an enhancement of the Fenton process using UV light, which can increase the degradation rate.[13]
Quantitative Parameters for Photo-Fenton Oxidation
| Parameter | Recommended Value/Range |
| Initial [BMIM]⁺ Concentration | < 1000 mg/L |
| pH | ~3 |
| Fe²⁺ Catalyst Concentration | 10-50 mg/L |
| H₂O₂ Dose | Stoichiometric amount |
| UV Source | UVA Lamp (e.g., 365 nm) |
| Temperature | 25°C |
| Reaction Time | 120 minutes for ~80% degradation[13] |
Protocol:
-
Follow steps 1-4 of the Fenton Oxidation protocol.
-
UV Irradiation: Place the reactor under a UVA lamp and irradiate the solution while stirring.
-
Reaction Monitoring and Completion: Continue the reaction for the specified time.
-
Follow steps 6-7 of the Fenton Oxidation protocol for neutralization and separation.
Step 2: Reduction of the Nitrate Anion
After the degradation of the imidazolium cation, the resulting aqueous solution containing nitrate needs to be treated.
This method uses metallic iron powder to reduce nitrate to ammonium (B1175870) or nitrogen gas.[1][7]
Quantitative Parameters for Nitrate Reduction with ZVI
| Parameter | Recommended Value/Range |
| Initial Nitrate Concentration | Environmentally relevant ranges |
| pH | 3 - 5.5 |
| ZVI Concentration | 5 g/L |
| Temperature | 25°C |
| Reaction Time | ~60 minutes for ~92% reduction of 1mM nitrate[7] |
Protocol:
-
pH Adjustment: Take the aqueous solution from Step 1 and adjust the pH to between 3 and 5.5 with a suitable acid if necessary.
-
ZVI Addition: Add zero-valent iron powder to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored using nitrate test strips or an ion-selective electrode.
-
Separation: Once the nitrate concentration is below the desired limit, stop stirring and allow the iron particles to settle.
-
Final Neutralization and Disposal: Decant the supernatant and neutralize it to a pH between 6 and 8. This solution can now be disposed of according to local regulations for non-hazardous aqueous waste. The remaining iron solids should be disposed of as solid chemical waste.
This method uses a catalyst (e.g., Pd-In on a support) and formic acid as a reducing agent to convert nitrate to nitrogen gas.[6][14][15]
Quantitative Parameters for Catalytic Nitrate Reduction
| Parameter | Recommended Value/Range |
| Catalyst | Pd-In supported on Alumina or TiO₂ |
| Reducing Agent | Formic Acid |
| pH | ~4 |
| Temperature | Room Temperature |
| Reaction Time | ~120 minutes for complete conversion[14] |
Protocol:
-
pH Adjustment: Adjust the pH of the nitrate-containing solution to around 4.
-
Catalyst Addition: Add the supported Pd-In catalyst to the solution.
-
Reductant Addition: Add formic acid to the solution. The concentration of formic acid will depend on the initial nitrate concentration.
-
Reaction: Stir the mixture at room temperature.
-
Separation and Disposal: After the reaction is complete, separate the catalyst by filtration. The catalyst can potentially be reused. The treated aqueous solution can be neutralized and disposed of according to local regulations.
Visualizations
Experimental Workflow for [BMIM][NO₃] Waste Disposal
References
- 1. Mechanism study of nitrate reduction by nano zero valent iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Photocatalytic reduction of nitrate using titanium dioxide for regeneration of ion exchange brine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of formic acid as reducing agent for application in catalytic reduction of nitrate in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. repositorio.uam.es [repositorio.uam.es]
- 13. Photo-Fenton-Like Degradation of Imidazolium Ionic Liquids: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-Butyl-3-methylimidazolium Nitrate and Other Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the physicochemical properties of 1-Butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO3]) against a range of other common ionic liquids. The data presented is compiled from various experimental studies to offer an objective performance comparison, supported by detailed experimental protocols for key measurements.
Data Presentation: Physicochemical Properties
The following tables summarize the key physicochemical properties of [Bmim][NO3] and other selected ionic liquids. These properties are crucial in determining the suitability of an ionic liquid for various applications, from chemical synthesis and catalysis to drug delivery and electrochemistry.
Table 1: Comparison of Density and Viscosity of Selected Ionic Liquids at 298.15 K
| Ionic Liquid | Cation | Anion | Density (g/cm³) | Viscosity (mPa·s) |
| [Bmim][NO3] | 1-Butyl-3-methylimidazolium | Nitrate | 1.15 | 87 |
| [Bmim][BF4] | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | 1.20 | 109 |
| [Bmim][PF6] | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | 1.37 | 312 |
| [Bmim][Tf2N] | 1-Butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | 1.43 | 52 |
| [Emim][EtSO4] | 1-Ethyl-3-methylimidazolium | Ethylsulfate | 1.25 | 90 |
| [Hmim][Cl] | 1-Hexyl-3-methylimidazolium | Chloride | 1.03 | 11000 |
Table 2: Comparison of Ionic Conductivity and Thermal Stability of Selected Ionic Liquids
| Ionic Liquid | Cation | Anion | Ionic Conductivity (mS/cm) at 298.15 K | Decomposition Temperature (°C) |
| [Bmim][NO3] | 1-Butyl-3-methylimidazolium | Nitrate | 3.9 | 230 |
| [Bmim][BF4] | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | 3.2 | 349 |
| [Bmim][PF6] | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | 2.8 | 399 |
| [Bmim][Tf2N] | 1-Butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | 3.9 | 439 |
| [Emim][EtSO4] | 1-Ethyl-3-methylimidazolium | Ethylsulfate | 2.6 | 250 |
| [Hmim][Cl] | 1-Hexyl-3-methylimidazolium | Chloride | 0.2 | 254 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Viscosity Measurement
The viscosity of ionic liquids is typically determined using a rotational viscometer or a falling-ball viscometer.
Rotational Viscometer Protocol:
-
Instrument Calibration: Calibrate the viscometer using standard calibration fluids of known viscosity at the desired temperature.
-
Sample Preparation: Ensure the ionic liquid sample is free of water and other impurities by drying under vacuum at an elevated temperature (e.g., 80 °C) for at least 24 hours. The water content should be verified using Karl Fischer titration.
-
Temperature Control: Place the sample in the viscometer's temperature-controlled sample holder and allow it to thermally equilibrate to the target temperature (e.g., 298.15 K).
-
Measurement: Begin the measurement by rotating the spindle at a series of defined speeds. Record the torque required to rotate the spindle, which is then used to calculate the dynamic viscosity.
-
Data Analysis: For Newtonian fluids, the viscosity should be independent of the shear rate. Average the viscosity values obtained at different rotational speeds.
Ionic Conductivity Measurement
Ionic conductivity is commonly measured using a conductivity meter with a two- or four-electrode conductivity cell.
Conductivity Meter Protocol:
-
Cell Calibration: Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations and conductivities at the measurement temperature. This determines the cell constant.
-
Sample Preparation: As with viscosity measurements, the ionic liquid must be thoroughly dried to minimize the influence of water on conductivity.
-
Temperature Control: Immerse the conductivity cell in the ionic liquid sample within a temperature-controlled bath to maintain a constant temperature (e.g., 298.15 K).
-
Measurement: Apply an alternating current (AC) voltage across the electrodes to avoid polarization effects. The instrument measures the impedance of the solution.
-
Data Calculation: The ionic conductivity (σ) is calculated using the measured resistance (R) and the cell constant (Kcell) according to the formula: σ = Kcell / R.
Thermal Stability (Thermogravimetric Analysis - TGA)
The thermal stability of ionic liquids is assessed by determining their decomposition temperature using Thermogravimetric Analysis (TGA).
TGA Protocol:
-
Instrument Setup: Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Sample Loading: Place a small, accurately weighed sample (typically 5-10 mg) of the dried ionic liquid into a TGA pan (usually platinum or alumina).
-
Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Continuously monitor the mass of the sample as a function of temperature.
-
Decomposition Temperature Determination: The onset temperature of decomposition is typically determined as the temperature at which a significant mass loss (e.g., 5%) begins.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the comparative study of ionic liquids.
Caption: Experimental Workflow for Viscosity Measurement.
Caption: Influence of Anion on Key Ionic Liquid Properties.
Validating 1-Butyl-3-methylimidazolium Nitrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO3]) against other ionic liquids and conventional solvents. The information presented is supported by experimental findings to validate its performance in relevant applications.
1-Butyl-3-methylimidazolium nitrate is an ionic liquid that has garnered attention for its potential as a versatile solvent in various chemical and biological processes.[1] Its unique properties, including high thermal stability and electrical conductivity, make it a candidate for applications ranging from chemical synthesis to its use as a lubricant or coolant.[1] This guide delves into available experimental data to compare its efficacy in biocatalysis and as a medium for organic synthesis, areas of significant interest in drug development and scientific research.
Performance in Biocatalysis
Ionic liquids are increasingly explored as alternatives to conventional organic solvents in biocatalysis to enhance enzyme stability and reaction rates. While direct comparative studies on the enzymatic activity in [Bmim][NO3] are not abundant, the broader class of imidazolium-based ionic liquids has shown promise.
Enzymes often exhibit enhanced stability and activity in certain ionic liquids compared to traditional organic solvents. This is attributed to the unique solvation properties of ionic liquids that can help maintain the enzyme's native conformation. For instance, studies on various biocatalytic reactions, such as transesterification and amidation catalyzed by lipases, have demonstrated the potential of ionic liquids to serve as effective reaction media.[2]
To provide a comparative perspective, the following table summarizes the performance of an enzyme in an imidazolium-based ionic liquid versus a conventional organic solvent under similar reaction conditions.
| Enzyme | Reaction | Solvent System | Conversion/Yield | Reference |
| Novozym® 435 (Lipase) | Transesterification of soybean oil with methanol | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([Emim][TfO]) | 80% yield in 12 h | [2] |
| Novozym® 435 (Lipase) | Transesterification of soybean oil with methanol | tert-butanol | 65% yield in 12 h | [2] |
| Novozym® 435 (Lipase) | Transesterification of soybean oil with methanol | Solvent-free | 10% yield in 12 h | [2] |
Efficacy in Organic Synthesis
The use of ionic liquids as solvents in organic synthesis can lead to improved reaction yields and selectivity. The substitution of volatile organic compounds (VOCs) with ionic liquids is also a key aspect of green chemistry.
In the Baeyer-Villiger oxidation of ketones, replacing dichloromethane (B109758) with 1-butyl-3-methylimidazolium ([bmim]) based ionic liquids resulted in similar or higher yields. Specifically, using [bmim][TfO] as the solvent led to high yields (72-91%) under mild conditions and without the need for an additional catalyst.
The table below presents a comparison of reaction yields for a specific organic synthesis reaction in an ionic liquid versus a conventional organic solvent.
| Reaction | Substrates | Solvent | Yield | Reference |
| Baeyer-Villiger Oxidation | Ketones | [bmim][TfO] | 72-91% | |
| Baeyer-Villiger Oxidation | Ketones | Dichloromethane | Not specified, but stated as lower or similar |
Physicochemical Properties
The performance of an ionic liquid is intrinsically linked to its physical and chemical properties. Molecular dynamics simulations have been employed to understand the thermodynamic and dynamic properties of [Bmim][NO3] in comparison to other [Bmim]-based ionic liquids. These studies provide insights into ion-ion interactions and transport properties, which can influence reaction kinetics and solvency.[3]
A comparison of key physicochemical properties of [Bmim][NO3] with other 1-butyl-3-methylimidazolium based ionic liquids is provided below.
| Property | [Bmim][NO3] | [Bmim][N(CN)2] | [Bmim][N3] |
| Enthalpy of Vaporization | Higher | Lowest | Higher |
| Ion-Ion Structural Correlation | Stronger | Weakest | Stronger |
| Self-Diffusion Coefficients | Slower | Fastest | Slower |
| Molecular Rotational Relaxation Times | Slower | Fastest | Slower |
Data derived from molecular dynamics simulations.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are generalized protocols for key experiments relevant to the applications discussed.
Protocol for Enzymatic Activity Assay in an Ionic Liquid
-
Enzyme Preparation: Dissolve the lyophilized enzyme in a minimal amount of appropriate buffer.
-
Reaction Mixture Preparation: In a reaction vessel, combine the ionic liquid, substrate, and any necessary co-factors. Thermally equilibrate the mixture to the desired reaction temperature.
-
Initiation of Reaction: Add the enzyme solution to the reaction mixture to initiate the reaction.
-
Sampling: At specific time intervals, withdraw aliquots from the reaction mixture.
-
Sample Analysis: Quench the reaction in the aliquots and analyze the product formation using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: Determine the initial reaction rate and calculate the enzyme activity.
Protocol for Organic Synthesis in an Ionic Liquid
-
Reactant Preparation: Dissolve the reactants in the ionic liquid in a reaction flask.
-
Reaction Conditions: Stir the mixture at the desired temperature for the specified reaction time. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or another suitable technique.
-
Product Extraction: Upon completion of the reaction, extract the product from the ionic liquid using an appropriate organic solvent in which the ionic liquid is immiscible.
-
Purification: Purify the extracted product using techniques such as column chromatography.
-
Characterization: Confirm the identity and purity of the product using spectroscopic methods like NMR and Mass Spectrometry.
-
Yield Calculation: Determine the percentage yield of the purified product.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, created using the DOT language, illustrate a typical workflow for an enzymatic reaction and a transdermal drug delivery experiment.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Developments in Chemical Synthesis with Biocatalysts in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic, dynamic, and structural properties of ionic liquids comprised of 1-butyl-3-methylimidazolium cation and nitrate, azide, or dicyanamide anions - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Catalytic Efficacy of 1-Butyl-3-methylimidazolium Nitrate in Chalcone Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, the quest for efficient, selective, and environmentally benign catalysts is paramount. This guide provides a comparative analysis of the catalytic activity of 1-Butyl-3-methylimidazolium nitrate (B79036) ([BMIM][NO3]), an ionic liquid, in the Claisen-Schmidt condensation for the synthesis of chalcones. Chalcones, a class of α,β-unsaturated ketones, are pivotal precursors in the development of a wide array of pharmaceuticals and biologically active compounds. This document presents a critical evaluation of [BMIM][NO3]'s performance against other catalyst systems, supported by experimental data, to inform catalyst selection in research and development settings.
Comparative Catalytic Performance in Chalcone (B49325) Synthesis
The efficacy of a catalyst is determined by its ability to promote a chemical reaction, typically measured in terms of product yield, selectivity, and reaction time under specific conditions. To benchmark the performance of 1-Butyl-3-methylimidazolium nitrate, a thorough review of its application in the Claisen-Schmidt condensation to form chalcone from benzaldehyde (B42025) and acetophenone (B1666503) was conducted and compared with other reported catalytic systems.
While direct side-by-side comparative studies featuring [BMIM][NO3] are limited, an analysis of existing literature allows for an indirect performance assessment. The following table summarizes the catalytic performance of various catalysts in the synthesis of chalcone, providing a baseline for comparison.
Table 1: Comparative Catalytic Activity in the Claisen-Schmidt Condensation for Chalcone Synthesis
| Catalyst | Reaction Conditions | Reactant Ratio (Benzaldehyde:Acetophenone) | Reaction Time | Yield (%) | Selectivity (%) | Reference |
| L-proline nitrate | Solvent-free, 60 °C | 1:1 | 2 h | 92 | >99 | [1] |
| LDH/rGO-20 | Acetonitrile, 40 °C | 1:1.05 | 4 h | ~95 | 100 (trans-chalcone) | [2] |
| CTAB (micellar) | Water, rt, 2% CTAB, NaOH | 1:1 | 24 h | 83 | - | [3][4] |
| Sulfonic acid-functionalized IL | Solvent-free, 140 °C, 20 mol% | 1:1 | 8 h | 94.7 | - | [5] |
| Protonated Aluminate Mesoporous Silica (B1680970) | Solvent-free, 298 K | 1:2 | 15 min | 97 | >99 (E-chalcone) | [6] |
| KOH | Ethanol (B145695), 40 °C, Ultrasound | 1:1.01 | 1-2 h | 50-90 | - | [7] |
Note: Data for this compound is not available in a directly comparable format in the reviewed literature.
The available data on related ionic liquids, such as L-proline nitrate, suggests that the nitrate anion in conjunction with a cationic species can be highly effective, affording high yields in relatively short reaction times under solvent-free conditions.[1] This provides a strong indication that [BMIM][NO3] could exhibit promising catalytic activity. In comparison, solid catalysts like LDH/graphene oxide and protonated aluminate mesoporous silica also demonstrate excellent yields and selectivities, often under mild conditions.[2][6] Traditional base catalysts like KOH are effective but can sometimes lead to side reactions, impacting yield and purity.[7]
Experimental Protocols
To facilitate the replication and further investigation of these catalytic systems, detailed experimental protocols are provided below.
General Experimental Protocol for Claisen-Schmidt Condensation
A standardized protocol for the Claisen-Schmidt condensation is outlined below. Specific modifications for each catalyst system are detailed in the subsequent sections.
Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
1. Synthesis of Chalcone using a Base Catalyst (e.g., NaOH/KOH) [8]
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of a substituted benzaldehyde (e.g., 10 mmol) and a substituted acetophenone (e.g., 10 mmol) in ethanol (50 mL).
-
Catalyst Addition: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (B78521) or potassium hydroxide (5 mL) dropwise at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying and Purification: Dry the crude product and recrystallize from ethanol to obtain the pure chalcone.
2. Proposed Experimental Protocol for Chalcone Synthesis using this compound ([BMIM][NO3])
-
Reactant and Catalyst Mixing: In a round-bottom flask, combine benzaldehyde (10 mmol), acetophenone (10 mmol), and this compound (2 mmol, 20 mol%).
-
Reaction Conditions: Heat the mixture at 80-100 °C with stirring for 4-8 hours. Monitor the reaction progress by TLC.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. Add water (50 mL) and extract the product with ethyl acetate (B1210297) (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Catalytic Cycle and Logical Relationships
The catalytic cycle illustrates the role of the catalyst in the reaction mechanism. For a base-catalyzed Claisen-Schmidt condensation, the cycle involves the deprotonation of the acetophenone, followed by nucleophilic attack on the benzaldehyde, and subsequent dehydration.
Caption: Proposed catalytic cycle for the base-catalyzed Claisen-Schmidt condensation.
Conclusion
While this compound remains a catalyst of interest, a clear quantitative benchmark of its activity for chalcone synthesis requires further dedicated research. The comparative data presented here for other catalytic systems, including related ionic liquids, provides a valuable framework for such an investigation. The proposed experimental protocol offers a starting point for researchers to explore the catalytic potential of [BMIM][NO3] in this important organic transformation. The development of efficient and reusable catalysts like ionic liquids is crucial for advancing green chemistry principles in the synthesis of pharmaceutically relevant molecules.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure [mdpi.com]
- 8. jetir.org [jetir.org]
A Comparative Guide to the Electrochemical Stability of 1-Butyl-3-methylimidazolium Nitrate and Other Electrolytes
For researchers, scientists, and drug development professionals, understanding the electrochemical stability window (ESW) of an electrolyte is paramount for the successful development of electrochemical devices and applications. This guide provides an objective comparison of the electrochemical stability of 1-Butyl-3-methylimidazolium nitrate (B79036) ([BMIM][NO3]) with other common electrolytes, supported by experimental data and detailed methodologies.
The electrochemical stability window defines the potential range within which an electrolyte remains stable without undergoing significant oxidation or reduction. A wider ESW is often desirable as it allows for a broader range of electrochemical reactions to be studied and utilized without interference from the electrolyte itself. This guide will delve into the specifics of [BMIM][NO3] and compare its performance against conventional aqueous and organic electrolytes, as well as other ionic liquids.
Data Presentation: A Comparative Analysis of Electrochemical Stability Windows
The following table summarizes the electrochemical stability windows of [BMIM][NO3] and a selection of other commonly used electrolytes. It is important to note that the ESW is highly dependent on the experimental conditions, including the working electrode material, reference electrode, and the purity of the electrolyte.
| Electrolyte Type | Specific Electrolyte | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Stability Window (V) | Reference Electrode | Working Electrode |
| Ionic Liquid | 1-Butyl-3-methylimidazolium nitrate ([BMIM][NO3]) | ~2.3 | ~-2.0 | ~4.3 | Pt / Fc/Fc⁺ | Pt |
| Ionic Liquid | 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) | 2.0 | -2.1 | 4.1 | Ag/AgCl | Glassy Carbon |
| Ionic Liquid | 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) | 2.5 | -2.4 | 4.9 | Ag/AgCl | Glassy Carbon |
| Ionic Liquid | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) | 2.2 | -2.3 | 4.5 | Ag/AgCl | Glassy Carbon |
| Aqueous Electrolyte | 1 M Sodium Chloride (NaCl) in Water | ~+1.23 | ~-0.83 (at pH 7) | ~2.06 | SHE | Pt |
| Organic Electrolyte | 1 M Lithium hexafluorophosphate (LiPF6) in Ethylene Carbonate/Dimethyl Carbonate (EC/DMC) | ~4.5 | ~0.0 | ~4.5 | Li/Li⁺ | Pt |
Experimental Protocols: Determining the Electrochemical Stability Window
The electrochemical stability window of an electrolyte is typically determined using cyclic voltammetry (CV) or linear sweep voltammetry (LSV). Below is a generalized experimental protocol for this determination.
Cyclic Voltammetry Protocol for ESW Determination
-
Electrochemical Cell Setup: A three-electrode system is assembled in a sealed electrochemical cell.
-
Working Electrode: A material with a wide potential window and known catalytic properties, such as platinum (Pt), gold (Au), or glassy carbon (GC).
-
Reference Electrode: A stable reference electrode, such as a silver/silver chloride (Ag/AgCl) or a quasi-reference electrode like a silver or platinum wire. The potential of the quasi-reference electrode should be calibrated against a standard redox couple, like Ferrocene/Ferrocenium (Fc/Fc⁺), for accurate reporting.
-
Counter Electrode: A material with a large surface area, typically a platinum wire or mesh, to ensure that the current does not limit the electrochemical reactions at the working electrode.
-
-
Electrolyte Preparation: The electrolyte to be tested is placed in the electrochemical cell. For ionic liquids, it is crucial to ensure the substance is free of impurities, particularly water and halides, as these can significantly narrow the electrochemical window. This is often achieved by drying the ionic liquid under high vacuum at an elevated temperature for several hours.
-
Cyclic Voltammetry Measurement:
-
The potential of the working electrode is swept linearly with time from an initial potential to a vertex potential and then back to the initial potential.
-
The scan is first performed in the anodic direction (positive potential sweep) until a significant increase in current is observed, indicating the oxidation of the electrolyte. This potential is recorded as the anodic limit.
-
Subsequently, the scan is performed in the cathodic direction (negative potential sweep) from the open-circuit potential until a sharp increase in current signifies the reduction of the electrolyte. This potential is recorded as the cathodic limit.
-
The current density cutoff used to define the limits of the ESW is an important parameter and should be clearly stated (e.g., 0.1 mA/cm² or 1 mA/cm²).
-
-
Data Analysis: The electrochemical stability window is calculated as the difference between the anodic and cathodic limits.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparison of electrolyte stability.
The Industrial Shift Towards Greener Solvents: A Cost-Benefit Analysis of 1-Butyl-3-methylimidazolium Nitrate
A comprehensive comparison of 1-Butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO3]) with traditional volatile organic compounds (VOCs) in key industrial applications reveals a compelling case for the adoption of this ionic liquid, driven by its potential for increased efficiency, enhanced safety, and significant environmental benefits through recyclability. However, the initial higher cost of [Bmim][NO3] necessitates a thorough cost-benefit analysis, factoring in long-term operational savings and the economic advantages of sustainable practices.
The growing demand for environmentally friendly industrial solutions has put a spotlight on ionic liquids (ILs) as viable alternatives to conventional volatile organic solvents. [Bmim][NO3], a member of the imidazolium-based ionic liquid family, stands out due to its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency. This guide provides an objective comparison of [Bmim][NO3] with traditional solvents in two critical industrial processes: catalysis and solvent extraction, supported by experimental data and detailed methodologies.
Performance in Industrial Applications: A Comparative Look
Catalysis: The Heck Reaction
The Heck reaction, a cornerstone of carbon-carbon bond formation in the pharmaceutical and fine chemical industries, traditionally relies on volatile and often toxic solvents like toluene. The use of [Bmim][NO3] as a reaction medium offers distinct advantages.
Experimental Data Summary: Heck Reaction of Iodobenzene (B50100) and n-Butyl Acrylate (B77674)
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Recyclability of Catalyst/Solvent System |
| [Bmim][NO3] | Pd(OAc)₂ | 120 | 1.5 | 95 | High (5 cycles with minimal loss of activity) |
| Toluene | Pd(OAc)₂ | 110 | 2 | 90 | Low (difficult to separate catalyst from product) |
Note: The data presented is a synthesis of typical results found in academic literature and may vary based on specific reaction conditions.
The higher yield and shorter reaction time observed in [Bmim][NO3] can be attributed to the increased stability of the palladium catalyst within the ionic liquid matrix. Furthermore, the non-volatile nature of [Bmim][NO3] allows for easy separation of the product by distillation and subsequent reuse of the catalyst-ionic liquid system, a significant advantage over traditional solvent systems where catalyst recovery is often inefficient and costly.[1]
Solvent Extraction: Heavy Metal Ion Removal
The removal of heavy metal ions from industrial wastewater is a critical environmental concern. Traditional solvent extraction methods often employ volatile and flammable organic solvents. [Bmim][NO3] presents a safer and potentially more efficient alternative.
Experimental Data Summary: Extraction of Pb(II) ions from Aqueous Solution
| Solvent System | Extractant | pH | Extraction Time (min) | Extraction Efficiency (%) |
| [Bmim][NO3] | N-Salicylideneaniline | 6 | 30 | >95 |
| Chloroform | N-Salicylideneaniline | 6 | 30 | ~80 |
Note: The data presented is a synthesis of typical results found in academic literature and may vary based on specific experimental conditions.
Studies have shown that the extraction efficiency of heavy metal ions can be significantly higher in certain ionic liquids compared to conventional organic solvents like chloroform.[2] The enhanced performance is attributed to the unique interactions between the metal ions, the extractant, and the ionic liquid.
Cost-Benefit Analysis: The Economic Equation
While the initial purchase price of [Bmim][NO3] is considerably higher than that of traditional solvents, a comprehensive cost-benefit analysis reveals a more nuanced economic picture.
Cost Comparison
| Solvent | Average Price (USD/kg) |
| 1-Butyl-3-methylimidazolium nitrate | 50 - 150 |
| Toluene | 1 - 3 |
| Acetone | 1 - 2 |
| Hexane | 1 - 3 |
Note: Prices are estimates and can vary based on purity, quantity, and supplier.
The economic viability of using [Bmim][NO3] hinges on its recyclability. The ability to reuse the ionic liquid and the catalyst multiple times can lead to significant long-term cost savings, offsetting the initial investment. Furthermore, the reduced need for specialized equipment to handle volatile and flammable solvents, coupled with lower insurance premiums associated with safer operating conditions, contributes to a more favorable economic outlook.
Environmental and Safety Considerations
The "green" credentials of [Bmim][NO3] are a primary driver for its adoption. Its negligible vapor pressure significantly reduces air pollution and worker exposure to harmful fumes.[3] However, a complete life cycle assessment (LCA) is crucial to fully understand its environmental impact. Studies on other imidazolium-based ionic liquids have indicated that the manufacturing process can be energy-intensive and that the overall environmental benefit is heavily dependent on efficient recycling.[4][5][6]
From a safety perspective, [Bmim][NO3] is classified as an oxidizer and can cause skin and eye irritation.[3][4][7] Proper handling procedures, including the use of personal protective equipment, are essential.
Experimental Protocols
To facilitate further research and application, detailed experimental protocols for the Heck reaction and heavy metal extraction using [Bmim][NO3] are provided below.
Protocol 1: Heck Reaction in [Bmim][NO3]
Objective: To perform the Heck coupling of iodobenzene and n-butyl acrylate using a palladium catalyst in [Bmim][NO3].
Materials:
-
Iodobenzene
-
n-Butyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triethylamine (B128534) (Et₃N)
-
This compound ([Bmim][NO3])
-
Diethyl ether
Procedure:
-
In a sealed tube under a nitrogen atmosphere, combine iodobenzene (2 mmol), n-butyl acrylate (2.4 mmol), triethylamine (2.2 mmol), and palladium(II) acetate (0.02 mmol) in [Bmim][NO3] (2 mL).
-
Heat the mixture to 120°C and stir for 1.5 hours.
-
After cooling to room temperature, extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.
-
The remaining [Bmim][NO3] and catalyst can be washed with diethyl ether and dried under vacuum for reuse in subsequent reactions.
Protocol 2: Heavy Metal Ion Extraction with [Bmim][NO3]
Objective: To extract Lead (Pb(II)) ions from an aqueous solution using N-Salicylideneaniline in [Bmim][NO3].
Materials:
-
Aqueous solution of Pb(NO₃)₂ (30 mg/L)
-
N-Salicylideneaniline (extractant)
-
This compound ([Bmim][NO3])
-
Nitric acid and Sodium hydroxide (B78521) for pH adjustment
Procedure:
-
Prepare a solution of N-Salicylideneaniline in [Bmim][NO3].
-
Take 3 mL of the aqueous Pb(II) solution and adjust the pH to 6.
-
Add 1 mL of the N-Salicylideneaniline/[Bmim][NO3] solution.
-
Shake the mixture vigorously for 30 minutes to ensure thorough mixing and mass transfer.
-
Centrifuge the mixture to separate the aqueous and ionic liquid phases.
-
Analyze the aqueous phase for Pb(II) concentration to determine the extraction efficiency.
-
The Pb(II) can be stripped from the ionic liquid phase using a suitable acidic solution, allowing for the regeneration and reuse of the ionic liquid and extractant.
Visualizing the Processes
To better understand the workflows and relationships, the following diagrams are provided.
Caption: Workflow for the Heck Reaction in [Bmim][NO3].
Caption: Cost-Benefit Relationship of [Bmim][NO3] Usage.
Conclusion
The transition from traditional volatile organic solvents to ionic liquids like this compound represents a significant step towards more sustainable and efficient industrial processes. While the initial investment in [Bmim][NO3] is higher, its superior performance in key applications such as catalysis and solvent extraction, combined with the substantial economic and environmental benefits of its recyclability, presents a compelling long-term value proposition. For researchers, scientists, and drug development professionals, the adoption of [Bmim][NO3] offers a pathway to greener chemistry without compromising on performance. Further research and optimization of recycling processes will undoubtedly strengthen the case for the widespread industrial adoption of this promising ionic liquid.
References
- 1. asianpubs.org [asianpubs.org]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Global Sensitivity Analysis in Life-Cycle Assessment of Early-Stage Technology using Detailed Process Simulation: Application to Dialkylimidazolium Ionic Liquid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Toxicity of 1-Butyl-3-methylimidazolium Nitrate Compared to Other Imidazolium-Based Ionic Liquids: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of 1-Butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO₃]) with other commonly studied imidazolium-based ionic liquids. The information presented is supported by experimental data from various ecotoxicological and in vitro cytotoxicity studies.
Executive Summary
Imidazolium-based ionic liquids (ILs) are a class of salts with low melting points that are being explored as "green" solvents in various industrial and pharmaceutical applications. However, concerns about their potential environmental and biological toxicity have prompted extensive research. This guide synthesizes key findings on the toxicity of these compounds, with a specific focus on 1-Butyl-3-methylimidazolium nitrate. A general trend observed is that the toxicity of imidazolium-based ILs is significantly influenced by the length of the alkyl chain on the cation, with longer chains typically exhibiting greater toxicity. The cation itself is often considered a more significant contributor to toxicity than the anion. The primary mechanism of toxicity is believed to be the disruption of cell membranes, leading to oxidative stress and apoptosis.
Comparative Toxicity Data
The following tables summarize the quantitative toxicity data for this compound and other selected imidazolium-based ionic liquids across different biological systems.
Table 1: Ecotoxicity of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Organism | Exposure Time | Endpoint | Toxicity Value (mg/L) | Reference |
| This compound ([Bmim][NO₃]) | Eisenia fetida (Earthworm) | 28 days | Sub-chronic | N/A (Oxidative stress observed at 5-40 mg/kg) | [1] |
| 1-Butyl-3-methylimidazolium chloride ([Bmim][Cl]) | Danio rerio (Zebrafish) | 96 hours | LC₅₀ | 632.8 ± 67.4 | [2] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF₄]) | Danio rerio (Zebrafish) | 96 hours | LC₅₀ | 604.6 ± 56.2 | [2] |
| 1-Butyl-3-methylimidazolium bromide ([Bmim][Br]) | Daphnia magna | 48 hours | LC₅₀ | 8.03 | [3] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) | Daphnia magna | 48 hours | EC₅₀ | 5.18 | [4] |
| 1-Hexyl-3-methylimidazolium nitrate ([Hmim][NO₃]) | Eisenia fetida (Earthworm) | 28 days | Sub-chronic | N/A (Oxidative stress observed) | [1] |
| 1-Octyl-3-methylimidazolium nitrate ([Omim][NO₃]) | Eisenia fetida (Earthworm) | 28 days | Sub-chronic | N/A (Oxidative stress observed) | [1] |
| 1-Decyl-3-methylimidazolium nitrate ([Dmim][NO₃]) | Eisenia fetida (Earthworm) | 28 days | Sub-chronic | N/A (Oxidative stress observed) | [1] |
| 1-Dodecyl-3-methylimidazolium nitrate ([Ddmim][NO₃]) | Eisenia fetida (Earthworm) | 28 days | Sub-chronic | N/A (Oxidative stress observed) | [1] |
N/A: Not available as a specific LC₅₀/EC₅₀ value, but toxic effects were reported.
Table 2: In Vitro Cytotoxicity of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Cell Line | Exposure Time | Endpoint | Toxicity Value (µM) | Reference |
| 1-Butyl-3-methylimidazolium bromide ([Bmim][Br]) | HeLa (cervical cancer) | Not Specified | IC₅₀ | 538.38 | [5] |
| 1-Butyl-3-methylimidazolium bromide ([Bmim][Br]) | MCF-7 (breast cancer) | Not Specified | IC₅₀ | 841.86 | [5] |
| 1-Butyl-3-methylimidazolium bromide ([Bmim][Br]) | HEK293T (human embryonic kidney) | Not Specified | IC₅₀ | 654.78 | [5] |
| 1-Octyl-3-methylimidazolium bromide ([C₈mim]Br) | HepG2 (human liver carcinoma) | Not Specified | - | Induces apoptosis and oxidative stress | [6] |
| 1-Octyl-3-methylimidazolium bromide ([C₈mim]Br) | PC12 (rat pheochromocytoma) | Not Specified | - | Induces apoptosis | [7] |
| 1-Methyl-3-octyloxymethylimidazolium derivatives | B16 F10 (mouse melanoma) | Not Specified | IC₅₀ | 10.1 - 19.7 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute lethal toxicity of a substance to fish.
-
Test Organism: Typically Danio rerio (Zebrafish).
-
Exposure: Fish are exposed to the test substance in a static or semi-static system for 96 hours.
-
Test Concentrations: A range of at least five concentrations in a geometric series is used, along with a control group.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC₅₀ (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour period.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Exposure: Daphnids are exposed to the test substance for 48 hours.
-
Test Concentrations: A series of concentrations and a control are used.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.
-
Endpoint: The EC₅₀ (Effective Concentration 50%) is calculated, representing the concentration at which 50% of the daphnids are immobilized.
OECD 201: Alga, Growth Inhibition Test
This test determines the effect of a substance on the growth of freshwater algae.
-
Test Organism: A rapidly growing green alga, such as Scenedesmus quadricauda or Chlorella vulgaris.
-
Exposure: Algal cultures are exposed to the test substance in a nutrient-rich medium for 72 hours under constant illumination and temperature.
-
Test Concentrations: A range of concentrations and a control are tested in replicate.
-
Observations: Algal growth is measured over time, typically by cell counting or spectrophotometry.
-
Endpoint: The EC₅₀ is determined based on the reduction in growth rate or yield compared to the control.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a substance on cultured cells.
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach.
-
The cells are then exposed to various concentrations of the test substance for a specified period (e.g., 24, 48, or 72 hours).
-
After the exposure period, the MTT reagent is added to each well and incubated.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Endpoint: The IC₅₀ (Inhibitory Concentration 50%) is calculated, which is the concentration of the substance that causes a 50% reduction in cell viability.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing imidazolium (B1220033) IL toxicity.
Signaling Pathway of Imidazolium IL-Induced Apoptosis
Caption: Imidazolium IL-induced apoptotic pathway.
References
- 1. Toxicity of 1-alkyl-3-methyl imidazolium nitrate ionic liquids to earthworms: The effects of carbon chains of different lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute toxicity, biochemical toxicity and genotoxicity caused by 1-butyl-3-methylimidazolium chloride and 1-butyl-3-methylimidazolium tetrafluoroborate in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute toxicity of oxygenated and nonoxygenated imidazolium-based ionic liquids to Daphnia magna and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis caused by imidazolium-based ionic liquids in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to 1-Butyl-3-methylimidazolium Nitrate: Commercial Sourcing vs. In-House Synthesis and the Critical Impact on Experimental Reproducibility
For researchers, scientists, and drug development professionals utilizing the ionic liquid 1-Butyl-3-methylimidazolium nitrate (B79036) ([BMIM][NO3]), the decision between purchasing from a commercial supplier and undertaking in-house synthesis is a critical one that can significantly impact experimental reproducibility. While commercial sources offer convenience, variations in purity and the presence of subtle impurities can lead to inconsistent results. Conversely, in-house synthesis provides greater control over purity but requires significant expertise in synthesis and purification. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid in making an informed decision.
The Purity Dichotomy: What to Expect from Commercial vs. Synthesized [BMIM][NO3]
The primary factor influencing the performance of [BMIM][NO3] is its purity. Commercially available [BMIM][NO3] is typically offered at purities of ≥95.0% or >98%.[1][2] While seemingly high, the remaining percentage can contain impurities that significantly alter the ionic liquid's physicochemical properties and its behavior in chemical reactions. In contrast, laboratory synthesis, when coupled with rigorous purification, can yield [BMIM][NO3] of higher purity, though this is highly dependent on the synthetic route and purification methods employed.
Common Impurities and Their Impact:
The most common impurities in [BMIM][NO3], whether commercially sourced or synthesized, include:
-
Water: Even in small amounts, water can act as a nucleophile or a proton source, altering reaction pathways and kinetics. It can also affect the viscosity and polarity of the ionic liquid.[3]
-
Halide Ions (e.g., Chloride, Bromide): These are often remnants from the synthesis of the [BMIM]+ cation precursor, [BMIM][Cl] or [BMIM][Br]. Halide impurities are known to coordinate with metal catalysts, potentially poisoning them or altering their catalytic activity. They can also be electrochemically active, interfering with electrochemical measurements.[4]
-
Unreacted Starting Materials: Residual 1-methylimidazole (B24206) or 1-chlorobutane (B31608) from the initial synthesis of the [BMIM]+ cation can remain in the final product if purification is inadequate. These can participate in side reactions, leading to unexpected byproducts.
-
Organic Solvents: Solvents used during synthesis or purification, such as ethyl acetate (B1210297) or dichloromethane, can be retained in the final product and may interfere with the intended reaction.
The presence of these impurities, even at trace levels, has been shown to cause significant deviations in experimental outcomes. For instance, studies on the synthesis of silver nanoparticles in a related ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate, demonstrated that different commercial lots produced divergent results. This was attributed to varying levels of impurities like water and chloride, which affected the size, shape, and stability of the resulting nanoparticles.
Quantitative Comparison of [BMIM][NO3] Sources
| Parameter | Commercially Sourced [BMIM][NO3] | Laboratory Synthesized [BMIM][NO3] (with rigorous purification) | Potential Impact of Discrepancy |
| Purity (by HPLC) | ≥95.0% to >98%[1][2] | >99% (achievable) | Higher purity in synthesized batches can lead to more consistent reaction kinetics and yields. |
| Water Content | Typically ≤1.0% | <0.1% (achievable with drying) | Lower water content is crucial for water-sensitive reactions and for maintaining consistent electrochemical windows. |
| Halide Content | Variable, often not specified | <10 ppm (achievable with proper purification and testing) | High halide content can poison catalysts and interfere with electrochemical studies. |
| Organic Solvents | Trace amounts may be present | Dependent on final purification steps | Can alter solubility parameters and participate in side reactions. |
| Cost | Lower for bulk purchases | Higher due to labor and reagent costs for small-scale synthesis | Commercial sourcing is more cost-effective for large-scale applications. |
| Consistency | Can vary between batches and suppliers | High consistency achievable with standardized protocols | In-house synthesis offers greater control over batch-to-batch consistency. |
Experimental Protocols
To ensure the reproducibility of experiments, it is crucial to either purify commercially sourced [BMIM][NO3] or to synthesize and purify it in-house. Below are detailed methodologies for key experiments.
Synthesis and Purification of 1-Butyl-3-methylimidazolium Nitrate ([BMIM][NO3])
This two-step process involves the synthesis of the precursor, 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]), followed by an anion exchange reaction.
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.
-
Reaction Conditions: Heat the mixture at 60-70°C with vigorous stirring for 24-48 hours. The reaction progress can be monitored by the formation of a biphasic mixture, with the ionic liquid being the denser phase.
-
Purification:
-
After cooling to room temperature, wash the product several times with ethyl acetate to remove unreacted starting materials.
-
Remove the residual ethyl acetate under vacuum at 60-70°C.
-
The resulting [BMIM][Cl] should be a white to pale yellow solid.
-
Step 2: Anion Exchange to form [BMIM][NO3]
-
Reaction Setup: Dissolve the synthesized [BMIM][Cl] in deionized water. In a separate container, dissolve an equimolar amount of silver nitrate (AgNO3) in deionized water.
-
Reaction: Slowly add the AgNO3 solution to the [BMIM][Cl] solution with stirring. A white precipitate of silver chloride (AgCl) will form immediately.
-
Stirring: Continue stirring the mixture at room temperature for 2-4 hours to ensure complete reaction.
-
Purification:
-
Remove the AgCl precipitate by filtration.
-
Wash the filtrate with small portions of deionized water.
-
Remove the water from the filtrate by rotary evaporation.
-
Dry the resulting [BMIM][NO3] under high vacuum at 70-80°C for at least 24 hours to remove residual water.
-
Analytical Characterization for Purity Assessment
To ensure the quality of [BMIM][NO3], the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the [BMIM]+ cation and to detect organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the overall purity of the ionic liquid.
-
Karl Fischer Titration: To accurately quantify the water content.
-
Ion Chromatography or ICP-MS: To quantify halide impurities.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the ionic liquid.
Visualizing Workflows and Relationships
Logical Flow for Selecting and Using [BMIM][NO3]
The following diagram illustrates a recommended workflow for researchers when deciding on the source of [BMIM][NO3] and ensuring its quality for reproducible experiments.
Caption: Workflow for [BMIM][NO3] source selection and quality control.
Synthesis Pathway of [BMIM][NO3]
This diagram outlines the two-step synthesis process for producing high-purity [BMIM][NO3] in a laboratory setting.
Caption: Two-step synthesis pathway for high-purity [BMIM][NO3].
Conclusion and Recommendations
The reproducibility of experiments using this compound is intrinsically linked to its purity. While commercially sourced [BMIM][NO3] offers a convenient and often cost-effective option, researchers must be aware of potential batch-to-batch variations and the presence of impurities such as water and halides, which can significantly skew experimental results.
For applications where high precision and reproducibility are paramount, such as in drug development and catalysis research, in-house synthesis and purification of [BMIM][NO3] is the recommended approach. This allows for greater control over the purity of the ionic liquid and ensures a higher degree of consistency across experiments.
Regardless of the source, it is imperative that researchers conduct a thorough analytical characterization of their [BMIM][NO3] before use. This includes quantifying the purity, water content, and halide levels to establish a baseline for their experiments. By taking these precautions, researchers can minimize variability and enhance the reliability and reproducibility of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, >98% | IoLiTec [iolitec.de]
- 3. The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Influence of Anions on the Physicochemical Properties of Butyl-methylimidazolium Ionic Liquids: A Comparative Guide
A comprehensive analysis of how the choice of anion dictates the performance of 1-butyl-3-methylimidazolium ([Bmim]+) based ionic liquids, providing researchers, scientists, and drug development professionals with essential data for informed solvent selection.
The burgeoning field of ionic liquids (ILs) has presented a versatile platform for various applications, from green chemistry to advanced pharmaceutical formulations. The unique tunability of their properties, achieved by simple modification of their constituent cations and anions, is a key advantage. Among the most studied cations is 1-butyl-3-methylimidazolium ([Bmim]+), favored for its electrochemical stability and accessibility. However, the ultimate physicochemical characteristics of a [Bmim]+ based IL are profoundly governed by the choice of the accompanying anion. This guide provides a comparative overview of the influence of different anions on the critical properties of [Bmim]+ ILs, supported by experimental data and detailed methodologies.
The Decisive Role of the Anion
The anion's size, shape, charge distribution, and hydrogen bonding capability directly impact the resulting ionic liquid's fundamental properties. These include viscosity, density, thermal stability, and ionic conductivity. Understanding these relationships is paramount for designing an ionic liquid tailored to a specific application, be it as a reaction medium, an electrolyte, or a drug delivery vehicle.
Comparative Analysis of Key Properties
The following tables summarize the experimentally determined properties of various 1-butyl-3-methylimidazolium based ionic liquids, highlighting the significant influence of the anion.
Table 1: Viscosity and Density of [Bmim]+ Ionic Liquids at 298.15 K (25 °C)
| Anion | Formula | Viscosity (cP) | Density (g/cm³) |
| Tetrafluoroborate | [BF₄]⁻ | ~100-200 | ~1.2 |
| Hexafluorophosphate | [PF₆]⁻ | ~300-450 | ~1.37 |
| Bis(trifluoromethylsulfonyl)imide | [Tf₂N]⁻ | ~50 | ~1.43 |
| Chloride | [Cl]⁻ | High | ~1.08 |
| Bromide | [Br]⁻ | High | ~1.34 |
| Acetate (B1210297) | [OAc]⁻ | ~200-300 | ~1.05 |
| Methyl Sulfate | [MeSO₄]⁻ | ~100-200 | ~1.2 |
Note: Viscosity values for halide-based ionic liquids are generally high and can vary significantly with purity and water content.
Table 2: Thermal Stability and Ionic Conductivity of [Bmim]+ Ionic Liquids
| Anion | Formula | Decomposition Temp. (°C) | Ionic Conductivity (mS/cm) |
| Tetrafluoroborate | [BF₄]⁻ | ~300-400 | ~3.3 |
| Hexafluorophosphate | [PF₆]⁻ | ~350-450 | ~3.8 |
| Bis(trifluoromethylsulfonyl)imide | [Tf₂N]⁻ | >400 | ~3.9 |
| Chloride | [Cl]⁻ | ~250 | Low |
| Bromide | [Br]⁻ | ~250 | Low |
| Acetate | [OAc]⁻ | <200 | ~2.5 |
| Methyl Sulfate | [MeSO₄]⁻ | ~350-400 | ~4.0 |
Note: Decomposition temperatures can vary based on the experimental heating rate and atmosphere.
Experimental Protocols
The data presented in this guide are derived from standard experimental techniques for characterizing ionic liquids.
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transfer and fluid handling.
Methodology: Rotational Viscometry
-
A rotational viscometer equipped with a suitable measuring spindle is used.
-
The ionic liquid sample is placed in a temperature-controlled sample holder.
-
The spindle is immersed in the ionic liquid and rotated at a series of known speeds.
-
The torque required to rotate the spindle is measured, which is directly proportional to the viscosity of the fluid.
-
Measurements are typically performed over a range of temperatures to determine the temperature dependence of viscosity.
Density Measurement
Density is an essential property for process design and determination of molar properties.
Methodology: Oscillating U-tube Densitometry
-
A small sample of the ionic liquid is introduced into a U-shaped borosilicate glass tube.
-
The tube is electromagnetically excited to oscillate at its characteristic frequency.
-
This frequency is dependent on the mass of the sample within the tube.
-
The instrument measures the oscillation period and calculates the density of the sample with high precision.
-
The temperature of the measuring cell is precisely controlled.
Thermal Stability Analysis
Thermal stability determines the operational temperature window of an ionic liquid.
Methodology: Thermogravimetric Analysis (TGA)
-
A small, precisely weighed sample of the ionic liquid is placed in a crucible.
-
The crucible is heated in a furnace at a constant rate under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically defined as the onset temperature at which significant mass loss begins.
Ionic Conductivity Measurement
Ionic conductivity is a measure of an ionic liquid's ability to conduct an electric current and is crucial for electrochemical applications.
Methodology: Impedance Spectroscopy
-
A conductivity cell with two parallel platinum electrodes is filled with the ionic liquid sample.
-
The cell is placed in a temperature-controlled environment.
-
An alternating current (AC) signal over a range of frequencies is applied to the electrodes.
-
The impedance of the sample is measured, and the bulk resistance is determined from the impedance spectrum.
-
The ionic conductivity is then calculated using the cell constant and the measured resistance.
Logical Relationship of Anion Choice to Ionic Liquid Properties
The following diagram illustrates the cascading effect of anion selection on the resulting physicochemical properties of the butyl-methylimidazolium based ionic liquid.
Caption: Logical flow of anion influence on IL properties.
Conclusion
The data and methodologies presented in this guide underscore the critical role of the anion in tailoring the properties of 1-butyl-3-methylimidazolium based ionic liquids. A judicious selection of the anion is essential to optimize the performance of the ionic liquid for a specific application. For instance, for applications requiring low viscosity and high thermal stability, such as in high-temperature lubrication or as a reaction medium for thermally demanding processes, anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) are superior choices. Conversely, for applications where hydrophilicity is desired, anions like acetate or halides might be considered, although their lower thermal stability must be taken into account. This comparative guide serves as a valuable resource for researchers and professionals in navigating the vast landscape of ionic liquids and making informed decisions in their design and application.
Safety Operating Guide
Proper Disposal of 1-Butyl-3-methylimidazolium Nitrate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Butyl-3-methylimidazolium nitrate (B79036) (BMIM NO3), a common ionic liquid. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety and Hazard Information
1-Butyl-3-methylimidazolium nitrate is classified as an oxidizer and can cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 179075-88-8 | [1][2][4] |
| Molecular Formula | C8H15N3O3 | [3] |
| Molecular Weight | 201.22 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or crystals | [5] |
| Hazard Classifications | Oxidizing Solid (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1][2][3] |
Step-by-Step Disposal Protocol
Proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][4]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[1][4]
-
Body Protection: Wear a lab coat or other protective clothing.[1][4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
2. Waste Collection and Storage:
-
Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Waste this compound," the associated hazards (oxidizer, irritant), and the date of accumulation.
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials, particularly flammable substances.[1]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material and place it in the designated waste container.
-
Clean the spill area thoroughly.
4. Final Disposal:
-
Regulatory Compliance: The final disposal of this compound must be conducted through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[1]
-
Documentation: Maintain a record of the waste, including the amount and date of disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safe Handling and Disposal of 1-Butyl-3-methylimidazolium Nitrate: A Procedural Guide
This guide provides essential safety and logistical information for the handling and disposal of 1-Butyl-3-methylimidazolium nitrate (B79036). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
1-Butyl-3-methylimidazolium nitrate is a chemical that requires careful handling due to its hazardous properties. It is classified as an oxidizer, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3]
| Hazard Classification | GHS Code | Description |
| Oxidizing Liquid | H272 | May intensify fire; oxidizer.[1][2][3][4] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3][4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or face shield. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin | Chemical-impermeable gloves (e.g., Butyl rubber, Nitrile). | Must satisfy EU Directive 89/686/EEC and EN 374.[1] |
| Body | Fire/flame resistant and impervious clothing (e.g., lab coat). | Select based on the concentration and amount of the substance.[5] |
| Respiratory | Full-face respirator with appropriate cartridges. | Use if exposure limits are exceeded or irritation is experienced.[1] |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to post-handling cleanup.
Figure 1. Workflow for Handling this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Put on all required PPE as specified in the table above.
-
Work in a well-ventilated area, such as a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Have spill containment materials readily available.
-
-
Handling:
-
When transferring the chemical, do so carefully to avoid splashing or creating aerosols.
-
Always keep the container tightly closed when not in use.[1]
-
Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[1][5]
-
Avoid breathing vapors or mist.[1] If inhaled, move to fresh air.[1]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces that may have come into contact with the chemical.
-
Dispose of any contaminated materials, including gloves, in a designated, sealed waste container.[5]
-
Remove PPE in a manner that avoids self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Figure 2. Workflow for the Disposal of this compound.
Step-by-Step Disposal Protocol
-
Waste Segregation and Collection:
-
Collect all waste containing this compound in a suitable, clearly labeled, and tightly sealed container.[1]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated items such as gloves, paper towels, and disposable lab coats should be collected in a separate, labeled, and sealed container.[5]
-
-
Storage:
-
Final Disposal:
-
Dispose of the contents and the container in accordance with all applicable local, state, and federal laws and regulations.[1]
-
This typically involves arranging for pickup and disposal by a licensed hazardous waste management company.
-
Do not dispose of this chemical down the drain or in the regular trash.[6]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
